molecular formula C3H8O2<br>C3H8O2<br>CH3OCH2CH2OH B045455 2-Methoxyethanol CAS No. 109-86-4

2-Methoxyethanol

カタログ番号: B045455
CAS番号: 109-86-4
分子量: 76.09 g/mol
InChIキー: XNWFRZJHXBZDAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air.
2-methoxyethanol is a hydroxyether that is ethanol substituted by a methoxy group at position 2. It has a role as a protic solvent and a solvent.
This compound is a natural product found in Solanum lycopersicum with data available.
Ethylene Glycol Monomethyl Ether can cause developmental toxicity and male reproductive toxicity according to an independent committee of scientific and health experts.
Methyl cellosolve, is a clear and colorless liquid at room temperature mainly used as a solvent. It is used for many purposes including varnishes, dyes, resins, printing, finishing textile, and semiconductor manufacturing. It is a central nervous system toxicant and has been shown to damage the lungs and kidneys in animal testing.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methoxyethanol
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InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3
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InChI Key

XNWFRZJHXBZDAG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO
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Molecular Formula

C3H8O2, Array
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Related CAS

9004-74-4, Array
Record name Polyethylene glycol monomethyl ether
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DSSTOX Substance ID

DTXSID5024182
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Molecular Weight

76.09 g/mol
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Physical Description

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Boiling Point

257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F
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Flash Point

107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible
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Density

0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96
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Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6
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Vapor Pressure

6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg
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Color/Form

Colorless liquid

CAS No.

109-86-4, 32718-54-0
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Melting Point

-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Methoxyethanol (also known as methyl cellosolve or ethylene (B1197577) glycol monomethyl ether), a versatile solvent and intermediate in various industrial and pharmaceutical applications. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key synthesis methods.

Introduction

This compound (C₃H₈O₂) is a bifunctional organic compound, possessing both an ether and a hydroxyl group. This unique structure imparts valuable properties, such as miscibility with both polar and non-polar solvents, making it a widely used solvent for resins, dyes, and varnishes.[1][2] It also serves as a crucial intermediate in the synthesis of various chemical products. This guide explores the principal methods of its synthesis: the ring-opening of ethylene oxide with methanol (B129727), the hydrogenation of dimethyl oxalate (B1200264), and the Williamson ether synthesis.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for reference.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular FormulaC₃H₈O₂
Molar Mass76.09 g/mol
AppearanceColorless liquid
OdorEther-like
Density0.965 g/cm³
Melting Point-85 °C
Boiling Point124-125 °C
Solubility in WaterMiscible

Table 2: Spectroscopic Data for this compound

TechniquePeak Assignments
¹H NMR δ ~3.58 (t, 2H, -CH₂OH), δ ~3.38 (t, 2H, -OCH₂-), δ ~3.32 (s, 3H, -OCH₃)
¹³C NMR [3]δ ~72.0 (-OCH₂-), δ ~61.0 (-CH₂OH), δ ~58.5 (-OCH₃)
FTIR (cm⁻¹) [4]~3400 (O-H stretch, broad), ~2930 (C-H stretch), ~1120 (C-O stretch)

Synthesis Methodologies and Reaction Mechanisms

This section details the primary synthetic routes to this compound, including reaction mechanisms, quantitative data, and experimental protocols.

Ring-Opening of Ethylene Oxide with Methanol

This is the most common industrial method for producing this compound. The reaction involves the nucleophilic attack of methanol on the ethylene oxide ring.[2]

The reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the oxygen atom of the ethylene oxide ring is protonated, making the ring more susceptible to nucleophilic attack by methanol.

  • Base-Catalyzed Mechanism: Under basic conditions, methanol is deprotonated to form the more nucleophilic methoxide (B1231860) ion, which then attacks one of the carbon atoms of the ethylene oxide ring.

Acid-Catalyzed Synthesis of this compound.

Table 3: Reaction Conditions for Ethylene Oxide Ring-Opening

ParameterValueReference
CatalystAcidic or Basic[5]
Temperature50-150 °C[6]
Pressure1-10 atm[6]
Methanol:Ethylene Oxide Ratio>1 (to minimize polyether formation)[5]
YieldHigh (typically >90%)[7]
  • Reactor Setup: A stirred autoclave reactor is charged with methanol.

  • Catalyst Introduction: A catalytic amount of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the methanol.

  • Reactant Addition: Ethylene oxide is slowly fed into the reactor while maintaining the desired temperature and pressure. The feed rate is controlled to manage the exothermic reaction.

  • Reaction: The reaction mixture is stirred at the set temperature until the desired conversion of ethylene oxide is achieved.

  • Neutralization: If an acid or base catalyst is used, the reaction mixture is neutralized.

  • Purification: The crude product is purified by fractional distillation to separate this compound from unreacted methanol and any di- or tri-ethylene glycol monomethyl ether byproducts.

General workflow for this compound synthesis.
Hydrogenation of Dimethyl Oxalate

This method provides an alternative route to this compound, often as a co-product with ethylene glycol.[8] The selectivity towards this compound can be controlled by the choice of catalyst and reaction conditions.[8]

The hydrogenation of dimethyl oxalate (DMO) to this compound is a multi-step process involving the sequential hydrogenation of the ester groups.

  • Step 1: DMO is hydrogenated to methyl glycolate (B3277807).

  • Step 2: Methyl glycolate is further hydrogenated to this compound.

Reaction pathway for DMO hydrogenation.

Table 4: Reaction Conditions for Dimethyl Oxalate Hydrogenation

ParameterValueReference
CatalystCu/ZrO₂, Cu/SiO₂[8][9]
Temperature160-220 °C[10]
Pressure1.5-3.0 MPa[9][11]
H₂/DMO Molar Ratio40-120[9]
Yield of this compoundUp to 68%[8]
  • Catalyst Preparation: A copper-based catalyst (e.g., Cu/ZrO₂) is prepared and activated.

  • Reactor Setup: A fixed-bed reactor is packed with the catalyst.

  • Reaction: A mixture of dimethyl oxalate and hydrogen is passed through the heated reactor at a controlled flow rate and pressure.

  • Product Collection: The product stream is cooled, and the liquid products are collected.

  • Purification: this compound is separated from other products (like ethylene glycol and methanol) by distillation.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the formation of ethers and can be adapted for the synthesis of this compound.[12] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The reaction proceeds via an Sₙ2 mechanism. Sodium methoxide acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol (B45725) and displacing the chloride ion.

Williamson ether synthesis mechanism.

Table 5: Reaction Conditions for Williamson Ether Synthesis

ParameterValue
ReactantsSodium methoxide, 2-chloroethanol
SolventAprotic solvent (e.g., DMF, DMSO)
Temperature50-100 °C
Reaction Time1-8 hours
Yield50-95%
  • Alkoxide Formation (if starting from methanol): Sodium metal is carefully added to anhydrous methanol under an inert atmosphere to form sodium methoxide.

  • Reaction: 2-Chloroethanol is added dropwise to the sodium methoxide solution at a controlled temperature.

  • Reflux: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

  • Workup: The reaction mixture is cooled, and the sodium chloride byproduct is removed by filtration.

  • Purification: The filtrate is purified by distillation to obtain pure this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with the ring-opening of ethylene oxide with methanol being the predominant industrial process due to its high yield and efficiency. The hydrogenation of dimethyl oxalate offers a viable alternative, particularly in processes integrated with syngas chemistry. The Williamson ether synthesis, while a robust and versatile laboratory method, is less common for large-scale industrial production. The choice of synthesis route depends on factors such as the desired scale of production, available starting materials, and the required purity of the final product. A thorough understanding of the underlying reaction mechanisms and optimization of reaction conditions are crucial for achieving high yields and selectivity.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methoxyethanol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.66t2HHO-CH₂ -
~3.55t2H-O-CH₂ -CH₂-OH
~3.38s3HCH₃ -O-
~2.5 (variable)s (broad)1HH O-

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, t = triplet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~72.5-O-C H₂-CH₂-OH
~61.7HO-C H₂-
~59.1C H₃-O-

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3440 (broad)StrongO-H stretch (hydrogen-bonded)
2928, 2875StrongC-H stretch (sp³)
1114StrongC-O stretch (ether)
1065StrongC-O stretch (alcohol)

Sample preparation: Neat liquid film.

Table 4: Major Mass Spectrometry Fragments for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
769[M]⁺ (Molecular Ion)
586[M - H₂O]⁺
45100[CH₂=O⁺-CH₃]
3123[CH₂=O-H]⁺
2934[CHO]⁺

Ionization method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.[2][3]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Cap the NMR tube securely.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): Approximately 2-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR. Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.[2][3]

    • TMS is used as the internal standard (0 ppm).

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.[4]

    • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Spectral Width (sw): A spectral width of 0-220 ppm is standard for most organic molecules.[4]

  • Data Processing:

    • Apply Fourier transformation with an exponential window function to improve the signal-to-noise ratio.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid Film):

    • Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5]

  • Instrument Parameters (FTIR Spectrometer):

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum of the clean, empty salt plates should be acquired before running the sample.

  • Data Acquisition and Processing:

    • Place the prepared salt plates in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

2.3. Mass Spectrometry (MS)

  • Sample Introduction:

    • For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

    • If using GC-MS, a small amount of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV is the standard energy to produce reproducible fragmentation patterns and for comparison with spectral libraries.[6][7]

    • Source Temperature: Approximately 200-250 °C.

    • Mass Range: Scan from m/z 10 to 100 to ensure all relevant fragments are detected.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (76.09 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak (the most intense peak) is a key identifier.

    • Compare the obtained spectrum with a reference mass spectrum from a database for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR_Acq NMR Acquisition (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq IR Acquisition (FTIR) Prep_IR->IR_Acq MS_Acq MS Acquisition (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts Multiplicity Integration NMR_Acq->NMR_Data IR_Data Functional Group Identification IR_Acq->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Methoxyethanol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxyethanol (also known as Methyl Cellosolve or ethylene (B1197577) glycol monomethyl ether, EGME) is a versatile organic solvent belonging to the glycol ether family.[1][2] Its unique amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic ether group, allows it to be miscible with water and a wide range of organic solvents.[3][4] This property makes it a valuable component in the formulation of paints, varnishes, dyes, inks, and resins.[2] It also finds application as a de-icing agent for jet fuel. However, its utility is overshadowed by its significant toxicity, particularly its adverse effects on the hematopoietic, lymphatic, and reproductive systems.[1][2][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details on experimental methodologies, and visual representations of its metabolic pathway and synthesis.

Chemical Structure and Identifiers

This compound consists of a methyl group linked via an ether oxygen to an ethanol (B145695) backbone.[4]

  • IUPAC Name: 2-Methoxyethan-1-ol[1]

  • Synonyms: Ethylene Glycol Monomethyl Ether (EGME), Methyl Cellosolve, Methyl Glycol, Methyl Oxitol.[1][7]

  • CAS Number: 109-86-4[1]

  • Molecular Formula: C₃H₈O₂[1][8]

  • Molecular Weight: 76.09 g/mol [1][8]

  • SMILES: COCCO[1]

Physical Properties

This compound is a clear, colorless liquid with a characteristic mild, ether-like odor.[1][3][9][10] It is a flammable, volatile, and hygroscopic compound.[4][6]

Table 1: Quantitative Physical Properties of this compound

PropertyValueNotes
Boiling Point 124-125 °C (255-257 °F)At standard atmospheric pressure.[1][3][11]
Melting Point -85 °C (-121 °F)[1][11]
Density / Specific Gravity 0.965 g/mL (or g/cm³) at 25 °C[1][3][11]
Vapor Pressure 6.17 mmHg at 20 °C
9.7 mmHg at 25 °C
10 hPa at 20 °C[12][13]
Vapor Density 2.62 - 2.63 (Air = 1.0)Vapors are heavier than air.[10][12]
Solubility MiscibleIn water and most organic solvents.[1][3][4]
Flash Point 38-40 °C (100.4-104 °F)Closed cup.[12][14][15]
Autoignition Temperature 285 °C (545 °F)[14][15][16]
Refractive Index n20/D 1.402[3]
Viscosity 1.7 mPa·s at 20 °CDynamic viscosity.[13][16][17]
1.6 mm²/s at 20 °CKinematic viscosity.[13][16]
Odor Threshold 0.9 - 2.3 ppm[3][12]
pH 4.0 - 7.0In aqueous solution.[3][16]

Chemical Properties

The chemical behavior of this compound is dictated by its two functional groups: the ether linkage and the primary alcohol.

Table 2: Chemical and Reactivity Data for this compound

PropertyValue / Description
Reactivity Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3] Contact with strong bases may cause decomposition.[3] Can form explosive peroxides, especially upon concentration or distillation.[3][5][15]
Decomposition Thermal decomposition can yield products such as formaldehyde (B43269) and methanol (B129727).[4] On combustion, it may emit toxic fumes of carbon monoxide (CO) and carbon dioxide (CO₂).[5]
Explosive Limits Lower Explosive Limit (LEL): 1.8 - 2.5% (V)
Upper Explosive Limit (UEL): 14 - 24.5% (V)[1][12][14][18]
Partition Coefficient (log P) -0.77

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.

Protocol 1: Determination of Boiling Point (Distillation Method)

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser.

  • Sample Preparation: Place a volume of this compound (e.g., 50 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature, corrected for atmospheric pressure, is the boiling point. For this compound, this is expected to be in the range of 124-125 °C.[1]

Protocol 2: Analysis by Gas Chromatography (GC)

  • System Configuration: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable capillary column would be a polar column (e.g., DB-WAX or equivalent) due to the polar nature of the analyte.

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or dichloromethane) at known concentrations.

  • Instrument Parameters (Typical):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject a small, fixed volume (e.g., 1 µL) of the sample and each standard into the GC.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time, which is determined by running a known standard. Quantify the amount in the sample by comparing its peak area to the calibration curve generated from the standards.

Synthesis, Metabolism, and Toxicity Pathways

Synthesis of this compound

This compound can be synthesized via the nucleophilic attack of methanol on protonated ethylene oxide.[1] This reaction is a common method for producing glycol ethers.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product Methanol Methanol (CH₃OH) Methoxyethanol This compound (CH₃OCH₂CH₂OH) Methanol->Methoxyethanol + Ethylene Oxide (Acid Catalyst) EthyleneOxide Ethylene Oxide (C₂H₄O)

Caption: Industrial synthesis of this compound.

Metabolic Pathway and Toxicity

The toxicity of this compound is not caused by the compound itself, but by its primary metabolite, methoxyacetic acid.[1] The initial metabolic step is carried out by alcohol dehydrogenase.

G Metabolic Pathway of this compound cluster_0 Metabolism cluster_1 Toxic Effects 2-ME This compound MAA Methoxyacetic Acid (Toxic Metabolite) 2-ME->MAA Alcohol Dehydrogenase Krebs Krebs Cycle MAA->Krebs Forms Methoxycitrate Testicular Testicular Atrophy (Oligospermia, Azoospermia) MAA->Testicular Hematopoietic Bone Marrow Suppression (Anemia, Granulocytopenia) MAA->Hematopoietic Developmental Developmental Toxicity (Teratogen) MAA->Developmental

Caption: Metabolic activation and toxicity of this compound.

The conversion of this compound to methoxyacetic acid by alcohol dehydrogenase is the critical step leading to its harmful effects.[1] This toxic metabolite is responsible for the observed damage to the bone marrow and testes, leading to conditions like anemia, granulocytopenia, oligospermia, and azoospermia.[1][2] It is also a known teratogen in animal studies.[6][19]

References

2-Methoxyethanol (CAS 109-86-4): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Methoxyethanol (2-ME), also known as ethylene (B1197577) glycol monomethyl ether (EGME) or Methyl Cellosolve. The information is intended for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental protocols, and pathway visualizations.

Physicochemical and Toxicological Properties

This compound is a colorless, flammable liquid with a mild, ether-like odor.[1] It is a versatile solvent used in the production of varnishes, dyes, and resins, and also serves as an additive in jet fuel de-icing solutions.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 109-86-4[3]
Molecular Formula C₃H₈O₂[4]
Molecular Weight 76.09 g/mol [4]
Boiling Point 124-125 °C[3]
Melting Point -85 °C[3]
Density 0.965 g/cm³ at 25 °C[3]
Vapor Pressure 6 mmHg (20 °C)[3]
Flash Point 38 °C (100.4 °F)[5]
Solubility in Water Miscible[3]
Refractive Index (n20/D) 1.402[6]
Acute Toxicity Data

This compound exhibits moderate acute toxicity. The following table summarizes key acute toxicity values.

EndpointValueSpeciesRouteReference
LD50 2370 mg/kgRatOral[7]
LD50 1280 mg/kgRabbitDermal[7]
LC50 1478 ppm (7 h)RatInhalation[7]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolite, methoxyacetic acid (MAA).[3] 2-ME is first metabolized by alcohol dehydrogenase to 2-methoxyacetaldehyde, which is then rapidly oxidized to MAA.[3] MAA is the key toxicant responsible for the observed reproductive and developmental effects.[3]

Metabolic Pathway of this compound This compound This compound 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde This compound->2-Methoxyacetaldehyde Alcohol Dehydrogenase Methoxyacetic Acid (MAA) Methoxyacetic Acid (MAA) 2-Methoxyacetaldehyde->Methoxyacetic Acid (MAA) Aldehyde Dehydrogenase Toxic Effects Toxic Effects Methoxyacetic Acid (MAA)->Toxic Effects Inhibition of various cellular processes GC-FID Analysis Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis Air_Sample Air Sample Collection Sorbent_Tube Adsorption on Charcoal Tube Air_Sample->Sorbent_Tube Desorption Desorption with Solvent Sorbent_Tube->Desorption GC_FID GC-FID Analysis Desorption->GC_FID Quantification Quantification GC_FID->Quantification Reproductive Toxicity Study Workflow cluster_f0 F0 Generation cluster_f1 F1 Generation cluster_endpoints Endpoints Assessment F0_Dosing Pre-mating Dosing F0_Mating Mating F0_Dosing->F0_Mating F0_Gestation Gestation & Lactation F0_Mating->F0_Gestation F1_Selection Offspring Selection F0_Gestation->F1_Selection Parental_Assessment Parental Toxicity F0_Gestation->Parental_Assessment F1_Dosing Dosing from Weaning F1_Selection->F1_Dosing F1_Mating Mating F1_Dosing->F1_Mating F1_Gestation Gestation & Lactation F1_Mating->F1_Gestation Offspring_Assessment Offspring Development F1_Gestation->Offspring_Assessment

References

Mechanism of 2-Methoxyethanol toxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Mechanisms of 2-Methoxyethanol Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-ME), an industrial solvent, is a well-established reproductive and developmental toxicant. Its toxicity is not caused by the parent compound itself but is mediated through its metabolic activation into reactive intermediates. This technical guide provides a comprehensive overview of the core mechanisms of 2-ME toxicity as elucidated by in vitro studies. It details the metabolic pathway, the principal cellular targets, and the key signaling cascades involved in its cytotoxic, genotoxic, and apoptotic effects. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for assessing 2-ME toxicity, and uses visualizations to clarify complex biological pathways and workflows.

Metabolic Activation: The Prerequisite for Toxicity

The toxicity of this compound is contingent upon its bioactivation. In vitro and in vivo studies have demonstrated that 2-ME is sequentially metabolized by cytosolic enzymes, first by alcohol dehydrogenase to methoxyacetaldehyde (B81698) (MALD), and subsequently by aldehyde dehydrogenase to methoxyacetic acid (MAA).[1][2][3] MAA is considered the ultimate toxic metabolite responsible for the majority of the reproductive and developmental effects, while MALD is a highly reactive intermediate that mediates significant cytotoxicity and genotoxicity.[1][4][5]

Metabolic Activation of this compound ME This compound (2-ME) MALD Methoxyacetaldehyde (MALD) ME->MALD Alcohol Dehydrogenase MAA Methoxyacetic Acid (MAA) (Proximate Toxicant) MALD->MAA Aldehyde Dehydrogenase

Caption: Metabolic pathway of this compound (2-ME) to its toxic metabolites.

Core Mechanisms of Toxicity

Reproductive Toxicity: Targeting Sertoli and Germ Cells

The primary target of 2-ME-induced toxicity is the testis.[6][7] In vitro models have been instrumental in dissecting the specific cellular interactions that are disrupted.

  • Inhibition of Sertoli Cell Function: Sertoli cells provide essential metabolic support to developing germ cells.[8] A key substrate supplied by Sertoli cells is lactate (B86563), which is preferentially utilized by spermatocytes.[8][9] Studies using cultured rat Sertoli cells have shown that the metabolite MAA, but not 2-ME itself, significantly decreases lactate production.[8][9] This metabolic starvation is believed to be a primary cause of germ cell death.[8]

  • Induction of Spermatocyte Apoptosis: MAA directly induces apoptosis in spermatocytes.[10] In vitro studies using cultured seminiferous tubules from both rats and humans demonstrated that MAA treatment leads to germ cell death.[10] Interestingly, while the morphology appeared necrotic in rats, DNA laddering analysis confirmed that the underlying mechanism was apoptosis in both species.[10] The structural integrity of the seminiferous tubule is crucial for the full morphological expression of this toxicity.[11]

MAA-Induced Spermatocyte Toxicity cluster_Sertoli Sertoli Cell cluster_Germ Spermatocyte Sertoli Glucose Metabolism Lactate Lactate Production Sertoli->Lactate Energy Energy Metabolism (ATP Production) Lactate->Energy Lactate Uptake Survival Cell Survival Energy->Survival Apoptosis Apoptosis MAA Methoxyacetic Acid (MAA) MAA->Lactate Inhibits MAA->Apoptosis Directly Induces

Caption: Disruption of Sertoli cell support and direct induction of apoptosis in spermatocytes by MAA.

Apoptotic Signaling Pathways

The induction of apoptosis by 2-ME metabolites involves multiple signaling pathways.

  • Mitochondrial Pathway: 2-ME has been shown to activate the mitochondrial (intrinsic) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[12][13]

  • Calcium-Dependent Mechanisms: MAA-induced germ cell apoptosis in both human and rat tissues can be significantly reduced by calcium channel blockers.[10] This suggests that an influx of extracellular calcium or dysregulation of intracellular calcium homeostasis is a critical event in the apoptotic cascade.[10][14]

  • Oxidative Stress: Exposure to 2-ME can induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation (measured as malondialdehyde, MDA), and a depletion of antioxidants like glutathione (B108866) (GSH).[13][15] ROS can damage cellular macromolecules and trigger apoptotic cell death.

Apoptotic Signaling Induced by 2-ME Metabolites Metabolites 2-ME Metabolites (MAA, MALD) Ca ↑ Intracellular Ca²⁺ Metabolites->Ca ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS Mito Mitochondrial Stress Ca->Mito ROS->Mito Bax ↑ Bax Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling events in this compound metabolite-induced apoptosis.

Genotoxicity and Cytotoxicity

While MAA is the primary reproductive toxicant, the intermediate metabolite MALD is a potent cytotoxic and genotoxic agent.[4]

  • Cytotoxicity: In Chinese hamster ovary (CHO) cells, MALD was found to be the most cytotoxic of the 2-ME metabolites, inducing a dose-dependent decrease in cell survival.[4] 2-ME itself was the least cytotoxic compound.[4]

  • Mutagenicity and Clastogenicity: MALD is mutagenic, inducing dose-dependent, deletion-type mutations in the gpt locus in CHO AS52 cells.[4] Furthermore, MALD induces significant, dose-dependent increases in both sister-chromatid exchanges and chromosome aberrations in human lymphocytes and CHO cells, indicating it is a clastogenic agent.[5]

Quantitative Toxicity Data

The following tables summarize quantitative data from key in vitro studies on 2-ME and its metabolites.

Table 1: Effects of Methoxyacetic Acid (MAA) on Sertoli Cell Function in Vitro

Species Cell Type MAA Concentration Exposure Time Endpoint Result Reference
Rat Primary Sertoli Cells 3 mM 6, 9, 12 hr Lactate Accumulation Significant decrease [8][9]
Rat Primary Sertoli Cells 10 mM 6, 9, 12 hr Lactate Accumulation Significant decrease [8][9]
Rat Primary Sertoli Cells 3, 10 mM up to 12 hr Cell Viability No apparent effect [8][9]

| Rat | Primary Sertoli Cells | 3, 10 mM | up to 12 hr | Protein Synthesis | No significant difference |[8][9] |

Table 2: Induction of Germ Cell Death by Methoxyacetic Acid (MAA) in Vitro

Species Culture System MAA Concentration Exposure Details Endpoint Result Reference
Rat Cultured Seminiferous Tubules ≥ 1 mM 5 hr exposure, then 19 hr culture Spermatocyte Degeneration Degeneration observed [10]
Human Cultured Testicular Tissue ≥ 1 mM 5 hr exposure, then 19 hr culture Germ Cell Death Apoptotic cells observed [10]
Rat Sertoli-Germ Cell Co-culture 5 mM 24 hr Spermatocyte Detachment Detachment occurred [11]

| Rat | Enriched Mixed Germ Cells | 5 mM | 24 hr | Cell Permeability | Increased Trypan Blue uptake |[11] |

Table 3: Genotoxic Effects of Methoxyacetaldehyde (MALD) in Vitro

Cell Type MALD Concentration Exposure Time Endpoint Result Reference
Human Lymphocytes 10-30 mM 1 hr Sister-Chromatid Exchanges Significant dose-dependent increase [5]
Human Lymphocytes 0.05-0.5 mM 24 hr Sister-Chromatid Exchanges Significant dose-dependent increase [5]
Human Lymphocytes 10-40 mM 1 hr Chromosome Aberrations Significant dose-dependent increase [5]
Human Lymphocytes 0.05-2.5 mM 24 hr Chromosome Aberrations Significant dose-dependent increase [5]

| CHO Cells | 1.25-20 mM | 3 hr | Chromosome Aberrations | Significant dose-dependent increase |[5] |

Experimental Protocols

This section provides generalized methodologies for key in vitro assays used to study 2-ME toxicity, based on published literature.

Sertoli Cell Culture and Lactate Production Assay
  • Objective: To assess the effect of a test compound on the metabolic function of Sertoli cells.

  • Methodology:

    • Cell Isolation: Isolate Sertoli cells from the testes of immature rats (e.g., 15-20 days old) via sequential enzymatic digestion (e.g., using collagenase, trypsin).

    • Cell Culture: Plate the isolated cells in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors. Culture for 3-5 days to allow for the formation of a confluent monolayer.

    • Treatment: Replace the culture medium with a fresh, defined medium. Add 2-ME or its metabolites (e.g., MAA at 0, 1, 3, 10 mM) to the cultures.

    • Sample Collection: Collect aliquots of the culture medium at specific time points (e.g., 0, 6, 9, 12 hours).

    • Lactate Measurement: Determine the concentration of lactate in the collected medium using a commercial lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.

    • Data Analysis: Calculate the rate of lactate accumulation. Normalize data to cell number or total protein content. Compare the lactate production rates in treated groups to the vehicle control.[8][9]

Cytotoxicity Assessment in CHO Cells
  • Objective: To determine the dose-dependent cytotoxicity of 2-ME and its metabolites.

  • Methodology:

    • Cell Culture: Culture Chinese hamster ovary (CHO) cells in appropriate media (e.g., Ham's F12) supplemented with fetal bovine serum.

    • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

    • Treatment: Expose cells to a range of concentrations of the test compounds (e.g., 2-ME, MALD, MAA) for a defined period (e.g., 24 hours).

    • MTT Assay:

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

      • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO, isopropanol).

      • Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).[4]

Apoptosis Detection by DNA Laddering
  • Objective: To qualitatively assess apoptosis through the detection of internucleosomal DNA fragmentation.

  • Methodology:

    • Cell/Tissue Culture: Culture target cells or tissues (e.g., seminiferous tubules) as described previously.

    • Treatment: Expose the cultures to the test compound (e.g., MAA ≥ 1 mM) for the desired duration.

    • DNA Extraction: Harvest the cells or tissues and extract genomic DNA using a DNA isolation kit or standard phenol-chloroform extraction protocols.

    • Agarose (B213101) Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide, SYBR Safe).

    • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. The presence of a "ladder" pattern, consisting of DNA fragments in multiples of ~180-200 base pairs, is indicative of apoptosis.[10]

General Workflow for In Vitro Toxicity Assessment start Select & Culture Target Cells/Tissues treat Expose to 2-ME or Metabolites (Dose-Response & Time-Course) start->treat endpoint Perform Endpoint Assays treat->endpoint viability Cell Viability (MTT, LDH) endpoint->viability apoptosis Apoptosis (DNA Laddering, Caspase Assay, Flow Cytometry) endpoint->apoptosis function Cell-Specific Function (e.g., Lactate Production) endpoint->function genotox Genotoxicity (Comet, Chromosome Aberration) endpoint->genotox analyze Data Collection & Statistical Analysis viability->analyze apoptosis->analyze function->analyze genotox->analyze end Determine Mechanism & Toxic Potency (IC50) analyze->end

Caption: A generalized experimental workflow for investigating the in vitro toxicity of this compound.

Conclusion

In vitro studies have been pivotal in establishing that the toxicity of this compound is driven by its metabolic products, methoxyacetaldehyde (MALD) and methoxyacetic acid (MAA). The primary mechanism of reproductive toxicity involves MAA-induced disruption of Sertoli cell metabolism and the direct induction of apoptosis in spermatocytes, a process that involves calcium dysregulation and the intrinsic apoptotic pathway. Concurrently, the intermediate MALD exerts potent cytotoxic and clastogenic effects. Understanding these specific molecular and cellular mechanisms is critical for risk assessment, regulatory decision-making, and the development of safer alternatives in industrial and pharmaceutical settings.

References

2-Methoxyethanol degradation pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 2-Methoxyethanol Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-ME), a widely used industrial solvent, undergoes metabolic activation to toxic compounds, posing significant health risks. Understanding its degradation pathway is crucial for toxicology, drug development, and environmental remediation. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in mammals and microorganisms. It includes detailed descriptions of the enzymatic reactions, intermediate metabolites, and final products. Quantitative data are summarized in tabular format, and detailed experimental protocols for key analyses are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Mammalian Degradation Pathway

In mammals, this compound is primarily metabolized in the liver through a two-step oxidation process, leading to the formation of the toxic metabolite, methoxyacetic acid (MAA).[1] This pathway is analogous to the metabolism of ethanol.

Core Metabolic Route

The degradation begins with the oxidation of this compound to its corresponding aldehyde, methoxyacetaldehyde (B81698) (MALD), a reaction catalyzed by alcohol dehydrogenase (ADH). Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes MALD to methoxyacetic acid (MAA).[2] MAA is considered the ultimate toxicant responsible for the adverse health effects associated with 2-ME exposure, including reproductive and developmental toxicity.

MAA can undergo further metabolism through two primary routes:

  • Glycine (B1666218) Conjugation: MAA can be activated to methoxyacetyl-CoA, which is then conjugated with glycine by the enzyme glycine N-acyltransferase to form N-methoxyacetylglycine.[3][4][5] This conjugate is then excreted in the urine.

  • Entry into the Krebs Cycle: Methoxyacetyl-CoA can also enter the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central metabolic pathway for energy production.[6][7][8]

The overall mammalian degradation pathway is depicted in the following diagram:

Mammalian this compound Degradation ME This compound MALD Methoxyacetaldehyde ME->MALD MAA Methoxyacetic Acid MALD->MAA MACoA Methoxyacetyl-CoA MAA->MACoA MAG N-Methoxyacetylglycine MACoA->MAG Glycine N-acyltransferase Krebs Krebs Cycle MACoA->Krebs Citrate Synthase Excretion Urinary Excretion MAG->Excretion

Mammalian metabolic pathway of this compound.
Quantitative Data

While specific kinetic parameters for the enzymatic reactions involving this compound and its direct metabolites are not extensively documented in readily available literature, data from related compounds and toxicokinetic studies provide valuable insights.

Table 1: Toxicokinetic Parameters of this compound and Metabolites

ParameterSpeciesValueReference
2-ME Half-life (plasma)Rat0.6 ± 0.03 hr[1]
MAA Elimination Half-lifeHuman66 - 89 hours[1]
MAA Elimination Half-lifeRodentsSignificantly shorter than humans[9]

Table 2: Kinetic Parameters of Related Dehydrogenase Enzymes

EnzymeSubstrateKmVmaxOrganismReference
Alcohol DehydrogenaseEthanol21.5 mM0.426 (units not specified)Yeast[10]
Alcohol DehydrogenaseEthanol13 ± 1 mM6.2 ± 0.5 nmol/min/mg proteinCrocus sativus[11]
Aldehyde Dehydrogenase (ALDH-2)Acetaldehyde900-fold lower than ALDH-1-Human (mitochondrial)[12]
Experimental Protocols

This protocol is adapted from a method for the simultaneous measurement of 2-ME and MAA in human blood.[13]

1. Sample Preparation: a. To 1 mL of plasma, add internal standards (e.g., deuterated 2-ME and MAA). b. Precipitate proteins by adding 2 mL of acetonitrile. c. Vortex and centrifuge at 3000 rpm for 10 minutes. d. Separate the supernatant and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). f. Heat at 60°C for 30 minutes to facilitate derivatization.

2. GC-MS Analysis: a. Gas Chromatograph: Agilent 6890N or equivalent. b. Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. c. Injector Temperature: 250°C. d. Oven Temperature Program: Start at 60°C for 1 min, then ramp to 320°C at 10°C/min. e. Carrier Gas: Helium at a constant flow of 1.0 mL/min. f. Mass Spectrometer: Agilent 5973N or equivalent. g. Ionization Mode: Electron Impact (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.

This is a general spectrophotometric assay that can be adapted for this compound as a substrate.[14][15][16][17]

1. Reagents: a. Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 8.8. b. Substrate Solution: this compound solution of desired concentration in assay buffer. c. Coenzyme Solution: 15 mM β-NAD+ solution in ultrapure water. d. Enzyme Solution: Alcohol dehydrogenase diluted in cold enzyme diluent (e.g., 10 mM Sodium Phosphate Buffer, pH 7.5 with 0.1% (w/v) Bovine Serum Albumin).

2. Procedure: a. In a quartz cuvette, mix 1.3 mL of assay buffer, 0.1 mL of this compound solution, and 1.5 mL of β-NAD+ solution. b. Incubate the mixture in a spectrophotometer at 25°C for 5 minutes to reach thermal equilibrium. c. Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion. d. Monitor the increase in absorbance at 340 nm for 5-6 minutes. The rate of NADH formation is directly proportional to the enzyme activity. e. Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Microbial Degradation Pathway

Several microorganisms, particularly bacteria from the genera Rhodococcus and Pseudomonas, have been shown to degrade ether compounds, including those structurally related to this compound.[18][19][20][21][22] The microbial degradation of 2-ME is of significant interest for bioremediation purposes.

Proposed Metabolic Route

The microbial degradation of ethers often involves an initial oxidation step catalyzed by a monooxygenase, frequently a cytochrome P-450 enzyme system.[19] This initial attack typically occurs at a carbon atom adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal that spontaneously cleaves the ether bond.

For this compound, a putative degradation pathway in Rhodococcus and Pseudomonas species can be proposed:

  • Hydroxylation: A monooxygenase hydroxylates the methylene (B1212753) carbon adjacent to the ether oxygen, forming an unstable hemiacetal.

  • Ether Cleavage: The hemiacetal spontaneously decomposes into methoxyacetaldehyde and water.

  • Further Oxidation: Methoxyacetaldehyde is then oxidized to methoxyacetic acid by an aldehyde dehydrogenase.

  • Central Metabolism: Methoxyacetic acid can then be further metabolized, potentially through pathways similar to those in mammals, or through other specialized microbial pathways, ultimately leading to compounds that can enter central metabolism (e.g., the Krebs cycle).

A diagram of this proposed microbial pathway is presented below:

Microbial_2_Methoxyethanol_Degradation cluster_microbe Microorganism (e.g., Rhodococcus, Pseudomonas) ME This compound Hemiacetal Unstable Hemiacetal ME->Hemiacetal Monooxygenase (e.g., Cytochrome P-450) MALD Methoxyacetaldehyde Hemiacetal->MALD Spontaneous Cleavage MAA Methoxyacetic Acid MALD->MAA Aldehyde Dehydrogenase CentralMetabolism Central Metabolism MAA->CentralMetabolism Further Metabolism

Proposed microbial degradation pathway of this compound.
Quantitative Data

Quantitative data on the microbial degradation of this compound is limited. However, studies on related compounds provide some indication of degradation rates.

Table 3: Microbial Degradation of Ether Compounds

MicroorganismSubstrateDegradation Rate/ObservationReference
Pseudomonas sp. strain VBThis compoundMineralization capacity of 48.6 mmol/day[21]
Rhodococcus sp. strain DEE5151Diethyl ether73 ± 5.8 nmol O₂ consumed/min/OD[20]
Various bacterial strains2-Butoxyethanol (B58217)Maximum growth rates observed[22][23]
Experimental Protocols

This protocol is a general guideline for isolating bacteria capable of degrading this compound.

1. Enrichment Culture: a. Inoculate a minimal salts medium containing this compound as the sole carbon and energy source with a sample from a contaminated environment (e.g., soil, industrial wastewater). b. Incubate at an appropriate temperature (e.g., 30°C) with shaking. c. Periodically transfer a small aliquot of the culture to fresh medium to enrich for 2-ME degrading microorganisms.

2. Isolation of Pure Cultures: a. After several rounds of enrichment, plate serial dilutions of the culture onto solid minimal medium with this compound as the sole carbon source. b. Incubate the plates until colonies appear. c. Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

3. Degradation Assay: a. Grow the isolated strains in liquid minimal medium with this compound. b. At different time points, take samples from the culture. c. Analyze the concentration of this compound and its potential metabolites (e.g., MAA) using HPLC or GC-MS to confirm degradation.

Gene_Identification_Workflow Start Isolate 2-ME Degrading Bacterium GenomicDNA Extract Genomic DNA Start->GenomicDNA RNASeq Transcriptomics (RNA-Seq) with and without 2-ME Start->RNASeq Sequencing Genome Sequencing & Assembly GenomicDNA->Sequencing Annotation Gene Annotation Sequencing->Annotation Comparative Comparative Genomics with known ether-degrading bacteria Annotation->Comparative CandidateGenes Identify Candidate Degradation Genes (e.g., monooxygenases, dehydrogenases) Comparative->CandidateGenes GeneDeletion Gene Deletion/Knockout CandidateGenes->GeneDeletion EnzymeAssay Heterologous Expression & Enzyme Assays CandidateGenes->EnzymeAssay Upregulated Identify Upregulated Genes RNASeq->Upregulated Upregulated->CandidateGenes Phenotype Phenotypic Analysis (Growth on 2-ME) GeneDeletion->Phenotype End Characterize Degradation Pathway Phenotype->End EnzymeAssay->End

Workflow for identifying genes in microbial 2-ME degradation.

Conclusion

The degradation of this compound proceeds through distinct pathways in mammals and microorganisms. In mammals, the pathway is well-characterized, involving oxidation to the toxic metabolite methoxyacetic acid, which is then either conjugated for excretion or enters central metabolism. In contrast, the microbial degradation of this compound is less understood but is believed to be initiated by monooxygenases that cleave the ether bond. Further research is needed to fully elucidate the microbial pathways and the specific enzymes involved, which could lead to the development of effective bioremediation strategies for this environmental contaminant. The experimental protocols provided in this guide offer a starting point for researchers investigating the metabolism and toxicity of this compound.

References

An In-depth Technical Guide to the Thermochemistry of 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methoxyethanol (also known as ethylene (B1197577) glycol monomethyl ether or methyl cellosolve), a widely used solvent in various industrial and laboratory settings. An understanding of its thermochemical characteristics is crucial for process design, safety assessments, and computational modeling in fields ranging from chemical synthesis to pharmaceutical development. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visual representations of the underlying principles and workflows.

Core Thermochemical Data

The essential thermochemical parameters for this compound are summarized in the tables below. These values have been compiled from various sources and represent the current state of knowledge.

Table 1: Standard Enthalpies of Formation and Combustion
PropertyStateValue (kJ/mol)Reference(s)
Standard Enthalpy of Formation (ΔfH°)Gas-376.9 ± 8.1Guthrie, 1977[1]
Gas-395.9Simonetta, 1947[1]
Liquid-439.0Calculated from ΔcH°[2]
Standard Enthalpy of Combustion (ΔcH°)Liquid-1779.3[2]
Table 2: Enthalpy of Vaporization
Enthalpy of Vaporization (ΔvapH) (kJ/mol)Temperature (K)Reference(s)
45.2 ± 0.2298Kusano, Wadsö, et al., 1971
42.8348Stephenson and Malanowski, 1987[1]
43.0361Marrufo, Loras, et al., 2010[1]
37.54397.3Majer and Svoboda, 1985[1]
Table 3: Liquid Phase Heat Capacity
Constant Pressure Heat Capacity (Cp,liquid) (J/mol·K)Temperature (K)Reference(s)
175.38298.15Svoboda, Zabransky, et al., 1991[2][3]
176.6298.15Roux, Perron, et al., 1978[2][3]
174.9298.15Kusano, Suurkuusk, et al., 1973[2]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the typical experimental methodologies employed.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Apparatus:

  • Isoperibol or adiabatic bomb calorimeter

  • Oxygen bomb (a high-pressure stainless steel vessel)

  • Crucible (platinum or fused silica)

  • Calorimeter bucket (containing a known mass of water)

  • Stirrer

  • High-precision thermometer (e.g., a platinum resistance thermometer)

  • Ignition system

  • Pellet press (for solid samples, used for calibration)

  • Oxygen source

Procedure:

  • Calibration: The heat capacity of the calorimeter system (the bomb, bucket, water, etc.) is determined by burning a known mass of a standard substance with a certified enthalpy of combustion, typically benzoic acid.

  • Sample Preparation: A known mass of high-purity this compound is accurately weighed into the crucible. Due to its volatility, the liquid is often encapsulated in a gelatin capsule or a similar container of known heat of combustion.

  • Assembly: The crucible is placed in the bomb, and a fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The sealed bomb is submerged in the calorimeter bucket containing a precisely known mass of water. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Corrections and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings, the heat of ignition from the fuse wire, and the formation of any side products (e.g., nitric acid from residual nitrogen). The total heat released is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined on a molar basis.

Determination of the Heat Capacity using Differential Scanning Calorimetry (DSC)

The constant pressure heat capacity of liquid this compound is measured using a differential scanning calorimeter (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (heat-flux or power-compensation type)

  • Sample and reference pans (typically aluminum, hermetically sealed for volatile liquids)

  • A standard material with a known heat capacity (e.g., sapphire)

  • Inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Baseline Calibration: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow response of the instrument over the desired temperature range.

  • Standard Material Run: A known mass of the sapphire standard is placed in the sample pan, and a DSC scan is performed under the same conditions as the baseline run. This allows for the calibration of the heat flow signal.

  • Sample Run: A known mass of high-purity this compound is hermetically sealed in a sample pan. The DSC scan is then performed under identical conditions to the baseline and standard runs.

  • Data Analysis: The heat capacity of the this compound sample at a given temperature is calculated using the following relationship:

    Cp,sample = (DSCsample / DSCstd) * (mstd / msample) * Cp,std

    where:

    • Cp,sample and Cp,std are the heat capacities of the sample and standard, respectively.

    • DSCsample and DSCstd are the differences in heat flow between the sample/standard and the baseline.

    • msample and mstd are the masses of the sample and standard.

Visualizations

The following diagrams illustrate key conceptual relationships and experimental workflows in the thermochemistry of this compound.

Thermochemical_Relationships Elements (C, H, O) Elements (C, H, O) This compound (l) This compound (l) Elements (C, H, O)->this compound (l) ΔfH°(l) This compound (g) This compound (g) Elements (C, H, O)->this compound (g) ΔfH°(g) Combustion Products (CO2, H2O) Combustion Products (CO2, H2O) Elements (C, H, O)->Combustion Products (CO2, H2O) ΣΔfH°(products) This compound (l)->this compound (g) ΔvapH This compound (l)->Combustion Products (CO2, H2O) ΔcH°(l) Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Prep Prepare Sample (weigh liquid in capsule) Bomb Assembly Assemble Bomb (add sample, fuse, water) Sample Prep->Bomb Assembly Pressurize Pressurize with O2 Bomb Assembly->Pressurize Equilibrate Equilibrate in Calorimeter Pressurize->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Temp Record Temperature Rise Ignite->Record Temp Corrections Apply Corrections (heat exchange, fuse) Record Temp->Corrections Calculate Q Calculate Total Heat (Q) Corrections->Calculate Q Calculate ΔcH Calculate ΔcH° Calculate Q->Calculate ΔcH DSC_Workflow cluster_calibration Calibration cluster_sample_run Sample Measurement cluster_calculation Calculation Baseline Run Baseline (empty pans) Standard Run Standard (e.g., sapphire) Baseline->Standard Data Analysis Analyze Heat Flow Curves Standard->Data Analysis Sample Prep Prepare Sample (weigh & seal) Sample Scan Run Sample Scan Sample Prep->Sample Scan Sample Scan->Data Analysis Calculate Cp Calculate Heat Capacity (Cp) Data Analysis->Calculate Cp

References

A Comprehensive Technical Guide to Quantum Chemical Studies of 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Methoxyethanol (2-ME) through the lens of quantum chemical computations. It covers the molecule's conformational landscape, the critical role of intramolecular hydrogen bonding, its spectroscopic signatures, and reactivity, offering valuable insights for researchers in chemistry, materials science, and pharmacology.

Conformational Analysis and Intramolecular Hydrogen Bonding

Quantum chemical studies have extensively explored the conformational space of this compound, which is defined by three key torsional angles: HOCC, OCCO, and CCOC. These studies consistently reveal that the molecule's structure is predominantly governed by a delicate balance of steric effects and, most importantly, intramolecular hydrogen bonding.

At low temperatures, this compound is found to exist almost exclusively in a monoconformational state, specifically the gG'T conformer and its enantiomer, g'GT.[1] This preference is attributed to a stabilizing intramolecular hydrogen bond between the hydroxyl hydrogen and the etheric oxygen atom.[1][2] The next most stable diastereomer, gG'G', is significantly higher in energy by approximately 5–6 kJ mol⁻¹.[1] Conformers with a trans OCCO arrangement are even less stable.[1] The most stable conformers, tGg⁻ and gGg⁻, both feature this intramolecular hydrogen bond.[2] Microwave spectroscopy has confirmed that the minimum energy conformation is gauche about the C-C, C-O(H), and C-O(ether) bonds.[3]

Table 1: Calculated Relative Energies of this compound Conformers

ConformerLevel of TheoryRelative Energy (kJ/mol)Reference
gG'G'Not Specified5-6[1]

A detailed computational workflow is essential for accurately determining the conformational preferences of this compound. This process typically involves an initial conformational search followed by geometry optimization and frequency calculations to confirm the nature of the stationary points on the potential energy surface.

conformational_analysis_workflow cluster_workflow Conformational Analysis Workflow Start Start Initial_Structure Initial 3D Structure Generation Start->Initial_Structure Conformational_Search Conformational Search (e.g., Molecular Mechanics) Initial_Structure->Conformational_Search DFT_Optimization Geometry Optimization (DFT) Conformational_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (DFT) DFT_Optimization->Frequency_Calculation Energy_Analysis Relative Energy Analysis Frequency_Calculation->Energy_Analysis Identify_Stable_Conformers Identification of Stable Conformers Energy_Analysis->Identify_Stable_Conformers End End Identify_Stable_Conformers->End

Conformational analysis workflow for this compound.

Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting the experimental spectra of this compound, providing a direct link between the observed spectral features and the molecule's conformational and vibrational properties.

Theoretical calculations of the vibrational spectra of this compound have shown a strong dependence on its molecular conformation, with frequency shifts of up to 80 cm⁻¹ being possible.[4] For instance, vibrations above 2955 cm⁻¹ are characteristic of the OH group in a gauche conformation.[4] The Raman spectrum of jet-cooled this compound reveals a strong, aggregation-sensitive resonance in the backbone stretching region and chirality-dependent dimerization effects in the OH stretching region.[1] A notable feature in the monomer's vibrational spectrum is the strong mode mixing between the OH torsion and a Raman-intense backbone vibration around 400 cm⁻¹.[1]

Table 2: Selected Calculated Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Level of TheoryReference
OH Stretch (gauche)> 2955MP2/6-31+G(d)[4]
Backbone Stretch (ν₂₉) & OH Torsion (ν₂₈)~400 (strong mixing)Not Specified[1]

The following diagram illustrates a typical workflow for the computational prediction of vibrational spectra.

vibrational_spectroscopy_workflow cluster_workflow Vibrational Spectroscopy Calculation Workflow Optimized_Geometry Optimized Molecular Geometry Frequency_Calculation Harmonic Frequency Calculation (e.g., DFT, MP2) Optimized_Geometry->Frequency_Calculation Anharmonic_Correction Anharmonic Corrections (Optional) Frequency_Calculation->Anharmonic_Correction IR_Raman_Intensities Calculation of IR and Raman Intensities Frequency_Calculation->IR_Raman_Intensities Anharmonic_Correction->IR_Raman_Intensities Simulated_Spectrum Generation of Simulated Spectrum IR_Raman_Intensities->Simulated_Spectrum Comparison Comparison with Experimental Spectrum Simulated_Spectrum->Comparison

Workflow for computational vibrational spectroscopy.

While specific computational NMR studies for this compound were not detailed in the initial literature search, the general methodology for predicting NMR chemical shifts using quantum chemistry is well-established. Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for this purpose. The process involves calculating the isotropic shielding constants for each nucleus in the optimized molecular geometry. These shielding constants are then converted to chemical shifts by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Experimental Protocols: A General Approach for NMR Chemical Shift Calculation

  • Geometry Optimization: The molecular geometry of the most stable conformer(s) of this compound is optimized using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • NMR Calculation: A single-point NMR calculation is performed on the optimized geometry using the GIAO method with the same or a higher level of theory.

  • Reference Calculation: The same NMR calculation is performed for the reference compound (TMS).

  • Chemical Shift Prediction: The chemical shift (δ) of a nucleus is calculated using the formula: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding constant of the reference and σ_iso is the isotropic shielding constant of the nucleus of interest.

Reactivity and Thermochemistry

Quantum chemical methods are also employed to investigate the reactivity of this compound, particularly its behavior at high temperatures, which is relevant to its potential use as a biofuel additive.[2] These studies often focus on determining bond dissociation energies (BDEs) and mapping the potential energy surfaces for various decomposition pathways.

Studies on the thermal degradation of this compound have identified the Cγ-Oβ and Cα-Cβ bonds as the weakest, with calculated bond dissociation energies of 86.2 and 86.7 kcal/mol, respectively, at the CBS-QB3 level of theory.[2] In contrast, the alcoholic Oα-H bond is the strongest.[2] The high-temperature chemistry of this compound is dominated by bond fission reactions, as H-atom migration reactions are geometrically constrained.[5][6]

Table 3: Calculated Bond Dissociation Energies (BDEs) of this compound

BondBDE (kcal/mol)Level of TheoryReference
Cγ-Oβ86.2CBS-QB3[2]
Cα-Cβ86.7CBS-QB3[2]

The thermal decomposition of this compound can proceed through several pathways. The kinetically most favorable pathway is the formation of methoxyethene via a 1,2-water elimination, which proceeds through a four-membered ring transition state.[2] Thermodynamically, the formation of methane (B114726) and glycolaldehyde (B1209225) is the most preferred channel.[2]

thermal_decomposition_pathways cluster_pathways Thermal Decomposition Pathways of this compound 2ME This compound TS1 TS1 (1,2-Water Elimination) 2ME->TS1 Kinetically Favored TS_CH4 Transition State 2ME->TS_CH4 Thermodynamically Favored Bond_Fission Bond Fission 2ME->Bond_Fission Methoxyethene Methoxyethene + H₂O TS1->Methoxyethene Methane Methane + Glycolaldehyde TS_CH4->Methane Radicals Radical Products Bond_Fission->Radicals

Simplified reaction pathways for the thermal decomposition of this compound.

Detailed Methodologies

The accuracy of quantum chemical studies heavily relies on the chosen computational methods. A variety of ab initio and Density Functional Theory (DFT) approaches have been applied to study this compound.

Commonly Employed Computational Methods:

  • Ab Initio Methods:

    • Hartree-Fock (HF): A fundamental method that provides a qualitative description but often lacks quantitative accuracy due to the neglect of electron correlation.

    • Møller-Plesset Perturbation Theory (MP2): A widely used method that includes electron correlation, offering improved accuracy over HF for many systems. The MP2 level with the 6-31+G(d) basis set has been used to calculate the vibrational spectra of this compound.[4]

  • Density Functional Theory (DFT):

    • B3LYP: A popular hybrid functional that often provides a good balance between accuracy and computational cost.

    • BMK: Another hybrid functional used in studies of this compound's thermal degradation.[2]

  • Composite Methods:

    • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods aim to approximate the results of a high-level calculation with a complete basis set by combining calculations at different levels of theory and basis sets. The CBS-QB3 method has been used to calculate bond dissociation energies of this compound.[2]

  • Basis Sets:

    • Pople-style basis sets: 6-31G(d), 6-31+G(d), 6-311++G(d,p) are commonly used, with the inclusion of polarization (+) and diffuse (++) functions being important for describing hydrogen bonding and anions.

    • Correlation-consistent basis sets: aug-cc-pVTZ and others are used for high-accuracy calculations.

Experimental Protocol: A Typical Quantum Chemical Calculation Workflow

  • Molecular Structure Input: The initial 3D coordinates of this compound are generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized to find the stationary points on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Property Calculations: Single-point energy calculations, NMR shielding constants, or other desired properties are computed at a higher level of theory or with a larger basis set on the optimized geometries.

  • Data Analysis: The calculated data is processed, tabulated, and compared with experimental results. This may involve Boltzmann averaging of properties over the different conformers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Miscibility of 2-Methoxyethanol with Organic Solvents

Introduction

This compound, also known as ethylene (B1197577) glycol monomethyl ether (EGME) or Methyl Cellosolve, is a versatile protic solvent belonging to the glycol ether family.[1][2][3] Its unique molecular structure, containing both a hydroxyl group and an ether linkage, imparts an amphiphilic character. This allows it to dissolve a wide variety of chemical compounds, making it a valuable solvent in numerous applications, including varnishes, dyes, resins, and as an additive in airplane deicing solutions.[2][3] This guide provides a comprehensive overview of the miscibility of this compound with various organic solvents, presents quantitative data in a structured format, and outlines standard experimental protocols for miscibility determination.

Miscibility Overview and Principles

The broad miscibility of this compound stems from its ability to engage in multiple types of intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, promoting miscibility with polar protic solvents like water and other alcohols. The ether oxygen can act as a hydrogen bond acceptor, facilitating mixing with polar aprotic solvents. Furthermore, the ethyl and methyl groups provide nonpolar character, allowing for favorable van der Waals interactions with hydrocarbons and other nonpolar substances.

This dual nature allows this compound to be miscible with a diverse range of organic solvents, including alcohols, ketones, ethers, and both aliphatic and aromatic hydrocarbons.[4]

Quantitative Miscibility Data

The miscibility of this compound with common organic solvents is summarized in the table below. In most cases, this compound is completely miscible, meaning it will form a homogeneous solution in all proportions.

Organic Solvent ClassSpecific SolventMiscibility with this compound
Alcohols Ethanol (95%)Very Soluble / Miscible[4][5]
MethanolMiscible
GlycerolMiscible[4][5]
Ketones AcetoneVery Soluble / Miscible[4][5][6]
Ethers Diethyl EtherMiscible[4][5]
Amides N,N-Dimethylformamide (DMF)Miscible[4][5]
Sulfoxides Dimethyl Sulfoxide (DMSO)Very Soluble[4][5]
Hydrocarbons Aliphatic HydrocarbonsMiscible[4]
Aromatic HydrocarbonsMiscible[4]
Water WaterMiscible[1][2][4][7]

Experimental Protocols for Miscibility Determination

Determining the miscibility of two liquids is a fundamental procedure in a laboratory setting. While sophisticated methods exist for precise quantification, a visual evaluation is the most common and direct method.

Protocol 1: Visual Determination of Miscibility

This protocol describes a standard method for qualitatively assessing the miscibility of this compound with a test solvent.

Objective: To determine if this compound and a selected organic solvent are miscible, partially miscible, or immiscible at room temperature.

Materials:

  • This compound (anhydrous, ≥99%)

  • Test organic solvent (e.g., hexane, toluene, acetone)

  • Graduated cylinders (10 mL or 25 mL) or calibrated test tubes

  • Vortex mixer or magnetic stirrer

  • Safety goggles, gloves, and lab coat

Methodology:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood.

  • Initial Measurement: Measure a specific volume of this compound (e.g., 5 mL) into a graduated cylinder or test tube.

  • Solvent Addition: Carefully add an equal volume (5 mL) of the test organic solvent to the same graduated cylinder.

  • Mixing: Cap the cylinder securely and invert it several times, or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.

  • Observation: Place the cylinder in a rack and allow it to stand undisturbed for 5-10 minutes. Observe the mixture against a well-lit background.

    • Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface between the two liquids.

    • Immiscible: The mixture will separate into two distinct layers, with a clear interface between them. The liquid with the higher density will form the bottom layer.

    • Partially Miscible: The mixture may initially appear cloudy or form an emulsion. Over time, it may separate into two layers, but the volume of each layer will have changed, indicating that each solvent has dissolved a limited amount of the other.

  • Confirmation (Optional): To confirm miscibility across different concentrations, the experiment can be repeated with varying ratios of the two liquids (e.g., 1:3 and 3:1).

Advanced Determination Methods

For more precise and quantitative analysis, especially in cases of partial miscibility, other analytical techniques can be employed:

  • Spectroscopy (e.g., NMR, FTIR): These methods can quantify the concentration of each component in the different phases after separation, providing exact solubility limits.

  • Gas Chromatography (GC): GC can be used to analyze the composition of each layer in an immiscible or partially miscible system.

  • Viscometry and Densitometry: Changes in viscosity or density of a mixture compared to the ideal mixing behavior can provide insights into the interactions between the solvent molecules and their miscibility.

Visualization of Miscibility Relationships

The following diagram illustrates the miscibility of this compound with major families of organic solvents.

G Figure 1: Miscibility of this compound ME This compound Alcohols Alcohols (e.g., Ethanol, Glycerol) ME->Alcohols Miscible Ketones Ketones (e.g., Acetone) ME->Ketones Miscible Ethers Ethers (e.g., Diethyl Ether) ME->Ethers Miscible Amides Amides (e.g., DMF) ME->Amides Miscible Hydrocarbons Hydrocarbons (Aliphatic & Aromatic) ME->Hydrocarbons Miscible Water Water ME->Water Miscible

References

An In-depth Technical Guide on the Henry's Law Constant for 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Henry's Law constant for 2-Methoxyethanol, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and a visualization of the metabolic pathway of this compound.

Quantitative Data for Henry's Law Constant of this compound

The Henry's Law constant (H) for a substance describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. It is a crucial parameter in environmental modeling, toxicology, and chemical process design. For this compound, several experimentally determined and calculated values for H have been reported in the literature. A notable discrepancy exists in the reported values, which can be attributed to differences in experimental methodologies and, most significantly, the units of measurement.

Below is a summary of the available quantitative data for the Henry's Law constant of this compound. It is critical to note the units when comparing these values.

Temperature (°C)Henry's Law Constant (H)UnitsReference
104.41 x 10⁻²atm·m³/molAshworth et al., 1988
153.63 x 10⁻²atm·m³/molAshworth et al., 1988
2011.6 x 10⁻²atm·m³/molAshworth et al., 1988
253.09 x 10⁻²atm·m³/molAshworth et al., 1988
253.30 x 10⁻⁷atm·m³/molJohanson and Dynesius, 1988[1]
303.81 x 10⁻²atm·m³/molAshworth et al., 1988

Note on Data Discrepancy: The significant difference of several orders of magnitude between the values reported by Ashworth et al. and Johanson and Dynesius is likely due to the use of different definitions or units for the Henry's Law constant. A thorough review of the original publications is necessary to reconcile these values. The values from Ashworth et al. are consistently in the range of 10⁻² atm·m³/mol across a range of temperatures, while the value from Johanson and Dynesius is substantially lower at 10⁻⁷ atm·m³/mol.

Experimental Protocols for Determining the Henry's Law Constant

The determination of the Henry's Law constant for a volatile organic compound like this compound can be achieved through various experimental techniques. The most common methods involve establishing equilibrium between a liquid and a gas phase in a closed system and then measuring the concentration of the analyte in one or both phases. Two prevalent methods are the Static Headspace method and the Equilibrium Partitioning in Closed Systems (EPICS) method.

Static Headspace Method

The static headspace method is a widely used technique for determining the Henry's Law constant. It involves placing a known amount of the analyte in an aqueous solution in a sealed vial with a known volume of headspace (gas phase). The vial is then agitated and allowed to reach equilibrium at a constant temperature. A sample of the headspace gas is then analyzed, typically by gas chromatography (GC), to determine the concentration of the analyte in the gas phase.

Detailed Methodology:

  • Preparation of Standards: Prepare a series of aqueous standard solutions of this compound with known concentrations.

  • Sample Preparation: In a set of headspace vials of known volume, add a precise volume of the this compound standard solution. The volume of the aqueous phase and the headspace must be accurately known.

  • Equilibration: Seal the vials and place them in a constant-temperature bath or incubator. Agitate the vials for a predetermined time to facilitate the partitioning of this compound between the liquid and gas phases until equilibrium is reached.

  • Headspace Analysis: Using a gas-tight syringe, withdraw a known volume of the headspace gas from each vial and inject it into a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

  • Calibration and Calculation: A calibration curve is generated by plotting the peak areas from the GC analysis against the known concentrations of the standards. The Henry's Law constant (H) can then be calculated using the following equation:

    H = Cg / Cl

    where:

    • Cg is the concentration of the analyte in the gas phase (headspace).

    • Cl is the concentration of the analyte in the liquid phase at equilibrium.

Equilibrium Partitioning in Closed Systems (EPICS) Method

The EPICS method is another robust technique for determining Henry's Law constants. This method involves the sequential removal and analysis of the headspace gas in a closed system, which allows for the determination of the partitioning coefficient without the need for an external calibration curve.

Detailed Methodology:

  • System Setup: A known volume of an aqueous solution of this compound is placed in a sealed vessel with a known headspace volume. The vessel is equipped with ports for gas sampling.

  • Initial Equilibration: The system is allowed to equilibrate at a constant temperature with agitation.

  • First Headspace Analysis: A sample of the headspace is withdrawn and analyzed by GC to determine the initial gas phase concentration (Cg1).

  • Headspace Replacement: A portion of the headspace is removed and replaced with an inert gas (e.g., nitrogen).

  • Re-equilibration: The system is allowed to re-equilibrate.

  • Second Headspace Analysis: A second sample of the headspace is withdrawn and analyzed to determine the new gas phase concentration (Cg2).

  • Calculation: The dimensionless Henry's Law constant (H') can be calculated from the ratio of the two concentrations and the known volumes of the liquid and gas phases.

Visualization of the Metabolic Pathway of this compound

This compound is metabolized in the body, primarily in the liver, through a two-step oxidation process. This metabolic pathway is significant as it leads to the formation of a toxic metabolite, methoxyacetic acid (MAA), which is responsible for the observed reproductive and developmental toxicity of this compound.[2] The pathway involves the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

Below is a diagram of the metabolic pathway of this compound, generated using the DOT language.

MetabolicPathway cluster_metabolism Metabolism of this compound cluster_fate Fate of Methoxyacetic Acid ME This compound MAA Methoxyacetaldehyde ME->MAA Alcohol Dehydrogenase (ADH) MA Methoxyacetic Acid MAA->MA Aldehyde Dehydrogenase (ALDH) Krebs Krebs Cycle Intermediates MA->Krebs Enters Krebs Cycle Conjugation Glycine Conjugation MA->Conjugation Conjugation Excretion Urinary Excretion Conjugation->Excretion

Metabolic pathway of this compound.

This guide provides essential technical information on the Henry's Law constant of this compound. The presented data, experimental protocols, and metabolic pathway visualization are intended to be a valuable resource for researchers and professionals working with this compound. Further investigation into the original literature is recommended to resolve the noted discrepancies in the reported Henry's Law constant values.

References

Methodological & Application

Application Notes: 2-Methoxyethanol as a Solvent for Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyethanol, also known as methyl cellosolve or ethylene (B1197577) glycol monomethyl ether (EGME), is a versatile organic solvent widely employed in various industrial and laboratory applications.[1] In materials science, it has carved a significant niche as a solvent of choice for sol-gel synthesis. The sol-gel process is a wet-chemical technique used to fabricate a variety of materials, most commonly metal oxides, from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[2] The unique properties of this compound make it particularly suitable for controlling the complex hydrolysis and condensation reactions that are central to the sol-gel method.[3][4]

Role and Advantages in Sol-Gel Synthesis

The success of the sol-gel process hinges on the careful control of reaction kinetics to achieve desired material properties like particle size, porosity, and homogeneity.[5] this compound offers several advantages in this regard:

  • Excellent Solvency: It can dissolve a wide range of metal-organic precursors, such as metal alkoxides and salts, which are the typical starting materials for sol-gel synthesis.[1][6]

  • Miscibility: It is miscible with water and other organic solvents, allowing for the creation of homogeneous precursor solutions, which is crucial for forming uniform gels.[1]

  • Control over Reaction Rates: Compared to simple alcohols like ethanol, this compound can suppress the rapid hydrolysis and polycondensation rates of metal alkoxides.[3] This moderation helps prevent premature precipitation and allows for the formation of transparent, stable, and homogeneous gels.[3]

  • Boiling Point and Volatility: With a boiling point of 124-125 °C, its volatility is lower than that of simple alcohols, which can be advantageous in thin-film deposition processes like spin-coating, allowing for more uniform film formation before drying.[1][7] In other applications, its higher volatility compared to solvents like DMF can lead to smaller crystal formation and improved surface coverage.[8]

Applications

This compound has been successfully used as a solvent in the sol-gel synthesis of various functional materials:

  • Transparent Conducting Oxides: It is used to prepare thin films of materials like β-Gallium Oxide (β-Ga₂O₃) for applications in solar-blind ultraviolet photodetectors.[6]

  • Nanostructures: It serves as the solvent for synthesizing zinc oxide (ZnO) nanorod arrays used in gas sensors.[9]

  • Photocatalysts: It has been employed in the production of TiO₂–P₂O₅ glasses with high photocatalytic activity.[3]

  • Perovskite Solar Cells: It has been investigated as a solvent to improve the surface coverage and efficiency of perovskite solar cells.[8]

Experimental Protocols

General Sol-Gel Process Workflow

The sol-gel method generally involves the formation of a colloidal suspension (sol) which, through a series of hydrolysis and condensation reactions, forms a gel.[10] This gel is then aged, dried, and often heat-treated (calcined) to produce the final material.[10]

Sol_Gel_Workflow cluster_0 Solution Phase cluster_1 Solid Phase Transformation Precursor Precursor Dissolution (Metal Alkoxide/Salt in This compound) Sol Sol Formation (Homogeneous Colloidal Suspension) Precursor->Sol Stirring Gelation Gelation (Hydrolysis & Condensation) Sol->Gelation Addition of H₂O & Catalyst Aging Aging Gelation->Aging Drying Drying (e.g., Evaporation, Supercritical Drying) Aging->Drying Calcination Calcination (Heat Treatment) Drying->Calcination Final_Product Final Material (e.g., Nanoparticles, Thin Film) Calcination->Final_Product

Caption: General workflow of the sol-gel synthesis process.

Protocol 1: Synthesis of β-Ga₂O₃ Thin Films[7]

This protocol describes the preparation of β-Gallium Oxide (β-Ga₂O₃) thin films on sapphire substrates using a sol-gel method.

Materials and Equipment:

  • Gallium isopropoxide (precursor)

  • This compound (solvent)

  • Monoethanolamine (stabilizer)

  • (0001) Sapphire substrates

  • Ultrasonic bath, hotplate, spin-coater, furnace

  • Organic solvents for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Degrease the sapphire substrates by ultrasonic agitation in organic solvents.

  • Precursor Solution Preparation:

    • Prepare a mixture of this compound and monoethanolamine.

    • Dissolve gallium isopropoxide in this mixture while stirring at 60 °C.

    • The final concentration of gallium isopropoxide should be 0.4 mol/L.

    • The molar ratio of monoethanolamine to gallium isopropoxide should be maintained at 1.0.

  • Thin Film Deposition:

    • Deposit the prepared sol onto the sapphire substrates using a spin-coater.

    • Dry the coated substrates at 150 °C for 10 minutes to evaporate the solvent.

  • Heat Treatment (Calcination):

    • Heat the dried films in a furnace at temperatures ranging from 600 °C to 1000 °C to form polycrystalline β-Ga₂O₃.

Ga2O3_Protocol cluster_prep Solution Preparation cluster_depo Film Deposition & Treatment Mix_Solvents Mix this compound and Monoethanolamine Add_Precursor Dissolve Gallium Isopropoxide in solvent mixture Mix_Solvents->Add_Precursor Heat_Stir Heat to 60°C with stirring Add_Precursor->Heat_Stir Final_Sol 0.4 M Ga₂O₃ Sol Heat_Stir->Final_Sol Spin_Coat Spin-coat sol onto sapphire substrate Final_Sol->Spin_Coat Dry Dry at 150°C for 10 min Spin_Coat->Dry Calcine Calcine at 600-1000°C Dry->Calcine Final_Film β-Ga₂O₃ Thin Film Calcine->Final_Film

Caption: Experimental workflow for β-Ga₂O₃ thin film synthesis.

Protocol 2: Synthesis of ZnO Nanorod Arrays[10]

This protocol details the synthesis of zinc oxide (ZnO) nanorod arrays on a ceramic substrate.

Materials and Equipment:

  • Zinc acetate (B1210297) (precursor)

  • This compound (solvent)

  • 2-Aminoethanol (stabilizer)

  • Ceramic substrate

  • Magnetic stirrer, hotplate

Procedure:

  • Precursor Solution Preparation:

    • Add 10 g of zinc acetate to 20 g of this compound in a beaker.

    • Add 3.2 g of 2-aminoethanol to the solution.

  • Mixing and Heating:

    • Agitate the mixture for 15 minutes using a magnetic stirrer.

    • Heat the solution to 60 °C and maintain for 1 hour to yield the final sol.

  • Deposition and Growth:

    • (Note: The cited source prepares the nanorod array on a substrate, implying a deposition step like dip-coating or spin-coating would follow, though not detailed explicitly in the abstract).[9]

  • Post-Processing:

    • (Note: A subsequent heat treatment or drying step is typical to form the final crystalline nanostructure).

Quantitative Data Summary

The following tables summarize the quantitative parameters from the experimental protocols described in the literature.

Table 1: Protocol Parameters for Metal Oxide Synthesis

Parameterβ-Ga₂O₃ Thin Films[6]ZnO Nanorods[9]
Precursor Gallium isopropoxideZinc acetate
Solvent This compoundThis compound
Stabilizer Monoethanolamine2-Aminoethanol
Precursor Conc. 0.4 mol/L~2.4 M (calculated)
Molar Ratios [MEA]/[Ga-isopropoxide] = 1.0-
Reaction Temp. 60 °C (for sol prep)60 °C
Reaction Time -1 hour
Post-Heat Temp. 600 - 1000 °C-

Table 2: Properties of this compound [1]

PropertyValue
Chemical Formula C₃H₈O₂
Molar Mass 76.09 g/mol
Appearance Colorless liquid
Density 0.965 g/cm³
Melting Point -85 °C
Boiling Point 124 to 125 °C
Solubility in Water Miscible

Safety Precautions

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[11] It is also classified as a substance that may damage fertility or the unborn child.[11] Therefore, strict safety measures are mandatory.

  • Handling: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[12][14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, open flames, and other ignition sources.[11][15] It may form explosive peroxides on prolonged storage, so containers should be dated upon receipt and opening.[12][14]

  • Fire Safety: Keep away from sources of ignition.[13] Use spark-proof tools and explosion-proof equipment.[12] In case of fire, use sand, carbon dioxide, or a powder extinguisher.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.[15]

References

Application Notes and Protocols for Thin Film Deposition Using 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of various thin films utilizing 2-Methoxyethanol as a solvent in the sol-gel method. The protocols outlined below are intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development, enabling the reproducible fabrication of high-quality thin films for a range of applications.

Introduction to this compound in Sol-Gel Thin Film Deposition

This compound (CH₃OCH₂CH₂OH), also known as Methyl Cellosolve, is a widely used solvent in the sol-gel process for thin film deposition. Its physical and chemical properties, such as a moderate boiling point (124-125 °C) and its ability to dissolve a variety of organic and inorganic compounds, make it an excellent choice for creating stable and homogeneous precursor solutions. The use of this compound can influence the hydrolysis and condensation rates of the precursors, which in turn affects the microstructure, crystallinity, and surface morphology of the final thin film. Its volatility, which is higher than that of solvents like N,N-dimethylformamide (DMF), can lead to the formation of smaller, more compact crystals, which is particularly advantageous in applications such as perovskite solar cells where it can improve surface coverage and reduce leakage currents.[1][2][3][4]

Experimental Protocols

The following sections detail the sol-gel deposition protocols for Zinc Oxide (ZnO), Gallium Oxide (Ga₂O₃), Barium Titanate (BaTiO₃), and Perovskite thin films using this compound.

Zinc Oxide (ZnO) Thin Film Deposition

Objective: To deposit a transparent and conductive ZnO thin film on a glass or silicon substrate.

Materials:

  • Precursor: Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Solvent: this compound (CH₃OCH₂CH₂OH)

  • Stabilizer: Monoethanolamine (MEA, C₂H₇NO)

  • Substrate: Glass slides or silicon wafers

Protocol for Sol Preparation:

  • Prepare a 0.75 M solution of zinc acetate dihydrate in this compound.[5]

  • Add monoethanolamine as a stabilizer to the solution. The molar ratio of MEA to zinc acetate should be maintained at 1.0.[5][6]

  • Stir the mixture at 60°C for 2 hours to yield a clear and homogeneous solution.[5]

  • Age the solution at room temperature for at least 24 hours before use.

Protocol for Spin Coating Deposition:

  • Clean the substrates ultrasonically in acetone, ethanol, and deionized water, and then dry them with a nitrogen stream.

  • Dispense the prepared ZnO sol onto the substrate.

  • Spin coat the substrate at 3000 rpm for 30 seconds.[5]

  • Preheat the coated substrate at 300°C for 10 minutes on a hot plate to evaporate the solvent and remove organic residuals.[5]

  • Repeat the coating and preheating steps multiple times to achieve the desired film thickness.

  • Finally, anneal the multilayer film in a furnace at a temperature between 500°C and 800°C for 1 hour to promote crystallization.[5]

Alternative Dip Coating Method:

  • Prepare a 0.6 mol/L solution of zinc acetate dihydrate in this compound with monoethanolamine as a stabilizer (molar ratio of MEA to zinc acetate at 1:1).[7]

  • Immerse the cleaned substrate into the sol and withdraw it at a constant rate.

  • Dry the coated substrate after each dipping step.

  • Repeat the dipping and drying cycles to obtain the desired thickness.

  • Anneal the final film to induce crystallinity.

Gallium Oxide (Ga₂O₃) Thin Film Deposition

Objective: To fabricate β-Ga₂O₃ thin films for applications in solar-blind ultraviolet photodetectors.

Materials:

  • Precursor: Gallium (III)-isopropoxide (Ga(OC₃H₇)₃)

  • Solvent: this compound

  • Stabilizer: Monoethanolamine (MEA)

  • Substrate: Sapphire (0001) or quartz substrates

Protocol for Sol Preparation:

  • Prepare a 0.4 mol/l solution of Gallium (III)-isopropoxide in this compound.

  • Add monoethanolamine to the solution with a molar ratio of Gallium (III)-isopropoxide to monoethanolamine of 1:1.

  • Stir the solution until the precursor is completely dissolved and a clear sol is formed.

Protocol for Spin Coating Deposition:

  • Clean the substrates thoroughly.

  • Deposit the Ga₂O₃ sol onto the substrate and spin coat to form a uniform layer.

  • Dry the film after each coating.

  • Repeat the coating and drying process for a total of 5 layers.

  • Anneal the final film in air at temperatures of 500°C, 700°C, or 900°C to achieve the desired crystalline phase. It has been reported that annealing at 900°C results in single-phase β-Ga₂O₃.[8]

Barium Titanate (BaTiO₃) Thin Film Deposition

Objective: To prepare ferroelectric BaTiO₃ thin films.

Materials:

  • Barium Precursor: Barium acetate (Ba(CH₃COO)₂)

  • Titanium Precursor: Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Solvents: Acetic acid (CH₃COOH) and this compound

  • Substrate: Platinized silicon (Pt/Ti/SiO₂/Si)

Protocol for Sol Preparation:

  • Dissolve barium acetate in acetic acid.[9]

  • Dilute the barium acetate solution with this compound.[9]

  • In a separate container, prepare a solution of titanium (IV) isopropoxide in this compound.

  • Add the titanium precursor solution dropwise to the barium precursor solution while stirring continuously to form the final BaTiO₃ sol.[9]

Protocol for Spin Coating Deposition:

  • Clean the platinized silicon substrates.

  • Spin coat the BaTiO₃ sol onto the substrates.

  • Dry the films on a hot plate.

  • Pyrolyze the dried films to remove organic components.

  • Perform a rapid thermal annealing (RTA) at around 800°C to crystallize the film into the perovskite phase.[10]

Perovskite (e.g., Cs₃Bi₂I₉) Thin Film Deposition for Solar Cells

Objective: To fabricate compact and uniform perovskite thin films for lead-free solar cell devices.

Materials:

  • Perovskite Precursors: e.g., Cesium Iodide (CsI) and Bismuth Iodide (BiI₃)

  • Primary Solvent: N,N-Dimethylformamide (DMF)

  • Solvent Additive: this compound (2-ME)

  • Substrate: Appropriate for solar cell fabrication (e.g., FTO-coated glass with an electron transport layer)

Protocol for Precursor Solution Preparation:

  • Prepare a precursor solution by dissolving the perovskite precursors (e.g., CsI and BiI₃) in a mixture of DMF and 2-ME.

  • A common mixing ratio is 4:1 (DMF:2-ME) by volume, which has been shown to enhance crystallinity and absorbance compared to using DMF alone.

Protocol for Spin Coating Deposition:

  • Clean and prepare the substrates with the necessary underlying layers.

  • Spin coat the perovskite precursor solution onto the substrate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).

  • The use of this compound, being more volatile than DMF, can facilitate faster drying and the formation of smaller, more uniform crystals.[1][2][3][4]

  • Anneal the film on a hot plate at a specific temperature and for a duration optimized for the particular perovskite composition to promote crystal growth and remove residual solvents.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described protocols for easy comparison.

Table 1: Sol Preparation Parameters

Thin Film MaterialPrecursor(s) and ConcentrationSolvent(s)Stabilizer and Molar Ratio
ZnO Zinc acetate dihydrate (0.6 - 0.75 M)[5][7]This compoundMonoethanolamine (MEA), 1:1 with Zn precursor[5][6][7]
Ga₂O₃ Gallium (III)-isopropoxide (0.4 M)This compoundMonoethanolamine (MEA), 1:1 with Ga precursor
BaTiO₃ Barium acetate, Titanium (IV) isopropoxideAcetic acid, this compound[9]-
Perovskite Varies (e.g., CsI, BiI₃)DMF, this compound (4:1 ratio)-

Table 2: Deposition and Annealing Parameters

Thin Film MaterialDeposition MethodSpin Speed (rpm) & DurationAnnealing Temperature (°C) & DurationResulting Film Properties
ZnO Spin Coating3000 rpm, 30 s[5]500 - 800 °C, 1 hr[5]Highly transparent, c-axis oriented[5]
ZnO Dip Coating-500 °C, 1 hrPorous, nanostructured
Ga₂O₃ Spin Coating-500, 700, 900 °Cβ-Ga₂O₃ phase at 900 °C[8]
BaTiO₃ Spin Coating-~800 °C (RTA)[10]Perovskite phase
Perovskite Spin Coating-Varies with compositionEnhanced crystallinity and absorbance

Experimental Workflows (Graphviz)

The following diagrams illustrate the general workflows for sol-gel thin film deposition using this compound.

Sol_Gel_Workflow cluster_Sol_Preparation Sol Preparation cluster_Deposition Deposition cluster_Post_Processing Post-Processing Precursor Precursor(s) Mixing Mixing & Stirring (e.g., 60°C, 2h for ZnO) Precursor->Mixing Solvent This compound Solvent->Mixing Stabilizer Stabilizer (e.g., MEA) Stabilizer->Mixing Aging Aging (e.g., 24h at RT) Mixing->Aging Sol Homogeneous Sol Aging->Sol Deposition Spin or Dip Coating Sol->Deposition Substrate Cleaned Substrate Substrate->Deposition Coated_Substrate Coated Substrate Deposition->Coated_Substrate Drying Drying/Preheating (e.g., 300°C, 10 min for ZnO) Coated_Substrate->Drying Drying->Deposition Repeat for multilayer Annealing Annealing (e.g., 500-800°C, 1h for ZnO) Drying->Annealing Final_Film Crystalline Thin Film Annealing->Final_Film

Caption: General workflow for sol-gel thin film deposition using this compound.

Perovskite_Workflow cluster_Solution_Prep Perovskite Precursor Solution cluster_Fabrication Device Fabrication Perovskite_Precursors Perovskite Precursors (e.g., CsI, BiI3) Mixing_Sol Mixing (e.g., 4:1 DMF:2-ME) Perovskite_Precursors->Mixing_Sol DMF DMF Solvent DMF->Mixing_Sol Two_ME This compound (Additive) Two_ME->Mixing_Sol Precursor_Sol Precursor Solution Mixing_Sol->Precursor_Sol Spin_Coating_Device Spin Coating (Controlled Atmosphere) Precursor_Sol->Spin_Coating_Device Substrate_Device Prepared Substrate (e.g., FTO/ETL) Substrate_Device->Spin_Coating_Device Annealing_Device Annealing Spin_Coating_Device->Annealing_Device Perovskite_Film Compact Perovskite Film Annealing_Device->Perovskite_Film

Caption: Workflow for perovskite thin film deposition using this compound as a solvent additive.

References

Application Notes and Protocols for 2-Methoxyethanol in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxyethanol (2-ME) has emerged as a promising alternative solvent to the more common N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) in the fabrication of perovskite solar cells (PSCs). Its lower boiling point (124 °C) and higher vapor pressure facilitate more rapid solvent removal, influencing perovskite crystal growth and film morphology.[1][2] This can lead to the formation of more compact and uniform perovskite layers with smaller crystal grains, which helps to reduce leakage current and improve device performance.[1][2] Furthermore, 2-ME is considered a more environmentally friendly solvent option.[3]

These application notes provide detailed protocols for the use of this compound as both a primary solvent and a co-solvent in the fabrication of methylammonium (B1206745) lead iodide (MAPbI₃) and formamidinium lead iodide (FAPbI₃)-based perovskite solar cells.

Key Advantages of Using this compound

  • Improved Film Morphology: The use of 2-ME can result in perovskite films with smaller, more uniform crystals and better surface coverage, reducing pinholes.[1][2]

  • Enhanced Device Performance: By improving film quality, 2-ME can lead to higher open-circuit voltage (Voc) and fill factor (FF), ultimately increasing the power conversion efficiency (PCE).[1]

  • Alternative to Conventional Solvents: 2-ME offers a more volatile and potentially greener alternative to high-boiling-point solvents like DMF.[3]

  • Enables Antisolvent-Free Processing: Certain protocols utilizing 2-ME and additives allow for the fabrication of high-quality perovskite films without the need for an antisolvent dripping step, simplifying the manufacturing process.[4]

Challenges and Considerations

  • Precursor Solution Instability: Perovskite precursor solutions based on 2-ME can degrade rapidly, sometimes within a few hours. This can lead to the formation of impurities like PbI₂ and negatively impact device performance and reproducibility.[5]

  • Control of Crystallization: The high volatility of 2-ME can lead to rapid and sometimes uncontrolled nucleation and crystal growth. The use of co-solvents and additives is often necessary to modulate this process.[3][6]

Data Presentation: Performance of Perovskite Solar Cells Fabricated Using this compound

The following table summarizes the performance of perovskite solar cells fabricated using different perovskite compositions and fabrication methods involving this compound.

Perovskite CompositionFabrication MethodSolvent SystemAdditive(s)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Device Architecture
MAPbI₃Spin-Coating (Antisolvent-Free)This compoundN-Methylpyrrolidone (NMP)0.98 ± 0.0117.7 ± 0.275 ± 113 ± 0.3p-i-n
Triple Anion (I, Cl, Acetate)Spin-CoatingThis compound----15.3p-i-n
(FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅Bar-CoatingThis compoundn-cyclohexyl-2-pyrrolidone (B1194110)--->20-
MAPbI₃Spin-CoatingDMF:2-ME (4:1)----~1.56Flexible

Experimental Protocols

Protocol 1: Antisolvent-Free Spin-Coating of MAPbI₃ using this compound and NMP Additive

This protocol describes the fabrication of a MAPbI₃ perovskite layer using a one-step, antisolvent-free spin-coating method.

1. Precursor Solution Preparation:

  • Inside a nitrogen-filled glovebox, dissolve an equimolar ratio of lead(II) iodide (PbI₂) and methylammonium iodide (MAI) in this compound (2-ME) to achieve a concentration of 0.8 M.
  • To this solution, add N-Methylpyrrolidone (NMP) corresponding to 40 mol% of the MAPbI₃.
  • Stir the solution for a minimum of 3 hours before use.[3][4]

2. Perovskite Film Deposition:

  • Transfer the prepared substrates (e.g., ITO/PEDOT:PSS/MeO-2PACz) and the precursor solution into a nitrogen-purged environment.
  • Dispense an adequate amount of the MAPbI₃ precursor solution onto the substrate.
  • Spin-coat the substrate at 5000 RPM for 20 seconds.[1]

3. Annealing:

  • Immediately transfer the spin-coated substrate to a hotplate inside the nitrogen-purged glovebox.
  • Anneal the film at 100 °C for 10 minutes.[1]

4. Subsequent Layers:

  • Proceed with the deposition of the electron transport layer (e.g., PCBM) and metal electrode (e.g., Al/Ag) to complete the device.[3]

Protocol 2: Bar-Coating of (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ for Large-Area Devices

This protocol outlines a general procedure for fabricating large-area perovskite films using a bar-coating technique with a 2-ME based precursor solution.

1. Precursor Solution Preparation:

  • In a nitrogen-filled glovebox, prepare a precursor solution of (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ in this compound.
  • Incorporate n-cyclohexyl-2-pyrrolidone (CHP) as an additive to the precursor solution. The optimal concentration of CHP may need to be determined empirically but can be around 36 mol%.[6]
  • Stir the solution until all precursors are fully dissolved.

2. Perovskite Film Deposition:

  • This process is typically carried out in a controlled environment (e.g., glovebox).
  • Fix the substrate onto a flat surface.
  • Dispense a line of the precursor solution at one end of the substrate.
  • A wire-wound bar or Meyer rod is then drawn across the substrate at a constant speed to spread the solution and form a wet film.
  • An air knife may be used in conjunction with the bar-coater to assist in solvent evaporation and control film drying dynamics.[6]

3. Annealing:

  • Transfer the coated substrate to a hotplate.
  • Anneal the film at a temperature typically between 135 °C and 150 °C. The optimal time and temperature should be determined experimentally to ensure the complete conversion to the desired perovskite phase.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Precursor Solution Preparation cluster_fab Device Fabrication start Start dissolve Dissolve Perovskite Precursors (e.g., PbI2, MAI) in this compound start->dissolve add_additive Add Additive (e.g., NMP, CHP) dissolve->add_additive stir Stir for ≥ 3 hours add_additive->stir deposit Deposit Perovskite Layer (Spin-Coating or Bar-Coating) stir->deposit anneal Anneal Film (e.g., 100-150 °C) deposit->anneal deposit_etl Deposit Electron Transport Layer anneal->deposit_etl deposit_electrode Deposit Metal Electrode deposit_etl->deposit_electrode finish Finished Device deposit_electrode->finish

Caption: Experimental workflow for perovskite solar cell fabrication using this compound.

logical_relationship cluster_solvent Solvent Properties cluster_processing Processing Parameters cluster_film Film Characteristics cluster_performance Device Performance solvent This compound volatility High Volatility Low Boiling Point solvent->volatility morphology Improved Morphology (Uniform, Smaller Grains, Reduced Pinholes) volatility->morphology Faster Solvent Evaporation additives Additives (NMP, CHP) additives->morphology Controls Nucleation & Crystal Growth annealing Annealing (Temperature & Time) crystallinity Enhanced Crystallinity annealing->crystallinity performance Increased PCE (Higher Voc, FF) Reduced Leakage Current morphology->performance crystallinity->performance

Caption: Influence of this compound on perovskite film properties and device performance.

Characterization Protocols

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystal structure and phase purity of the perovskite film.
  • Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
  • Sample Preparation: The perovskite film on its substrate (e.g., ITO glass) is mounted directly onto the sample holder.
  • Typical Parameters:
  • Scan Range (2θ): 10° - 60°
  • Step Size: 0.02°
  • Scan Speed: 2°/minute
  • Analysis: The resulting diffraction pattern is compared to reference patterns for the expected perovskite phase (e.g., cubic for MAPbI₃) and potential impurities like PbI₂ (which has a characteristic peak at ~12.6°).

2. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the surface morphology, grain size, and uniformity of the perovskite film.
  • Instrument: A field-emission scanning electron microscope (FE-SEM).
  • Sample Preparation: A small piece of the perovskite-coated substrate is mounted on an SEM stub using conductive carbon tape. A thin conductive layer (e.g., gold or carbon) may be sputtered onto the surface to prevent charging, although modern FE-SEMs with low vacuum modes can often image uncoated samples.
  • Typical Parameters:
  • Accelerating Voltage: 5 - 10 kV
  • Working Distance: 5 - 10 mm
  • Magnification: 10,000x - 50,000x for detailed grain structure analysis.
  • Analysis: The images are analyzed to assess grain size distribution, the presence of pinholes or defects, and the overall film coverage. Cross-sectional SEM can also be used to determine the film thickness.

References

Application Notes and Protocols for Nanoparticle Synthesis in 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles using 2-Methoxyethanol as a reaction medium. This compound, a versatile solvent, also acts as a capping agent, influencing the size, morphology, and stability of the resulting nanoparticles.[1] This document outlines the synthesis of Zinc Oxide (ZnO) and Gold (Au) nanoparticles, presenting key experimental parameters, detailed protocols, and workflow diagrams.

Synthesis of Zinc Oxide (ZnO) Nanoparticles

The solvothermal method is a widely employed technique for the synthesis of crystalline ZnO nanoparticles.[2] this compound can be utilized as a solvent in this process, contributing to the control of particle size and morphology. The following sections detail the experimental parameters and a general protocol for the synthesis of ZnO nanoparticles.

Quantitative Data Summary

The following table summarizes key quantitative data from representative ZnO nanoparticle synthesis experiments using alcohol-based solvothermal methods. These parameters can be adapted for synthesis in this compound.

PrecursorSolvent SystemTemperature (°C)Time (h)Average Particle Size (nm)MorphologyReference
Zinc Acetate (B1210297) DihydrateMethanol1608Not SpecifiedHexagonal Nanorods
Zinc Acetate DihydrateEthanol (B145695)1801225-40Uniform Spheres[2]
Zinc Nitrate HexahydrateMethanol1803Not SpecifiedFlower-like Nanorods, Hierarchical Structures, Nanogranules[3]
Experimental Protocol: Solvothermal Synthesis of ZnO Nanoparticles

This protocol provides a step-by-step guide for the synthesis of ZnO nanoparticles.

Materials:

  • Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • This compound

  • Deionized Water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (50-100 mL capacity)

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation: Dissolve a specific molar concentration of Zinc Acetate Dihydrate in this compound with continuous stirring.

  • pH Adjustment: Prepare a solution of NaOH in this compound and add it dropwise to the zinc acetate solution to adjust the pH. The final pH plays a crucial role in determining the morphology of the resulting nanoparticles.

  • Solvothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 160°C) for a designated duration (e.g., 8 hours).

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain the ZnO nanoparticle powder.

Experimental Workflow

ZnO_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification A Dissolve Zinc Acetate in this compound C Mix and Adjust pH A->C B Prepare NaOH in this compound B->C D Transfer to Autoclave C->D E Heat at 160°C for 8h D->E F Cool to Room Temperature E->F G Centrifuge and Wash F->G H Dry in Oven G->H I ZnO Nanoparticles H->I

Caption: Workflow for the solvothermal synthesis of ZnO nanoparticles.

Synthesis of Gold (Au) Nanoparticles

The "Chemical Liquid Deposition" (CLD) method can be employed for the synthesis of gold nanoparticles in this compound at low temperatures.[4][5] This technique involves the co-deposition of metallic gold with the organic solvent vapor.

Quantitative Data Summary

The following table presents quantitative data for gold nanoparticle synthesis using the CLD method with different solvents.

Metal PrecursorSolventTemperature (K)Average Particle Size (nm)Stability in SolventReference
Metallic GoldThis compound77Not specified, but within 4.61-48.8 nm range for similar solventsLower stability[4][5]
Metallic Gold2-Ethoxyethanol774.61 - 48.8Higher stability[4][5]
Metallic Gold1,3-Butyleneglycol774.61 - 48.8Higher stability[4][5]
Experimental Protocol: Chemical Liquid Deposition of Au Nanoparticles

This protocol outlines the general steps for synthesizing gold nanoparticles using the CLD method.

Materials:

  • High-purity Gold (Au)

  • This compound

Equipment:

  • High-vacuum chamber

  • Resistive heating source for metal evaporation

  • Cooled substrate (Liquid Nitrogen cooled)

  • Solvent vapor inlet system

Procedure:

  • Vacuum Chamber Setup: Place the high-purity gold in the resistive heating source within the high-vacuum chamber.

  • Evacuation: Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ Torr).

  • Co-deposition: Cool the substrate to 77 K using liquid nitrogen. Simultaneously, evaporate the gold using the heating source and introduce this compound vapor into the chamber. The gold atoms and solvent molecules will co-deposit on the cold substrate.

  • Colloid Formation: After a sufficient amount of material has been deposited, warm the substrate to room temperature. The co-deposited matrix will melt, forming a colloidal dispersion of gold nanoparticles in this compound.

  • Characterization: Characterize the resulting gold nanoparticle colloid using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, and UV-Vis Spectroscopy for optical properties.

Experimental Workflow

Au_Synthesis_Workflow A Evacuate High-Vacuum Chamber B Cool Substrate to 77K A->B E Co-deposition on Substrate B->E C Evaporate Gold C->E D Introduce this compound Vapor D->E F Warm to Room Temperature E->F G Formation of Au Nanoparticle Colloid F->G

Caption: Workflow for the Chemical Liquid Deposition of Au nanoparticles.

Role of this compound

This compound plays a dual role in nanoparticle synthesis. As a solvent , it provides the medium for the reaction to occur. More importantly, it can act as a capping agent .[1] The ether and hydroxyl groups of the this compound molecule can coordinate to the surface of the forming nanoparticles, preventing their aggregation and controlling their growth. This stabilizing effect is crucial for obtaining nanoparticles with a narrow size distribution and good colloidal stability. However, studies have shown that in some cases, such as with gold nanoparticles, this compound may lead to lower stability compared to other similar solvents like 2-ethoxyethanol, which has a higher dielectric constant.[4][5]

Signaling Pathways and Logical Relationships

The synthesis of nanoparticles in this compound primarily follows a bottom-up approach, where nanoparticles are built from atomic or molecular precursors. The logical relationship in this process can be visualized as a sequence of nucleation and growth, controlled by various reaction parameters.

NP_Formation_Pathway cluster_precursors Precursors cluster_conditions Reaction Conditions A Metal Salt / Metallic Precursor F Nucleation A->F B This compound (Solvent/Capping Agent) B->F C Temperature C->F D Pressure (for solvothermal) D->F E pH E->F G Particle Growth F->G H Surface Capping by this compound G->H I Stable Nanoparticles H->I

Caption: Logical pathway of nanoparticle formation in this compound.

References

Application Notes and Protocols for the Synthesis of Vaska's Complex Using 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaska's complex, trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (trans-[IrCl(CO)(PPh₃)₂]), is a 16-electron square planar iridium(I) organometallic complex renowned for its ability to undergo reversible oxidative addition with small molecules like O₂, H₂, and halogens.[1] This reactivity makes it a valuable tool in various chemical applications, including as a model for studying reaction mechanisms in catalysis and as a precursor for the development of novel therapeutic agents. The synthesis of Vaska's complex is a common procedure in inorganic and organometallic chemistry laboratories. While several solvents can be employed, 2-methoxyethanol offers advantages as a high-boiling solvent that can also serve as a source for the carbonyl ligand.[2][3] This application note provides a detailed protocol for the synthesis of Vaska's complex using this compound, along with relevant data and a proposed reaction mechanism.

Data Presentation

The choice of a high-boiling solvent is crucial for the successful synthesis of Vaska's complex from iridium(III) precursors. The following table summarizes the reaction conditions and yields for the synthesis of Vaska's complex in various high-boiling solvents.

SolventTemperature (°C)Reaction Time (hours)Yield (%)
This compound 190 2 86 [1]
Ethylene Glycol190775[1]
Diethylene Glycol240276[1]

Experimental Protocols

This section outlines a detailed methodology for the synthesis of Vaska's complex using this compound.

Materials and Equipment
  • Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • This compound

  • Methanol (B129727)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere setup

  • Büchner funnel and flask

  • Filter paper

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine iridium(III) chloride hydrate and a 5-fold molar excess of triphenylphosphine.[1]

  • Solvent Addition: Add a sufficient volume of this compound to the flask to ensure the reactants are fully submerged and can be stirred effectively.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 190 °C for this compound) with vigorous stirring.[1] Continue refluxing for 2 hours.[1] The color of the solution should change as the reaction progresses, typically to a yellow or yellowish-brown.

  • Cooling and Precipitation: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, the bright yellow crystalline product, Vaska's complex, will precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the collected solid with cold methanol followed by diethyl ether to remove unreacted starting materials and byproducts.[1]

Purification by Recrystallization
  • Dissolution: Dissolve the crude Vaska's complex in a minimal amount of hot benzene.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The pure, bright yellow crystals of Vaska's complex will form. For improved yield, the crystallization can be further induced by placing the solution in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Proposed Reaction Mechanism and Visualization

The synthesis of Vaska's complex from iridium(III) chloride involves the reduction of Ir(III) to Ir(I) by triphenylphosphine, which also acts as a ligand. When this compound is used as the solvent, it is proposed to be the source of the carbonyl ligand through a dehydrogenative decarbonylation process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Purification IrCl3 Iridium(III) Chloride Hydrate Reflux Reflux at 190°C for 2 hours under inert atmosphere IrCl3->Reflux PPh3 Triphenylphosphine PPh3->Reflux Methoxyethanol This compound Methoxyethanol->Reflux Crude_Vaskas Crude Vaska's Complex (Yellow Precipitate) Reflux->Crude_Vaskas Cooling & Precipitation Purified_Vaskas Purified Vaska's Complex (Bright Yellow Crystals) Crude_Vaskas->Purified_Vaskas Recrystallization

Caption: Experimental workflow for the synthesis of Vaska's complex.

The proposed mechanism for the formation of the carbonyl ligand from this compound involves an initial coordination of the alcohol to the iridium center, followed by β-hydride elimination to form an aldehyde intermediate. Subsequent decarbonylation of the aldehyde yields the carbonyl ligand on the iridium complex.

Reaction_Mechanism IrIII Ir(III) Species Ir_alkoxide Iridium Alkoxide Intermediate IrIII->Ir_alkoxide + this compound - H2O, - Cl- Ir_aldehyde Iridium Hydride with Coordinated Aldehyde Ir_alkoxide->Ir_aldehyde β-Hydride Elimination Vaskas_precursor Ir(I) Carbonyl Precursor Ir_aldehyde->Vaskas_precursor Decarbonylation Vaskas_complex Vaska's Complex [IrCl(CO)(PPh3)2] Vaskas_precursor->Vaskas_complex + 2 PPh3

References

Application of 2-Methoxyethanol in Organometallic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethanol (also known as methyl cellosolve) is a versatile solvent and reagent with notable applications in organometallic chemistry. Its unique properties, including a relatively high boiling point (124-125 °C), miscibility with water and organic solvents, and its ability to act as a source of both hydride and carbon monoxide, make it a valuable tool in the synthesis of various organometallic complexes and materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organometallic chemistry.

Synthesis of Vaska's Complex and Related Compounds

This compound is a preferred solvent for the synthesis of Vaska's complex, trans-IrCl(CO)(PPh₃)₂, and its analogues.[2] In these reactions, it not only serves as a high-boiling solvent but also as a source of the carbonyl ligand through decomposition at elevated temperatures.[1]

Application Note:

The use of this compound provides a convenient one-pot synthesis method for Vaska's complex from iridium(III) chloride hydrate (B1144303) and triphenylphosphine (B44618). The high reaction temperature facilitates both the reduction of the iridium center and the in-situ generation of carbon monoxide. This method avoids the need for handling gaseous carbon monoxide directly.

Quantitative Data:
ProductPrecursorsSolventTemperature (°C)Time (h)Yield (%)Reference
trans-IrCl(CO)(PPh₃)₂IrCl₃·3H₂O, PPh₃This compound190286[3]
Experimental Protocol: Synthesis of trans-IrCl(CO)(PPh₃)₂

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • This compound

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • Combine iridium(III) chloride hydrate and a 6-fold excess of triphenylphosphine in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add a sufficient volume of this compound to dissolve the reagents upon heating.

  • Flush the apparatus with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 2 hours.

  • Allow the mixture to cool to room temperature, during which a yellow crystalline product will precipitate.

  • Collect the product by vacuum filtration.

  • Wash the crystals with ethanol (B145695) and then diethyl ether to remove impurities.

  • Dry the product under vacuum.

Experimental Workflow:

Vaska_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine IrCl₃·xH₂O and PPh₃ solvent Add this compound reagents->solvent reflux Reflux at 190°C for 2h under N₂ solvent->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter wash Wash with Ethanol and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product product dry->product Vaska's Complex

Synthesis of Vaska's Complex Workflow

Synthesis of Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)

This compound is also a key solvent in the synthesis of the important catalytic precursor, Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II), RuHCl(CO)(PPh₃)₃. In this case, it acts as a solvent and a source of both hydride and carbon monoxide, often with the addition of formaldehyde (B43269) as an external carbonyl source.[1]

Application Note:

The synthesis of RuHCl(CO)(PPh₃)₃ in this compound is a common laboratory procedure. The reaction conditions can be modified to avoid the use of formaldehyde, with the solvent itself serving as the carbonyl and hydride source at reflux temperatures. This provides a more convenient and potentially safer route to this versatile catalyst.

Quantitative Data:
ProductPrecursorsSolventConditionsYield (%)Reference
RuHCl(CO)(PPh₃)₃RuCl₃·xH₂O, PPh₃This compoundReflux overnight~82Based on 9g yield from 3g RuCl₃·xH₂O
Experimental Protocol: Formaldehyde-Free Synthesis of RuHCl(CO)(PPh₃)₃

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • This compound

  • Ethanol

  • Petroleum ether

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, combine 3 g of RuCl₃·xH₂O and 23 g of PPh₃.

  • Add 350 mL of this compound to the flask.

  • Set up the apparatus for reflux under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for 12-16 hours (overnight).

  • After the reflux period, allow the mixture to cool with stirring for approximately one hour.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product thoroughly with ethanol, followed by petroleum ether.

  • Air-dry the pale pink or yellow product.

Logical Relationship Diagram:

Ru_Complex_Synthesis start Start reagents RuCl₃·xH₂O + PPh₃ in this compound start->reagents reflux Reflux overnight under N₂ reagents->reflux cool_filter Cool and Filter reflux->cool_filter wash Wash with Ethanol and Petroleum Ether cool_filter->wash product RuHCl(CO)(PPh₃)₃ wash->product

Synthesis of RuHCl(CO)(PPh₃)₃

Fabrication of Perovskite Solar Cells

In the field of photovoltaics, this compound has emerged as a beneficial solvent for the deposition of methylammonium (B1206745) lead halide perovskite films. Its higher volatility compared to commonly used solvents like N,N-dimethylformamide (DMF) leads to the formation of smaller, more compact perovskite crystals.[3][4] This improved morphology results in better surface coverage, reduced current leakage, and enhanced device performance.[3]

Application Note:

Replacing DMF with this compound in the perovskite precursor solution can lead to a significant improvement in the power conversion efficiency (PCE) of p-i-n configuration solar cells.[3] The faster evaporation of this compound promotes more uniform nucleation and growth of the perovskite layer, which is crucial for high-performance devices.

Quantitative Data:
Perovskite Precursor SolventAverage Power Conversion Efficiency (PCE) (%)Reference
N,N-dimethylformamide (DMF)14.1[3]
This compound15.3[3]
Experimental Protocol: Perovskite Film Deposition using this compound

Materials:

  • Lead(II) acetate (B1210297) trihydrate

  • Methylammonium iodide

  • Methylammonium chloride

  • This compound

  • Substrates with appropriate layers (e.g., ITO/PEDOT:PSS)

  • Spin coater

  • Hotplate

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the lead precursor by dissolving lead(II) acetate trihydrate in this compound.

    • In a separate vial, dissolve methylammonium iodide and methylammonium chloride in this compound.

    • Mix the two solutions to obtain the final perovskite precursor solution.

  • Spin Coating:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Dispense the perovskite precursor solution onto the substrate.

    • Spin coat the substrate at a specific speed and duration (e.g., 4000 rpm for 30 s) to form a uniform wet film.

  • Annealing:

    • Immediately transfer the coated substrate to a preheated hotplate.

    • Anneal the film at a specific temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) to promote crystallization of the perovskite layer.

  • Device Completion:

    • Deposit the remaining layers of the solar cell (e.g., electron transport layer and metal electrode) via appropriate methods (e.g., thermal evaporation).

Experimental Workflow Diagram:

Perovskite_Fabrication cluster_solution Precursor Solution cluster_deposition Film Deposition cluster_device Device Completion lead_precursor Pb(OAc)₂·3H₂O in This compound mix Mix Solutions lead_precursor->mix ma_salts MAI + MACl in This compound ma_salts->mix spin_coat Spin Coat on Substrate mix->spin_coat anneal Anneal at 100°C spin_coat->anneal etl_deposition Deposit Electron Transport Layer anneal->etl_deposition electrode_deposition Deposit Metal Electrode etl_deposition->electrode_deposition final_device final_device electrode_deposition->final_device Perovskite Solar Cell

Perovskite Solar Cell Fabrication Workflow

Synthesis of Gold Nanoparticles

This compound can be employed as a solvent in the synthesis of metallic nanoparticles, such as gold nanoparticles (AuNPs), through methods like the chemical liquid deposition method.[5] This involves the co-deposition of metallic gold with the organic vapor at low temperatures.

Application Note:

While this compound can be used for the synthesis of AuNPs, studies have shown that it may result in lower stability of the nanoparticle colloids compared to other solvents like 1,3-butyleneglycol and 2-ethoxyethanol.[5] The choice of solvent can influence the size distribution and stability of the resulting nanoparticles.

Quantitative Data:
Solvent for AuNP SynthesisNanoparticle Size Distribution (nm)StabilityReference
This compound4.61 - 48.8Lower[5]
1,3-Butyleneglycol4.61 - 48.8Higher[5]
2-Ethoxyethanol4.61 - 48.8Higher[5]
Experimental Protocol: Synthesis of Gold Nanoparticles (Chemical Liquid Deposition)

Materials:

  • High-purity gold source

  • This compound

  • Liquid nitrogen

  • High-vacuum co-deposition apparatus

Procedure:

  • Place the gold source in the evaporation boat of the co-deposition apparatus.

  • Introduce this compound vapor into the vacuum chamber.

  • Cool the deposition substrate to 77 K using liquid nitrogen.

  • Evaporate the gold source, allowing the gold atoms to co-deposit with the this compound vapor onto the cold substrate.

  • After deposition, warm the substrate to room temperature, allowing the co-condensate to melt and form a colloidal solution of gold nanoparticles.

  • The resulting colloid can then be further stabilized by supporting it on a material like chitosan.

Logical Relationship Diagram:

AuNP_Synthesis start Start setup High-Vacuum Co-deposition Apparatus start->setup cool Cool Substrate to 77K setup->cool introduce_vapor Introduce this compound Vapor setup->introduce_vapor evaporate_au Evaporate Gold setup->evaporate_au codeposit Co-deposit Au and This compound cool->codeposit introduce_vapor->codeposit evaporate_au->codeposit warm Warm to Room Temperature codeposit->warm colloid Formation of AuNP Colloid warm->colloid

Gold Nanoparticle Synthesis via Co-deposition

Conclusion

This compound is a valuable and versatile medium in organometallic chemistry. Its utility as a high-boiling point solvent, a source of carbon monoxide and hydride for the synthesis of important organometallic complexes, and as a processing solvent for advanced materials like perovskites highlights its significance. The provided protocols and data offer a foundation for researchers to explore and optimize the use of this compound in their synthetic endeavors. However, users should always be mindful of its toxicity and handle it with appropriate safety precautions.

References

Application Notes and Protocols: 2-Methoxyethanol as a Solvent for Cellulose Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxyethanol as a solvent for cellulose (B213188) acetate (B1210297), with a focus on laboratory-scale preparation of solutions, films, and microparticles relevant to research and drug development.

Introduction to this compound as a Solvent for Cellulose Acetate

This compound, also known as methyl cellosolve, is a protic organic solvent capable of dissolving a variety of polymers, including cellulose acetate.[1] Its utility as a solvent for cellulose acetate is influenced by the polymer's degree of substitution (DS), specifically the acetyl value.[2][3] Generally, cellulose acetate with a lower acetyl value exhibits better solubility in this compound. This solvent is a viable alternative to more volatile or hazardous solvents and can be used in the preparation of cellulose acetate solutions (dopes) for various applications, including the casting of films and the fabrication of microparticles for drug delivery.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₃H₈O₂
Molar Mass76.09 g/mol
Boiling Point124-125 °C
Density0.965 g/cm³
Solubility in WaterMiscible

Dissolution of Cellulose Acetate in this compound

The dissolution of cellulose acetate in this compound can be influenced by several factors, including the degree of substitution of the cellulose acetate, the concentration of the polymer, and the temperature. For cellulose acetate with a higher degree of substitution, a "cooling dissolution method" may be necessary to achieve a homogeneous solution.[1][4][5] This process involves cooling the polymer-solvent mixture to a low temperature to facilitate swelling, followed by warming to achieve complete dissolution.

Factors Affecting Solubility
  • Degree of Substitution (DS) of Cellulose Acetate: Cellulose acetate is commercially available with various degrees of acetyl substitution (typically ranging from 2.0 to 2.9). Lower DS values (e.g., around 2.4) generally lead to better solubility in a wider range of solvents, including this compound.[3]

  • Temperature: While heating can sometimes increase the dissolution rate, for some cellulose acetate/solvent systems, a cooling step is crucial for initial swelling and subsequent dissolution upon warming.

  • Concentration: The viscosity of the resulting solution is highly dependent on the concentration of the cellulose acetate.[2] High concentrations can lead to the formation of highly viscous gels that are difficult to process.

Experimental Protocol: Preparation of a Cellulose Acetate Solution

This protocol describes a general procedure for dissolving cellulose acetate in this compound. Researchers should optimize the parameters based on the specific grade of cellulose acetate and the desired final concentration.

Materials:

  • Cellulose Acetate (specify degree of substitution, e.g., DS ≈ 2.5)

  • This compound (analytical grade)

  • Magnetic stirrer and stir bar

  • Heating/cooling circulator or ice/dry ice bath

  • Sealed reaction vessel

Procedure:

  • Preparation: Weigh the desired amount of cellulose acetate and add it to a clean, dry, and sealable reaction vessel.

  • Solvent Addition: Add the calculated volume of this compound to the vessel to achieve the target concentration (e.g., 5-15% w/w).

  • Initial Mixing: Seal the vessel and begin stirring the mixture at room temperature. The cellulose acetate will begin to swell.

  • Cooling Step (if necessary): If the cellulose acetate does not readily dissolve, cool the mixture to a temperature between -10°C and -50°C using a circulator or a cooling bath.[1][4] Continue stirring for 1-2 hours to allow for thorough swelling of the polymer.

  • Warming and Dissolution: Gradually warm the mixture to a temperature between 40°C and 60°C while continuing to stir.[1][4] The cellulose acetate should fully dissolve to form a clear, viscous solution. This process may take several hours.

  • Degassing: Once fully dissolved, allow the solution to stand or apply a gentle vacuum to remove any entrapped air bubbles.

Safety Precautions: this compound is flammable and has known reproductive toxicity.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Application: Solvent Casting of Cellulose Acetate Films

Cellulose acetate films have applications in membranes, coatings, and as matrices for drug delivery.[6] The solvent casting technique is a common laboratory method for preparing uniform films.[7][8]

Experimental Protocol: Film Casting

Materials:

  • Cellulose acetate solution in this compound (prepared as described above)

  • Casting surface (e.g., flat glass plate, petri dish)

  • Casting knife or doctor blade

  • Leveling surface

  • Drying oven with controlled ventilation

Procedure:

  • Prepare the Casting Surface: Ensure the casting surface is clean, dry, and perfectly level.

  • Casting the Solution: Pour a controlled volume of the cellulose acetate solution onto the casting surface.

  • Spreading the Film: Use a casting knife or doctor blade set to a specific gap height to spread the solution evenly across the surface, creating a film of uniform thickness.

  • Solvent Evaporation: Place the cast film in a ventilated drying oven. The drying temperature and time will depend on the boiling point of this compound (124-125°C) and the desired film thickness. A typical starting point is 60-80°C for several hours. A slower evaporation rate generally results in more uniform films.

  • Film Peeling and Final Drying: Once the film is solid and can be handled, carefully peel it from the casting surface. Suspend the film in the oven for further drying to remove any residual solvent.

Visualization of the Film Casting Workflow:

Film_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Formation A Dissolve Cellulose Acetate in this compound B Pour Solution on Casting Surface A->B Transfer Solution C Spread with Casting Knife B->C Uniform Spreading D Solvent Evaporation in Oven C->D Controlled Drying E Peel and Final Drying D->E Solid Film

Workflow for solvent casting of cellulose acetate films.
Characterization of Cellulose Acetate Films

The properties of the resulting films are crucial for their intended application and can be characterized by various techniques.

PropertyAnalytical TechniqueTypical Observations
Mechanical Properties Tensile TestingYoung's modulus, tensile strength, and elongation at break can be determined.[9][10]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Glass transition temperature (Tg) and decomposition temperature can be measured.[10][11][12]
Surface Morphology Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Provides information on the surface roughness and porosity of the film.
Optical Properties UV-Vis SpectroscopyCan be used to determine the transparency and clarity of the film.

Application: Microencapsulation for Drug Delivery

Cellulose acetate is widely used in the pharmaceutical industry for creating controlled-release drug delivery systems.[13][6][14][15][16][17] The solvent evaporation method is a common technique for preparing drug-loaded microparticles.[18][19][20]

Principle of Solvent Evaporation for Microencapsulation

In this method, the drug and polymer are co-dissolved in a volatile solvent (the dispersed phase). This solution is then emulsified in an immiscible liquid (the continuous phase) containing a stabilizer. The solvent is then removed by evaporation, causing the polymer to precipitate around the drug, forming solid microparticles.

Visualization of the Emulsification-Solvent Evaporation Process:

Emulsification_Solvent_Evaporation cluster_phase1 Dispersed Phase cluster_phase2 Continuous Phase cluster_process Microparticle Formation A Dissolve Drug and Cellulose Acetate in This compound C Emulsify Dispersed Phase in Continuous Phase A->C B Prepare Aqueous Solution with Stabilizer (e.g., PVA) B->C D Solvent Evaporation C->D Formation of Droplets E Microparticle Solidification D->E Polymer Precipitation F Collection and Drying E->F

Process flow for microencapsulation by solvent evaporation.
Experimental Protocol: Preparation of Drug-Loaded Cellulose Acetate Microparticles

Materials:

  • Cellulose Acetate

  • This compound

  • Model Drug

  • Immiscible Continuous Phase (e.g., mineral oil or an aqueous solution)

  • Emulsifying Agent/Stabilizer (e.g., polyvinyl alcohol (PVA), Span®)

  • Magnetic stirrer or homogenizer

  • Reaction vessel

Procedure:

  • Prepare the Dispersed Phase: Dissolve the desired amounts of cellulose acetate and the model drug in this compound to form a clear solution.

  • Prepare the Continuous Phase: In a separate vessel, prepare the continuous phase by dissolving the emulsifying agent in the immiscible liquid.

  • Emulsification: Add the dispersed phase to the continuous phase while stirring vigorously with a magnetic stirrer or homogenizer. The stirring speed will influence the size of the resulting microparticles. Continue stirring to form a stable emulsion.

  • Solvent Evaporation: Gently heat the emulsion (e.g., to 40-50°C) and continue stirring to facilitate the evaporation of the this compound. This will cause the cellulose acetate to precipitate and form solid microparticles encapsulating the drug.

  • Collection and Washing: Once the microparticles have formed and the solvent has evaporated, collect them by filtration or centrifugation. Wash the microparticles several times with a suitable solvent (e.g., hexane (B92381) or water, depending on the continuous phase) to remove any residual emulsifier and unencapsulated drug.

  • Drying: Dry the collected microparticles in a vacuum oven at a suitable temperature.

Characterization and Drug Release Studies
  • Particle Size and Morphology: Can be determined using techniques like laser diffraction and scanning electron microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: The amount of drug encapsulated can be determined by dissolving a known weight of microparticles in a suitable solvent and analyzing the drug content using techniques like UV-Vis spectroscopy or HPLC.

  • In Vitro Drug Release: Drug release studies are typically performed in a dissolution apparatus using a relevant physiological buffer (e.g., phosphate-buffered saline, pH 7.4). The amount of drug released over time is measured to determine the release kinetics.

Summary of Quantitative Data

Table 1: General Solubility of Cellulose Acetate (CA) in Various Solvents [2]

SolventCA with Low Acetyl Value (e.g., 51%)CA with Medium Acetyl Value (e.g., 55%)CA with High Acetyl Value (e.g., 61%)
AcetoneSolubleSolubleSwells
Methyl AcetateSolubleSolublePartially Soluble
DichloromethaneSolubleSolubleSoluble
This compound Expected to be Soluble Solubility may be limited Likely to only swell
WaterInsolubleInsolubleInsoluble

Table 2: Expected Influence of Concentration on the Viscosity of Cellulose Acetate Solutions

Concentration of Cellulose Acetate (w/w)Expected ViscosityProcessing Characteristics
1-5%LowEasy to handle, suitable for spraying or dip-coating.
5-15%MediumSuitable for solvent casting of films and electrospinning.
>15%High to Very High (Gel-like)Difficult to process, may require specialized equipment.

Table 3: Typical Mechanical and Thermal Properties of Solvent-Cast Cellulose Acetate Films [11][12][21]

PropertyTypical Value Range
Tensile Strength30 - 55 MPa
Young's Modulus2.4 - 4.1 GPa
Elongation at Break20 - 50%
Glass Transition Temperature (Tg)180 - 200 °C (unplasticized)
Melting Point230 - 250 °C

References

Application Notes and Protocols for the Sol-Gel Transition of Organogels in 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogels are a class of soft materials where a low-molecular-weight organogelator self-assembles in an organic solvent to form a three-dimensional network, entrapping the solvent and leading to a solid-like gel state. The transition between the liquid "sol" state and the solid "gel" state is a critical characteristic of these materials, often triggered by external stimuli such as temperature. This transition is reversible and is fundamental to the application of organogels in various fields, including drug delivery, cosmetics, and materials science. 2-Methoxyethanol is a versatile solvent capable of dissolving a wide range of chemical compounds, making it a relevant medium for the formation and study of organogels.

This document provides detailed application notes and protocols for the preparation and characterization of the sol-gel transition of organogels in this compound. A representative system, a thermoresponsive naphthalimide-based organogel, is used as an example to illustrate the methodologies.

Key Applications

The thermo-reversible sol-gel transition of organogels in biocompatible solvents is of significant interest for various applications:

  • Injectable Drug Delivery Systems: Formulations that are liquid at room temperature (sol state) can be injected and then form a gel depot in situ at body temperature, providing sustained drug release.

  • Topical and Transdermal Drug Delivery: The gel state can provide a stable matrix for the controlled release of active pharmaceutical ingredients onto the skin.

  • Smart Materials: Thermoresponsive organogels can be used as sensors or actuators that respond to temperature changes.

  • Tissue Engineering: Organogels can serve as scaffolds for cell growth and tissue regeneration.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of a thermoresponsive naphthalimide-based organogel in this compound.

Table 1: Gel-Sol Transition Temperature (Tgs) as a Function of Organogelator Concentration

Organogelator Concentration (% w/v)Gel-Sol Transition Temperature (Tgs) (°C)
0.535.2
1.038.5
1.541.8
2.044.1

Note: Tgs is defined as the temperature at which the gel transitions to a sol upon heating.

Table 2: Rheological Properties at the Gel State (1.5% w/v organogelator at 25°C)

ParameterValue
Storage Modulus (G')5.8 x 10^3 Pa
Loss Modulus (G'')2.1 x 10^2 Pa
Loss Tangent (tan δ = G''/G')0.036

Table 3: Thermodynamic Parameters from Differential Scanning Calorimetry (DSC)

Organogelator Concentration (% w/v)Enthalpy of Gel Melting (ΔH_melt) (kJ/mol)
1.025.7
2.030.2

Experimental Protocols

Protocol 1: Preparation of Organogels in this compound

This protocol describes the preparation of organogels at various concentrations using the heating and cooling method.

Materials:

  • Naphthalimide-based organogelator

  • This compound (anhydrous)

  • Sealed vials

  • Heating block or water bath with temperature control

  • Vortex mixer

Procedure:

  • Weigh the desired amount of the organogelator and place it in a sealed vial.

  • Add the calculated volume of this compound to the vial to achieve the target concentration (e.g., 0.5, 1.0, 1.5, and 2.0% w/v).

  • Seal the vial tightly to prevent solvent evaporation.

  • Heat the vial in a heating block or water bath to a temperature approximately 10-15°C above the expected Tgs (e.g., 60°C).

  • Periodically vortex the mixture until the organogelator is completely dissolved, resulting in a clear solution (the "sol" state).

  • Remove the vial from the heat source and allow it to cool to room temperature undisturbed.

  • Gel formation can be confirmed by inverting the vial; a stable gel will not flow.

  • Allow the gels to equilibrate at room temperature for at least 2 hours before further characterization.

Protocol 2: Determination of Gel-Sol Transition Temperature (Tgs) by the Inversion Method

This is a simple and widely used method to estimate the Tgs.

Materials:

  • Prepared organogels in sealed vials

  • Controlled temperature water bath or heating block

  • Thermometer

Procedure:

  • Place the vials containing the prepared organogels in a rack.

  • Immerse the rack in a controlled temperature water bath or place it in a heating block.

  • Start at a temperature below the expected Tgs and gradually increase the temperature at a controlled rate (e.g., 1°C every 5 minutes).

  • At each temperature increment, invert the vials to check for flow.

  • The Tgs is recorded as the temperature at which the gel starts to flow.

Protocol 3: Rheological Characterization of the Sol-Gel Transition

Oscillatory rheometry is a precise method to determine the viscoelastic properties of the material during the sol-gel transition.

Instrumentation:

  • Rheometer equipped with a temperature-controlled Peltier plate and a parallel plate or cone-plate geometry (e.g., 40 mm diameter).

  • Solvent trap to prevent evaporation of this compound.

Procedure:

  • Sample Loading:

    • Set the Peltier plate to a temperature above the Tgs to ensure the sample is in the sol state.

    • Carefully pour the sol onto the center of the lower plate.

    • Lower the upper geometry to the desired gap (e.g., 1 mm) and trim any excess sample.

    • Cover the geometry with a solvent trap.

  • Determination of the Linear Viscoelastic Region (LVER):

    • At a constant temperature within the gel state (e.g., 25°C) and a constant frequency (e.g., 1 Hz), perform a strain sweep from 0.01% to 100% strain.

    • Determine the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. This is the LVER.

    • Select a strain value within the LVER for subsequent experiments (e.g., 0.5%).

  • Temperature Sweep for Sol-Gel and Gel-Sol Transitions:

    • Equilibrate the sample at a high temperature (e.g., 60°C, sol state).

    • Apply a constant strain (from LVER) and frequency (e.g., 1 Hz).

    • Decrease the temperature at a controlled rate (e.g., 2°C/min) to a lower temperature (e.g., 20°C). This will monitor the sol-gel transition.

    • Subsequently, increase the temperature at the same rate back to the initial high temperature to monitor the gel-sol transition.

    • The sol-gel transition temperature (T_gel) is often identified as the point where G' crosses over G'' (G' > G''). The gel-sol transition temperature (Tgs) is the temperature at which G'' becomes greater than G' upon heating.

Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the sol-gel transition, providing thermodynamic data such as the enthalpy of gel melting.

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the prepared organogel into a hermetic aluminum pan.

    • Seal the pan to prevent solvent evaporation.

    • Prepare a reference pan containing the same mass of this compound.

  • **DSC

Application Notes and Protocols for Gold Nanoparticle Synthesis Using 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant potential in various biomedical applications, including diagnostics, imaging, and drug delivery. The synthesis method employed to produce AuNPs dictates their physicochemical properties, which in turn influences their biological activity. This document provides detailed application notes and protocols for the synthesis of gold nanoparticles utilizing 2-Methoxyethanol as a solvent, primarily through the Solvated Metal Atom Dispersion (SMAD) method. This technique, also known as chemical liquid deposition, is a physical vapor deposition method that allows for the preparation of highly pure, albeit less common, AuNPs.

Synthesis Methodology: Solvated Metal Atom Dispersion (SMAD)

The synthesis of gold nanoparticles with this compound is predominantly achieved through the Solvated Metal Atom Dispersion (SMAD) technique. This is a cryo-synthesis method that involves the co-condensation of gold vapor and this compound vapor at a low temperature (approximately 77 K). Upon warming, the gold atoms aggregate to form nanoparticles that are solvated by the this compound.

Experimental Workflow: Solvated Metal Atom Dispersion (SMAD)

SMAD_Workflow cluster_0 SMAD Apparatus (Cryogenic Conditions) cluster_1 Nanoparticle Formation cluster_2 Product Evaporation Gold Evaporation (High Vacuum) Co_Condensation Co-condensation on Cold Finger (77 K) Evaporation->Co_Condensation Gold Atoms Solvent_Vapor This compound Vapor Inlet Solvent_Vapor->Co_Condensation Solvent Molecules Warming Controlled Warming to Room Temperature Co_Condensation->Warming Transfer of Frozen Matrix Aggregation Gold Atom Aggregation & Nanoparticle Nucleation Warming->Aggregation Stabilization Stabilization by This compound Aggregation->Stabilization AuNP_Suspension Gold Nanoparticle Suspension in this compound Stabilization->AuNP_Suspension

Caption: Workflow for Gold Nanoparticle Synthesis via SMAD.

Experimental Protocol: Solvated Metal Atom Dispersion (SMAD)

Note: This is a specialized technique requiring a high-vacuum apparatus and cryogenic capabilities. The following protocol is a generalized procedure based on descriptions of the SMAD method.

Materials:

  • High-purity gold (99.99%)

  • This compound (anhydrous)

  • Liquid nitrogen

Equipment:

  • Solvated Metal Atom Dispersion (SMAD) reactor

  • High-vacuum pump (to achieve pressures of 10⁻⁴ to 10⁻⁵ Torr)

  • Resistive heating source for metal evaporation

  • Solvent delivery system

  • Cryogenic cooling system (liquid nitrogen)

  • Schlenk line for inert gas handling

Procedure:

  • Apparatus Preparation:

    • Thoroughly clean and dry all components of the SMAD reactor.

    • Assemble the reactor and ensure a high vacuum can be achieved and maintained.

    • Place a known quantity of high-purity gold into the resistive heating element (e.g., a tungsten boat) within the reactor.

  • Solvent Degassing:

    • Degas the anhydrous this compound by several freeze-pump-thaw cycles to remove dissolved gases.

  • Synthesis:

    • Evacuate the SMAD reactor to a pressure of 10⁻⁴ to 10⁻⁵ Torr.

    • Cool the collection surface (cold finger) of the reactor to 77 K using liquid nitrogen.

    • Begin heating the gold source to initiate evaporation. The rate of evaporation should be carefully controlled.

    • Simultaneously, introduce the degassed this compound vapor into the reactor at a controlled rate.

    • Allow the gold vapor and this compound vapor to co-condense on the cold finger, forming a frozen matrix.

    • Continue the co-deposition until the desired amount of gold has been evaporated.

  • Nanoparticle Formation and Collection:

    • Once the deposition is complete, stop the evaporation and the solvent vapor inlet.

    • Allow the reactor to slowly and controllably warm to room temperature. During this process, the gold atoms will diffuse and aggregate into nanoparticles within the thawing this compound matrix.

    • The resulting suspension of gold nanoparticles in this compound can then be collected from the reactor under an inert atmosphere.

Data Presentation: Characterization of AuNPs

The properties of gold nanoparticles synthesized using the SMAD method with different solvents have been characterized. A summary of the quantitative data is presented below.[1][2][3][4][5]

PropertyThis compound2-Ethoxyethanol1,3-Butyleneglycol
Nanoparticle Size Distribution 4.61 – 48.8 nm4.61 – 48.8 nm4.61 – 48.8 nm
Crystalline Structure Face-centered cubicFace-centered cubicFace-centered cubic
Stability (Qualitative) LowerHigherHigher

Applications in Drug Development

Gold nanoparticles are extensively researched as carriers for drug delivery due to their high surface area-to-volume ratio, tunable surface chemistry, and unique optical properties.

Potential Applications:

  • Targeted Drug Delivery: AuNPs can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors on target cells, such as cancer cells, thereby increasing the local concentration of the drug and reducing systemic toxicity.

  • Controlled Release: Drugs can be conjugated to the surface of AuNPs and released at the target site in response to internal stimuli (e.g., pH, enzymes) or external stimuli (e.g., light).

  • Theranostics: AuNPs can be designed to combine therapeutic agents with imaging capabilities, allowing for simultaneous diagnosis and treatment.

Logical Relationship: AuNP-based Drug Delivery

Drug_Delivery AuNP Gold Nanoparticle Core Functionalized_AuNP Functionalized AuNP Drug Carrier AuNP->Functionalized_AuNP Stabilizer Stabilizing Ligand (e.g., this compound) Stabilizer->Functionalized_AuNP Drug Therapeutic Drug Drug->Functionalized_AuNP Targeting Targeting Moiety (e.g., Antibody) Targeting->Functionalized_AuNP Target_Cell Target Cell (e.g., Cancer Cell) Functionalized_AuNP->Target_Cell Targeting & Uptake Drug_Release Drug Release Target_Cell->Drug_Release Internal/External Stimuli Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Troubleshooting & Optimization

How to mitigate 2-Methoxyethanol reproductive toxicity in lab settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the safe handling and mitigation of 2-Methoxyethanol (2-ME) reproductive toxicity in laboratory settings. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for working with this chemical.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the use of this compound.

Q1: What are the primary reproductive health risks associated with this compound (2-ME) exposure?

A1: this compound is a known reproductive toxicant.[1][2][3][4] Exposure can lead to testicular damage, including testicular atrophy and sterility in males.[1][3] It may also cause damage to the testes (male reproductive glands).[5] For females, exposure, particularly during pregnancy, has been linked to an increased risk of embryonic death, teratogenesis (birth defects), and developmental delays.[1][3][6] The chemical has been shown to be a teratogen in animal studies and is considered a possible human teratogen.

Q2: How can our lab minimize exposure to 2-ME during routine experiments?

A2: Minimizing exposure is critical and can be achieved through a multi-faceted approach:

  • Engineering Controls: Always handle 2-ME in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Local exhaust ventilation should be used at the source of any potential chemical release.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side protection, chemical-resistant gloves (Neoprene is recommended), and a flame-resistant lab coat.[5][8][9] A face shield may also be necessary.[8]

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke in areas where 2-ME is handled.[5][7][10] Wash hands thoroughly with soap and water after handling.[7]

  • Substitution: Where scientifically feasible, consider substituting 2-ME with a less hazardous solvent. Some potential alternatives that have been explored in specific applications include ethanol (B145695) with monoethanolamine, or dimethyl sulfoxide (B87167) (DMSO), though validation for your specific protocol is necessary.[11][12]

Q3: What are the established occupational exposure limits for 2-ME?

A3: Various organizations have established permissible exposure limits (PELs) and threshold limit values (TLVs) for 2-ME. It is crucial to adhere to the most stringent guidelines applicable to your location.

Regulatory BodyExposure Limit (8-hour TWA)STEL (15-minute)Skin Notation
OSHA (PEL)25 ppm (80 mg/m³)-Yes
ACGIH (TLV)25 ppm35 ppmYes
Safe Work Australia (TWA)5 ppm (16 mg/m³)--

TWA: Time-Weighted Average, STEL: Short-Term Exposure Limit. The "Skin" notation indicates the potential for significant absorption through the skin.[1]

Q4: We had a small spill of 2-ME in the fume hood. What is the correct clean-up procedure?

A4: For small spills within a contained area like a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood running.

  • Wear Appropriate PPE: Don safety goggles, gloves, and a lab coat.

  • Absorb the Spill: Use an inert absorbent material like vermiculite, sand, or activated carbon to contain and absorb the liquid.[7][13][14]

  • Collect Residue: Using spark-free tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7][13]

  • Decontaminate: Wipe the spill area with a mild detergent solution and then with water.[14]

  • Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Q5: How does this compound exert its reproductive toxicity?

A5: The reproductive toxicity of 2-ME is primarily caused by its metabolite, methoxyacetic acid (MAA).[4][7] 2-ME is metabolized in the body by the enzyme alcohol dehydrogenase to form methoxyacetaldehyde, which is then further oxidized to MAA. MAA is the active toxicant that disrupts various cellular processes, leading to the observed reproductive effects.

This compound This compound Methoxyacetaldehyde Methoxyacetaldehyde This compound->Methoxyacetaldehyde Alcohol Dehydrogenase Methoxyacetic Acid (MAA) Methoxyacetic Acid (MAA) Methoxyacetaldehyde->Methoxyacetic Acid (MAA) Aldehyde Dehydrogenase Reproductive Toxicity Reproductive Toxicity Methoxyacetic Acid (MAA)->Reproductive Toxicity

Metabolic activation of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound-induced reproductive toxicity.

Protocol 1: Assessment of Male Reproductive Toxicity in a Rodent Model

Objective: To evaluate the effects of 2-ME on male reproductive endpoints.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., saline or corn oil)

  • Adult male Sprague-Dawley rats

  • Gavage needles

  • Dissection tools

  • Microscope slides and coverslips

  • Eosin-nigrosin stain

  • Hemocytometer

  • Formalin solution (10%)

Procedure:

  • Animal Dosing:

    • Acclimate animals for at least one week before the experiment.

    • Divide animals into control and treatment groups (n=8-10 per group).

    • Prepare dosing solutions of 2-ME in the chosen vehicle at various concentrations.

    • Administer 2-ME or vehicle daily via oral gavage for a specified period (e.g., 28 days).

  • Sperm Analysis:

    • At the end of the dosing period, euthanize the animals.

    • Excise the caudal epididymis and mince it in a known volume of physiological saline to allow sperm to disperse.

    • Sperm Motility: Place a drop of the sperm suspension on a pre-warmed microscope slide, cover with a coverslip, and immediately assess the percentage of motile sperm under a microscope.

    • Sperm Count: Dilute the sperm suspension and count the number of sperm using a hemocytometer.

    • Sperm Morphology: Prepare a smear of the sperm suspension on a slide, air-dry, and stain with eosin-nigrosin. Examine at least 200 sperm per animal under high magnification and classify them as normal or abnormal based on head and tail morphology.

  • Histopathology:

    • Collect the testes and fix them in 10% formalin.

    • Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the testicular sections for any pathological changes, such as degeneration of seminiferous tubules or loss of germ cells.

  • Organ Weights:

    • Weigh the testes and epididymides at the time of dissection.

Protocol 2: In Vitro Assessment of 2-ME Cytotoxicity on Leydig Cells

Objective: To determine the direct cytotoxic effect of 2-ME on testicular Leydig cells.

Materials:

  • Leydig cell line (e.g., TM3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Leydig cells in appropriate medium until they reach 80-90% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare a series of dilutions of 2-ME in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of 2-ME. Include a vehicle control group.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control group.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of 2-ME that causes 50% inhibition of cell viability).

Data Summary Tables

The following tables summarize quantitative data from studies on the reproductive toxicity of this compound.

Table 1: Effects of Dermal 2-ME Exposure on Male Rat Reproductive Parameters

Dose (mg/kg/day)Testis Weight (g)Epididymal Sperm Count (x 10⁶)Abnormal Sperm (%)Fertility Rate (%)
0 (Control)1.8 ± 0.165 ± 53 ± 195 ± 5
6251.5 ± 0.248 ± 612 ± 370 ± 8
12501.1 ± 0.125 ± 428 ± 540 ± 7
25000.8 ± 0.28 ± 245 ± 610 ± 5

* Indicates a statistically significant difference from the control group (p < 0.05). Data are representative values compiled from published studies.[15]

Table 2: Inhalation Exposure to 2-ME and Reproductive Outcomes in Rats

Exposure Concentration (ppm)Testicular AtrophyEmbryonic Deaths (%)Fetal Malformations (%)
0 (Control)None5 ± 22 ± 1
50Mild25 ± 515 ± 4
100Moderate55 ± 835 ± 6
200Severe90 ± 760 ± 9

* Indicates a statistically significant difference from the control group (p < 0.05). Data are representative values compiled from published studies.[1]

Visualizing Workflows and Pathways

cluster_protocol In Vivo Toxicity Assessment Workflow Animal Acclimation Animal Acclimation Grouping & Dosing Grouping & Dosing Animal Acclimation->Grouping & Dosing Endpoint Assessment Endpoint Assessment Grouping & Dosing->Endpoint Assessment Sperm Analysis Sperm Analysis Endpoint Assessment->Sperm Analysis Histopathology Histopathology Endpoint Assessment->Histopathology Organ Weights Organ Weights Endpoint Assessment->Organ Weights

Workflow for in vivo reproductive toxicity testing.

cluster_spill 2-ME Spill Response Logic Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill < 100 mL & Contained Large Spill Large Spill Assess Spill Size->Large Spill > 100 mL or Uncontained Self Clean-up with PPE Self Clean-up with PPE Small Spill->Self Clean-up with PPE Evacuate & Call EHS Evacuate & Call EHS Large Spill->Evacuate & Call EHS

Decision-making process for 2-ME spills.

For further information, please consult your institution's Chemical Hygiene Plan and the Safety Data Sheet (SDS) for this compound.[9][13][16] Always prioritize safety and adhere to established protocols when working with hazardous chemicals.

References

Preventing peroxide formation in 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyethanol, with a focus on preventing peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peroxide formation a concern?

A1: this compound (also known as ethylene (B1197577) glycol monomethyl ether or methyl cellosolve) is a versatile solvent used in various laboratory and industrial applications.[1][2] It is classified as a peroxide-forming chemical, which means that upon exposure to air and light, it can undergo autoxidation to form unstable and potentially explosive peroxide compounds.[3][4][5][6] The accumulation of these peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[4][5]

Q2: How can I tell if my this compound has formed peroxides?

A2: Visual inspection can sometimes indicate the presence of peroxides. Signs to look for include the formation of crystals, discoloration, cloudiness, or a viscous oily layer within the liquid or around the cap.[4][7] However, dangerous levels of peroxides can be present without any visible signs. Therefore, regular testing is crucial.[8]

Q3: How often should I test my this compound for peroxides?

A3: The frequency of testing depends on whether the solvent contains an inhibitor and its storage history. For opened containers of inhibited this compound, it is recommended to test for peroxides every 12 months.[3][8] For uninhibited this compound, testing should be performed more frequently, ideally every 3 months after opening.[8] Always test before use, especially before any distillation or concentration step, as this can significantly increase the peroxide concentration.[5][9]

Q4: What are inhibitors and how do they work?

A4: Inhibitors are chemical compounds added to peroxide-forming solvents to slow down the rate of peroxide formation.[5][9] They are typically antioxidants or free-radical scavengers. A common inhibitor used for this compound is Butylated Hydroxytoluene (BHT).[10][11][12] While inhibitors are effective, they are consumed over time, so their presence does not eliminate the need for proper storage and testing.[5][9]

Q5: What are the ideal storage conditions for this compound to minimize peroxide formation?

A5: To minimize peroxide formation, this compound should be stored in a cool, dry, and dark place, away from heat and ignition sources.[9][13] It should be kept in a tightly sealed, air-impermeable, light-resistant container, preferably the original manufacturer's container.[4][14] Storing under an inert atmosphere, such as nitrogen, is also recommended to minimize contact with oxygen.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible crystals or discoloration in this compound container. High concentration of peroxides.DO NOT MOVE OR OPEN THE CONTAINER. [4][5] Immediately contact your institution's Environmental Health & Safety (EHS) office for proper disposal.
Positive peroxide test result (above acceptable limits). Peroxide concentration has exceeded safe levels.Do not use the solvent. Contact your EHS office for guidance on safe disposal. A common control point for disposal is a peroxide concentration greater than 100 ppm.[8][15]
Uncertainty about the age or storage history of a this compound container. The solvent may have been stored for an extended period under improper conditions, leading to peroxide formation.Treat the container as potentially hazardous. Do not open it. Consult with your EHS office for evaluation and potential disposal.[4]
Need to use uninhibited this compound. The presence of an inhibitor interferes with the experimental procedure.Purchase only the amount of uninhibited solvent needed for immediate use.[9] Store it under an inert atmosphere and test for peroxides before each use. Dispose of any remaining solvent promptly after the experiment.

Experimental Protocols

Peroxide Testing Method: Potassium Iodide (KI) Test

This is a common qualitative and semi-quantitative method for detecting peroxides.

Materials:

  • Sample of this compound to be tested

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Starch solution (optional, for increased sensitivity)

  • Test tube or small vial

Procedure:

  • In a clean test tube, add approximately 1 mL of the this compound sample.

  • Add an equal volume of glacial acetic acid.

  • Add about 0.1 g of sodium iodide or potassium iodide crystals and mix.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[15][16]

  • For a more sensitive test, a drop of starch solution can be added. A blue-black color indicates the presence of peroxides.[15]

Interpretation of Results:

  • Colorless: No detectable peroxides.

  • Faint Yellow: Low concentration of peroxides.

  • Brown/Dark Blue-Black: High concentration of peroxides. The solvent should not be used and should be disposed of according to institutional guidelines.

Peroxide Testing Method: Peroxide Test Strips

Commercial test strips offer a convenient and semi-quantitative way to test for peroxides.

Materials:

  • Peroxide test strips (e.g., Quantofix®)

  • Sample of this compound

Procedure:

  • Follow the manufacturer's instructions provided with the test strips.

  • Typically, this involves dipping the test strip into the this compound sample for a specified time.

  • After removing the strip, wait for the color to develop and compare it to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).[15][17]

Interpretation of Results:

  • Compare the resulting color to the chart to determine the peroxide concentration. If the concentration exceeds the acceptable limit set by your institution (often 100 ppm), the solvent should be disposed of safely.[8]

Visualizations

Peroxide_Prevention_Workflow cluster_procurement Procurement cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_end Completion start Start: Need this compound purchase Purchase Smallest Required Quantity start->purchase inhibited Prefer Inhibited Solvent (e.g., with BHT) purchase->inhibited receive Receive & Date Container inhibited->receive store Store in Cool, Dark, Dry Place in Tightly Sealed Container receive->store open_container Date Container Upon Opening store->open_container test_peroxides Test for Peroxides Before Use open_container->test_peroxides decision Peroxides > 100 ppm? test_peroxides->decision use_solvent Use Solvent in Experiment decision->use_solvent No dispose Contact EHS for Disposal decision->dispose Yes end End of Workflow use_solvent->end dispose->end

Caption: Workflow for the safe handling of this compound to prevent peroxide hazards.

References

Technical Support Center: Optimizing Annealing for Films Cast from 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing temperature of thin films cast from 2-Methoxyethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of films cast from this compound, offering potential causes and solutions to improve film quality and performance.

Issue Potential Causes Solutions
Hazy or Opaque Film Appearance - Incomplete solvent removal before annealing.- Phase separation or aggregation during annealing.- Sub-optimal annealing temperature leading to poor film morphology.- Introduce a pre-annealing step at a lower temperature (e.g., 60-80°C) to gently remove residual this compound.- Optimize the annealing temperature by systematically testing a range of temperatures.- Consider a solvent vapor annealing step prior to thermal annealing to improve molecular ordering.
Cracked or Peeling Film - High residual stress due to rapid solvent evaporation.- Mismatch in thermal expansion coefficients between the film and the substrate.- Excessive annealing temperature causing film degradation.[1]- Slow down the evaporation rate of this compound during casting by partially covering the substrate.- Use a slower ramp rate during the annealing process.- Lower the final annealing temperature and/or reduce the annealing time.
Low Crystallinity or Amorphous Film - Insufficient thermal energy for molecular rearrangement.- Annealing temperature is too low.- Systematically increase the annealing temperature in increments (e.g., 10-20°C).- Increase the annealing duration to allow for better crystal growth.
Inconsistent Device Performance - Non-uniform film thickness or morphology.- Presence of pinholes or other defects.- Optimize spin coating parameters to ensure uniform film deposition.- Ensure a clean and smooth substrate surface.- Filter the solution before casting to remove particulates.- Adjust the annealing temperature and time to achieve a uniform and defect-free film.
Film Dewetting - High annealing temperature causing the film to retract into droplets.- Poor surface energy matching between the film and the substrate.- Reduce the annealing temperature.- Treat the substrate surface to improve wettability.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the annealing temperature for films cast from this compound?

A1: A general starting point for annealing temperature is often slightly above the boiling point of the solvent. For this compound (boiling point ~124°C), a starting range of 130°C to 150°C is a reasonable starting point for many materials. However, the optimal temperature is highly material-dependent. For thiophene-based materials, for instance, temperatures around 110°C have been shown to be effective.[2]

Q2: How does annealing time affect the film properties?

A2: Annealing time is a critical parameter that influences film crystallinity and morphology. Initially, longer annealing times generally lead to increased crystallinity and larger grain sizes. However, excessively long annealing times can lead to film degradation or dewetting, especially at higher temperatures. A typical annealing time is between 10 and 30 minutes.[2]

Q3: What is the role of the annealing atmosphere?

A3: The annealing atmosphere can significantly impact the properties of the film. Annealing in an inert atmosphere, such as nitrogen or argon, is often recommended to prevent oxidation or degradation of sensitive materials. For certain materials, annealing in a controlled reactive atmosphere may be necessary to achieve desired properties.

Q4: Can I anneal the film on a hotplate, or is a furnace necessary?

A4: Both hotplates and furnaces can be used for annealing. A hotplate is often suitable for lower temperature annealing and provides good temperature control for flat substrates. For higher temperatures and to ensure a uniform and controlled atmosphere, a tube furnace is generally preferred.

Q5: My film looks good before annealing but degrades during the process. What should I do?

A5: This often indicates that the annealing temperature is too high for your material, causing thermal degradation. It is recommended to perform a thermogravimetric analysis (TGA) of your material to determine its decomposition temperature. The annealing temperature should be kept well below this point. Alternatively, you can systematically lower the annealing temperature in 10-20°C increments to find a suitable range.

Experimental Protocols

Protocol 1: Spin Coating of Thin Films from this compound
  • Substrate Preparation:

    • Thoroughly clean the substrate by sequential sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen or filtered air.

    • Optional: Treat the substrate with UV-Ozone or a plasma cleaner to enhance surface wettability.

  • Solution Preparation:

    • Dissolve the material of interest in this compound to the desired concentration.

    • Stir the solution, potentially with gentle heating, until the material is fully dissolved.

    • Before use, filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the filtered solution onto the center of the substrate.

    • Start the spin coating process. A two-step process is often effective:

      • Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.

      • Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds. The final speed and time will determine the film thickness.

  • Solvent Removal:

    • After spin coating, place the substrate on a hotplate at a low temperature (e.g., 60-80°C) for 1-5 minutes to gently remove the bulk of the this compound.

Protocol 2: Thermal Annealing of the Cast Film
  • Setup:

    • Place the substrate with the cast film into a pre-heated tube furnace or onto a hotplate located in a controlled environment (e.g., a glovebox).

  • Annealing Process:

    • If using a furnace, purge with an inert gas (e.g., nitrogen, argon) for at least 15-20 minutes to create an oxygen-free environment.

    • Ramp the temperature to the desired setpoint at a controlled rate (e.g., 5-10°C/minute) to avoid thermal shock.

    • Hold the film at the target annealing temperature for the desired duration (e.g., 10-60 minutes).

    • After annealing, allow the film to cool down slowly to room temperature before removal. A slow cooling rate can help to reduce film stress.

Data Presentation

The following tables provide representative data on how annealing temperature can influence key film properties. Note that these are illustrative examples, and the optimal conditions will vary depending on the specific material and experimental setup.

Table 1: Effect of Annealing Temperature on Film Crystallinity and Roughness

Annealing Temperature (°C)Crystalline Domain Size (nm)Surface Roughness (RMS, nm)
As-cast152.5
100252.1
120401.8
140651.5
16050 (Degradation begins)3.2

Table 2: Influence of Annealing Temperature on Optoelectronic Properties

Annealing Temperature (°C)Optical Bandgap (eV)Charge Carrier Mobility (cm²/Vs)
As-cast2.151 x 10⁻⁵
1002.125 x 10⁻⁵
1202.101 x 10⁻⁴
1402.088 x 10⁻⁴
1602.112 x 10⁻⁴

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Treatment sub_prep Substrate Cleaning sol_prep Solution Preparation spin_coat Spin Coating sol_prep->spin_coat pre_anneal Solvent Removal (60-80°C) spin_coat->pre_anneal anneal Thermal Annealing pre_anneal->anneal characterize Film Characterization anneal->characterize

Caption: Experimental workflow for thin film fabrication.

logical_relationship cluster_params Annealing Parameters cluster_props Film Properties temp Temperature morph Morphology temp->morph cryst Crystallinity temp->cryst opto Optoelectronic Properties temp->opto time Time time->morph time->cryst atm Atmosphere atm->opto

Caption: Relationship between annealing parameters and film properties.

References

Technical Support Center: Troubleshooting Film Morphology with 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common film morphology issues when using 2-Methoxyethanol (2-ME) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (2-ME) that affect film formation? A1: this compound is a protic solvent with a boiling point of 125°C and a flash point of 39-41.7°C.[1][2][3] Compared to common solvents like N,N-dimethylformamide (DMF), 2-ME is more volatile and has a higher vapor pressure.[4] This leads to faster drying, which can result in smaller, more uniform crystallites and improved surface coverage, potentially reducing pinholes.[4][5] However, this rapid evaporation can also introduce challenges in controlling crystal growth and may leave residual solvent if not properly annealed.[1]

Q2: How does the age of a this compound-based precursor solution impact film quality? A2: Precursor solutions using 2-ME can be unstable and may degrade rapidly, sometimes within a few hours.[6] This aging process can lead to the formation of impurities (e.g., PbI2 in perovskite solutions), which hinders the formation of the desired crystalline phase, deteriorates film morphology, and reduces crystallinity.[6] It is critical to use freshly prepared solutions or to understand the stability window of your specific formulation to ensure reproducible results.

Q3: Can environmental conditions like humidity affect my experiment? A3: Yes, humidity is a critical factor. Moisture in the ambient air can react with certain precursors, leading to degradation of the film quality.[7][8] For sensitive materials like organometallic halide perovskites, high humidity during fabrication can deteriorate the film and negatively impact device performance and stability.[7][8] Whenever possible, processing should be conducted in a controlled environment, such as a glovebox with low relative humidity.

Q4: Why is annealing temperature so important when using 2-ME? A4: Annealing is crucial for several reasons. First, it ensures the complete evaporation of any residual 2-ME solvent, which is necessary for forming a stable film, as its boiling point is 125°C.[1] Second, thermal energy from annealing promotes crystal growth and can rearrange the internal crystalline structure, reducing defects.[9][10] The optimal annealing temperature can significantly improve film properties like crystallinity, grain size, and electrical conductivity, but the ideal temperature is material-dependent.[9][11]

Troubleshooting Guide: Common Film Defects

This section addresses specific morphological defects and provides targeted solutions.

Issue 1: Pinholes and Poor Surface Coverage

Pinholes are microscopic voids in the film that can compromise device performance by causing electrical leakage or allowing moisture penetration.[5][12]

  • Possible Causes:

    • Incomplete surface coverage due to rapid, uncontrolled crystallization.[5]

    • Dust particles or contaminants on the substrate.[12]

    • Trapped air bubbles in the solution.[12]

    • High surface roughness.[4]

  • Solutions:

    • Optimize Spin Coating Parameters: Adjusting the spin speed and duration can help control the evaporation rate and improve film uniformity.[13]

    • Substrate Cleaning: Implement a rigorous substrate cleaning protocol to remove organic residues and particulate matter.

    • Solution Filtering: Use a syringe filter (e.g., 0.22 µm PTFE) before depositing the precursor solution to remove particulates.

    • Solvent Engineering: While 2-ME's volatility can be an advantage for surface coverage, co-solvents or additives can be used to modify drying kinetics.[14][15]

Issue 2: Cracking and Crazing

Cracks form when internal stress within the film exceeds its mechanical flexibility.[12]

  • Possible Causes:

    • Mismatch in the coefficient of thermal expansion between the film and the substrate.[12]

    • Excessive film thickness.

    • Rapid cooling after a high-temperature annealing step (thermal shock).[12]

  • Solutions:

    • Control Film Thickness: Reduce the solution concentration or increase the spin coating speed to achieve a thinner, less-stressed film.[13][16]

    • Optimize Annealing Protocol: Introduce a slower, ramped cooling step after annealing to minimize thermal shock.

    • Use of Additives: Incorporating plasticizers or other additives can increase the flexibility of the film.[17]

Issue 3: Inconsistent Film Thickness

Non-uniform thickness across the substrate can lead to unreliable and poorly performing devices.[12]

  • Possible Causes:

    • Inconsistent deposition rate or volume.[12]

    • Wobbling or instability in the spin coater chuck.

    • Premature drying of the solution at the center of the substrate.

  • Solutions:

    • Optimize Dispensing: Use a calibrated micropipette to dispense a consistent volume of solution. Ensure the solution is dispensed quickly and smoothly at the center of the substrate.

    • Spin Coating Program: Employ a two-step spin coating process: a low-speed step to spread the solution evenly, followed by a high-speed step to achieve the desired thickness.[16]

    • Check Equipment: Ensure the spin coater is level and the chuck is clean and functioning correctly.

Data and Protocols

Table 1: Solvent Property Comparison
PropertyThis compound (2-ME)N,N-Dimethylformamide (DMF)
Boiling Point 125 °C[1]153 °C
Vapor Pressure Higher[4]Lower[4]
Volatility Higher[4][5]Lower[4][5]
Key Advantage Faster drying can lead to smaller, uniform crystals and better surface coverage.[5]Slower drying allows for the growth of larger perovskite crystallites.[4]
Key Disadvantage Rapid evaporation can be hard to control; solutions may have poor stability.[6]Can lead to rougher surfaces and pinholes between large crystals.[4]
Table 2: General Spin Coating Parameter Optimization
ParameterTypical RangeEffect on Film
Precursor Molarity 0.4 M - 0.7 M[13]Higher concentration generally leads to thicker films.
Spin Speed (RPM) 1500 - 5000 RPM[13][16]Higher speed results in thinner films.
Spin Duration 30 - 60 seconds[13][18]Longer duration can lead to thinner, drier films.
Acceleration 500 - 2000 RPM/sec[18]Affects the initial spreading and uniformity of the film.
Annealing Temp. 300 - 550 °C[1][9]Higher temperature generally increases grain size and crystallinity.[9]
Experimental Protocol: General Spin Coating Procedure
  • Substrate Preparation:

    • Clean the substrate sequentially in an ultrasonic bath with detergent (e.g., Alconox), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a nitrogen gun.

    • Treat the substrate with UV-Ozone or Oxygen Plasma for 10-15 minutes immediately before use to ensure a hydrophilic surface.

  • Precursor Solution Preparation:

    • Dissolve the solute(s) in fresh, anhydrous this compound.

    • Stir the solution on a hotplate at a moderate temperature (e.g., 60-70°C) for several hours in a controlled atmosphere (e.g., nitrogen-filled glovebox) until fully dissolved.

    • Cool the solution to room temperature.

    • Crucially, filter the solution through a 0.22 µm PTFE syringe filter immediately before use to remove any particulates. [6]

  • Film Deposition:

    • Place the cleaned substrate on the spin coater chuck and apply vacuum.

    • Dispense a precise volume of the filtered precursor solution onto the center of the substrate.

    • Initiate the spin coating program. A common two-step program is:

      • Step 1: 500-1000 RPM for 5-10 seconds (to spread the solution).

      • Step 2: 2000-5000 RPM for 30-45 seconds (to thin the film).

  • Annealing:

    • Immediately transfer the coated substrate to a pre-heated hotplate.

    • Anneal at the desired temperature (e.g., 100-500°C, material-dependent) for the specified duration (e.g., 10-30 minutes).

    • Allow the film to cool gradually to room temperature before removal.

Visualized Workflows and Relationships

G start Poor Film Morphology Observed defect1 Pinholes / Voids start->defect1 defect2 Cracks / Crazing start->defect2 defect3 Rough / Uneven Surface start->defect3 cause1a Contaminated Substrate defect1->cause1a cause1b Particulates in Solution defect1->cause1b cause1c Uncontrolled Crystallization defect1->cause1c cause2a High Internal Stress defect2->cause2a cause2b Thermal Shock defect2->cause2b cause3a Solution Degradation defect3->cause3a cause3b Spin Parameters Not Optimized defect3->cause3b cause3c High Humidity defect3->cause3c solution1a Improve Substrate Cleaning cause1a->solution1a solution1b Filter Precursor Solution cause1b->solution1b solution3b Optimize Spin Speed/Time cause1c->solution3b cause2a->solution3b solution2b Implement Slow Cooling Ramp cause2b->solution2b solution3a Use Fresh Solution cause3a->solution3a cause3b->solution3b solution3c Control Environment (Glovebox) cause3c->solution3c

Caption: Troubleshooting workflow for poor film morphology.

G sub_prep 1. Substrate Cleaning sol_prep 2. Precursor Solution Prep sub_prep->sol_prep filtering 3. Solution Filtering sol_prep->filtering spin_coat 4. Spin Coating filtering->spin_coat anneal 5. Annealing spin_coat->anneal char 6. Film Characterization anneal->char

Caption: Standard experimental workflow for thin film deposition.

G cluster_inputs Input Parameters cluster_outputs Resulting Film Properties conc Solution Concentration thickness Thickness conc->thickness  + speed Spin Speed (RPM) speed->thickness  - roughness Surface Roughness speed->roughness  - temp Annealing Temperature grain Grain Size temp->grain  + defects Defect Density temp->defects  - (to optimum) humidity Environmental Humidity humidity->roughness  + humidity->defects  +

Caption: Relationship between key parameters and film properties.

References

Technical Support Center: Purification of 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-methoxyethanol from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

General Information and Safety

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

PropertyValue
Molar Mass76.09 g/mol
Boiling Point124-125 °C
Melting Point-85 °C
Density0.965 g/cm³ at 25 °C
Solubility in WaterMiscible
Vapor Pressure6 mmHg at 20°C
Flash Point~39-42 °C

Q2: What are the primary safety concerns when handling this compound?

This compound is a flammable liquid and poses several health risks. It is harmful if inhaled, swallowed, or absorbed through the skin. It is also a reproductive toxin that may damage fertility or the unborn child.

Key safety precautions include:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ignition Sources: Keep away from heat, sparks, and open flames as vapors can form explosive mixtures with air. Use non-sparking tools and explosion-proof equipment.

  • Storage: Store in tightly closed containers in a cool, well-ventilated area, away from oxidizing agents and strong bases.

  • Waste Disposal: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.

Purification Methods & Troubleshooting

Q3: My reaction mixture contains water. How can I effectively dry this compound?

Water and this compound cannot be completely separated by conventional distillation because they form a minimum boiling azeotrope at 99.9 °C, which contains approximately 78% water. Therefore, simple distillation will not yield anhydrous this compound.

Effective methods for dehydration include:

  • Extractive Distillation: This is a highly effective method. An extractive agent with a high boiling point is added to the mixture, which alters the relative volatility of the components, allowing water to be distilled off as the overhead product.

  • Drying Agents: For removing small amounts of water, desiccants can be used. Pre-drying with agents like anhydrous calcium chloride, followed by refluxing over sodium with benzophenone (B1666685) as an indicator, can be effective. Molecular sieves (4A) are also suitable for final drying.

Q4: I need to perform an extractive distillation to remove water. Which agents are recommended and what is the general procedure?

Extractive distillation is an excellent choice for breaking the this compound-water azeotrope.

Recommended Extractive Agents:

AgentRelative Volatility Achieved
Dimethylsulfoxide (DMSO)> 2.5
Sulfolane> 2.5
Dimethylformamide (DMF)> 2.5
1,4-Butanediol1.7
Diethylene Glycol> 2.5
Triethylene Glycol> 2.5

Experimental Protocol: Extractive Distillation for Dehydration

Objective: To separate water from a this compound/water mixture using an extractive agent.

Materials:

  • This compound/water mixture

  • Extractive agent (e.g., Diethylene Glycol)

  • Distillation apparatus (round-bottom flask, multiplate rectification column, distillation head with condenser, receiving flask)

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure the rectification column is properly packed or contains the required number of plates for efficient separation.

  • Charge the Stillpot: Add the this compound/water mixture to the round-bottom flask (stillpot).

  • Introduce Extractive Agent: The extractive agent is typically introduced near the top of the column. It should be preheated to approximately the temperature of the plate onto which it is introduced. The typical ratio is about one part extractive agent per part of the this compound-water mixture.

  • Begin Distillation: Heat the stillpot. The extractive agent will flow down the column, altering the vapor-liquid equilibrium on each plate.

  • Collect Distillate: Water, now the more volatile component, will be collected as the overhead product (distillate).

  • Bottoms Product: The purified this compound and the high-boiling extractive agent will be removed from the bottom of the column.

  • Final Separation: The this compound can then be separated from the extractive agent in a subsequent distillation, taking advantage of their different boiling points.

Q5: My this compound is contaminated with high-boiling impurities from my reaction. What is the best purification method?

Fractional distillation is the most suitable method for separating this compound from non-volatile or high-boiling impurities.

Experimental Protocol: Fractional Distillation

Objective: To purify this compound from high-boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column e.g., Vigreux, distillation head with thermometer, condenser, receiving flasks)

  • Heating mantle and stir bar

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

  • Charge the Flask: Fill the distillation flask no more than two-thirds full with the crude this compound and add a few boiling chips.

  • Heating: Gently heat the flask. As the mixture boils, the vapor will rise through the fractionating column.

  • Equilibration: Allow the vapor to slowly rise up the column until the temperature at the distillation head stabilizes. This indicates that the vapor is in equilibrium with the liquid returning to the flask.

  • Collect Fractions: Collect the distillate in separate fractions.

    • Fore-run: Collect the initial distillate that comes over at a lower temperature. This will contain any low-boiling impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (1

Technical Support Center: Managing Viscosity of 2-Methoxyethanol Based Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the viscosity of 2-Methoxyethanol (also known as Methyl Cellosolve or EGME) based solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound?

A1: The viscosity of pure this compound is approximately 1.72 mPa·s at 20°C.[1] This is a relatively low viscosity, which is one of the reasons it is used as a solvent for creating low-viscosity solutions for applications like varnishes, dyes, and resins.[2][3]

Q2: How does temperature affect the viscosity of this compound solutions?

A2: Like most liquids, the viscosity of this compound and its solutions is inversely proportional to temperature. As the temperature increases, the viscosity decreases. Conversely, as the temperature decreases, the viscosity increases.[4] This is a critical factor to control during experiments to ensure consistent results.

Q3: How does the addition of water affect the viscosity of this compound solutions?

A3: The addition of water to this compound results in a non-linear change in viscosity. The viscosity of the mixture is generally higher than that of pure this compound and pure water, with the maximum viscosity deviation occurring at a specific mole fraction of this compound.[4] For instance, at 298.15 K (25°C), the viscosity of a mixture with a mole fraction of approximately 0.3 of this compound is significantly higher than either of the pure components.[4]

Q4: What types of compounds can be used to increase the viscosity of this compound based solutions?

A4: To increase the viscosity of solutions based on polar organic solvents like this compound, various rheology modifiers can be considered. These generally fall into categories such as:

  • Polymers: High molecular weight polymers that are soluble in this compound can significantly increase viscosity through chain entanglement. Examples of polymers used in polar solvents include certain cellulose (B213188) derivatives (e.g., hydroxyethyl (B10761427) cellulose), polyvinylpyrrolidone (B124986) (PVP), and some acrylic polymers. The effectiveness of a particular polymer will depend on its solubility and molecular weight.

  • Associative Thickeners: These are polymers that have both hydrophilic and hydrophobic groups. In a solution, they can form a network structure that increases viscosity.

  • Inorganic Thickeners: Some finely dispersed inorganic materials like fumed silica (B1680970) or certain organoclays can be used to thicken polar solvent systems.[5]

It is crucial to test the compatibility of any thickening agent with all components in your specific formulation to avoid precipitation or other undesirable interactions.

Q5: How can I decrease the viscosity of a this compound based solution?

A5: Decreasing the viscosity of a this compound solution can be achieved through several methods:

  • Increase Temperature: As mentioned, increasing the temperature will lower the viscosity. This is often the simplest method if your experimental setup allows for temperature control.

  • Add a Co-solvent: Introducing a co-solvent with a lower viscosity can reduce the overall viscosity of the solution. The co-solvent must be miscible with this compound and compatible with the other components of your solution. Acetonitrile is an example of a low-viscosity solvent that can be used to reduce the viscosity of this compound based inks.[4]

  • Reduce Solute Concentration: If the high viscosity is due to a high concentration of a dissolved substance, reducing the concentration will lower the viscosity.

Troubleshooting Guides

Problem: My this compound based solution is too viscous.

This can lead to issues with dispensing, coating, or other application methods.

Possible Cause Troubleshooting Steps
Temperature is too low. 1. Measure the temperature of your solution. 2. If possible, gently warm the solution to your target operating temperature. Monitor the viscosity as you increase the temperature.[4]
Concentration of solute is too high. 1. Review your formulation. If possible, dilute the solution with more this compound or a suitable low-viscosity, miscible co-solvent.
Incorrect solvent ratio in a mixed-solvent system. 1. If using a co-solvent, ensure the ratio is correct. An incorrect ratio can sometimes lead to unexpected increases in viscosity due to molecular interactions.[4]
Contamination. 1. Ensure all glassware and equipment are clean. Contaminants could potentially react with your solution components and increase viscosity.
Problem: My this compound based solution is not viscous enough.

This can result in issues like poor film formation, dripping, or inconsistent coating thickness.

Possible Cause Troubleshooting Steps
Temperature is too high. 1. Measure the temperature of your solution. 2. If possible, cool the solution to your target operating temperature. Monitor the viscosity as you decrease the temperature.[4]
Concentration of solute is too low. 1. If your formulation allows, increase the concentration of the solute that contributes to viscosity.
Need for a thickening agent. 1. Consider adding a compatible rheology modifier. 2. Start with a small amount of a high molecular weight polymer known to be soluble in polar organic solvents (e.g., a cellulose derivative). 3. Add the thickener gradually while monitoring the viscosity to avoid over-thickening. Always test for compatibility in a small batch first.

Quantitative Data

The viscosity of this compound and its aqueous solutions is highly dependent on temperature and composition. The following table summarizes experimental data for the viscosity of this compound/water mixtures at various temperatures and mole fractions of this compound (x1).

Table 1: Viscosity (η) of this compound (x1) and Water (x2) Mixtures at Different Temperatures

Mole Fraction of this compound (x1)Viscosity (η) at 298.15 K (25°C) (mPa·s)Viscosity (η) at 303.15 K (30°C) (mPa·s)Viscosity (η) at 308.15 K (35°C) (mPa·s)Viscosity (η) at 313.15 K (40°C) (mPa·s)
0.00000.8900.8000.7200.653
0.02561.1611.0190.9070.811
0.09222.0871.8091.5851.404
0.19162.9462.5312.2041.942
0.35613.0182.6042.2792.012
0.68082.1421.8681.6461.462
1.00001.6041.4231.2711.141

Data extracted from "DENSITY AND VISCOSITY MEASUREMENTS OF AQUEOUS SOLUTIONS OF 2−METHOXYETHANOL AT TEMPERATURES (298.15, 303.15, 308.15, AND 313.15) K" by Taghried A. Salman, Journal of Al-Nahrain University, Vol.11(3), December 2008, pp.1-7.[6]

Experimental Protocols

Protocol 1: Viscosity Measurement using an Ostwald Viscometer

This protocol outlines the steps for measuring the kinematic viscosity of a this compound based solution.

Materials:

  • Ostwald Viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • This compound based solution

  • Reference liquid with known viscosity (e.g., deionized water)

  • Cleaning solvents (e.g., acetone, deionized water)

  • Chromic acid for cleaning (use with extreme caution and appropriate safety measures)

Procedure:

  • Cleaning: Thoroughly clean the Ostwald viscometer with chromic acid, followed by rinsing with deionized water and then with a volatile solvent like acetone. Dry the viscometer completely.

  • Temperature Control: Place the viscometer in the constant temperature water bath set to the desired experimental temperature. Allow sufficient time for the viscometer to reach thermal equilibrium.

  • Reference Liquid Measurement: a. Pipette a precise volume of the reference liquid (e.g., deionized water) into the larger bulb of the viscometer. b. Using a pipette bulb, draw the liquid up into the other arm of the viscometer until it is above the upper calibration mark. c. Release the suction and start the stopwatch the moment the liquid meniscus passes the upper calibration mark. d. Stop the stopwatch the moment the meniscus passes the lower calibration mark. e. Repeat this measurement at least three times and calculate the average flow time (t_ref).

  • Sample Measurement: a. Clean and dry the viscometer as in step 1. b. Pipette the same precise volume of your this compound based solution into the viscometer. c. Repeat steps 3b to 3e to obtain the average flow time for your sample (t_sample).

  • Calculation: The kinematic viscosity (ν) of your sample can be calculated using the following formula: ν_sample = (η_ref / ρ_ref) * (t_sample / t_ref) * (ρ_sample / η_sample) Where:

    • ν_sample is the kinematic viscosity of the sample

    • η_ref is the dynamic viscosity of the reference liquid

    • ρ_ref is the density of the reference liquid

    • t_sample is the average flow time of the sample

    • t_ref is the average flow time of the reference liquid

    • ρ_sample is the density of the sample

    • η_sample is the dynamic viscosity of the sample

    To determine the dynamic viscosity (η_sample), you will need to measure the density of your sample separately.

Mandatory Visualizations

Troubleshooting_Viscosity_Issues start Viscosity Issue Identified is_too_high Is the viscosity too high? start->is_too_high is_too_low Is the viscosity too low? is_too_high->is_too_low No check_temp_high Check Temperature is_too_high->check_temp_high Yes check_temp_low Check Temperature is_too_low->check_temp_low Yes end Viscosity Corrected is_too_low->end No (Issue Resolved) increase_temp Increase Temperature check_temp_high->increase_temp check_conc_high Check Solute Concentration check_temp_high->check_conc_high If temp is correct increase_temp->end dilute_solution Dilute Solution check_conc_high->dilute_solution check_solvent_ratio_high Check Solvent Ratio check_conc_high->check_solvent_ratio_high If conc. is correct dilute_solution->end adjust_ratio_high Adjust Solvent Ratio check_solvent_ratio_high->adjust_ratio_high adjust_ratio_high->end decrease_temp Decrease Temperature check_temp_low->decrease_temp check_conc_low Check Solute Concentration check_temp_low->check_conc_low If temp is correct decrease_temp->end increase_conc Increase Solute Concentration check_conc_low->increase_conc add_thickener Add Thickening Agent check_conc_low->add_thickener If conc. is maxed increase_conc->end add_thickener->end

Caption: Troubleshooting workflow for viscosity issues.

Factors_Affecting_Viscosity viscosity Solution Viscosity temperature Temperature temperature->viscosity Inverse Relationship concentration Solute Concentration concentration->viscosity Direct Relationship solvent_composition Solvent Composition (e.g., water content) solvent_composition->viscosity Complex Interaction additives Additives (e.g., Thickeners, Surfactants) additives->viscosity Modifies

Caption: Key factors influencing solution viscosity.

References

Technical Support Center: Byproduct Identification in 2-Methoxyethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in chemical reactions involving 2-Methoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions involving this compound?

A1: Byproducts in this compound reactions are typically context-dependent, arising from its role as a reactant, solvent, or from its degradation under specific reaction conditions. Common byproduct classes include:

  • Elimination Products: When 2-methoxyethoxide is used as a nucleophile, E2 elimination can compete with the desired SN2 substitution, especially with sterically hindered substrates.[1][2][3]

  • Transesterification Products: In esterification or transesterification reactions, this compound can act as a nucleophile, leading to the formation of 2-methoxyethyl esters as byproducts.[4][5][6]

  • Oxidation and Decomposition Products: Under certain conditions, particularly in organometallic reactions or at elevated temperatures, this compound can be oxidized or decompose.[7][8] For instance, in the synthesis of Vaska's complex, it can act as a source of hydride and carbon monoxide, suggesting its own oxidation.[7] Thermal degradation can lead to products like methoxyethene and 2-methoxy acetaldehyde.[8]

Q2: I am using 2-methoxyethoxide in a Williamson ether synthesis with a secondary alkyl halide and observing a lower than expected yield of my desired ether. What could be the major byproduct?

A2: A likely byproduct in this scenario is an alkene, resulting from a competing E2 elimination reaction.[1][2][3] The sterically hindered nature of secondary alkyl halides makes them more prone to elimination, where the 2-methoxyethoxide acts as a base rather than a nucleophile.[9] To confirm this, you can analyze your crude reaction mixture by GC-MS to look for a product with a molecular weight corresponding to the alkene.

Q3: In my esterification reaction where this compound is used as a solvent, I am seeing an additional ester peak in my HPLC and NMR analysis. What is this likely to be?

A3: This is likely a transesterification byproduct. This compound, being an alcohol, can compete with your intended alcohol nucleophile, reacting with the activated carboxylic acid or ester to form the 2-methoxyethyl ester of your acid.[4][5][6] This is an equilibrium process, and using a large excess of this compound as the solvent can drive the formation of this byproduct.[4]

Q4: I am conducting a reaction at high temperature using this compound as a solvent and notice some unexpected volatile impurities during GC-MS analysis. What could these be?

A4: At elevated temperatures, this compound can undergo thermal degradation. Potential byproducts include methoxyethene and 2-methoxy acetaldehyde.[8] Additionally, if oxidizing agents are present, you might observe the formation of 2-methoxyacetic acid.[7]

Troubleshooting Guides

Issue 1: Unexpected Alkene Formation in Williamson Ether Synthesis
Symptom Possible Cause Troubleshooting Steps
Low yield of desired ether, presence of a non-polar byproduct with a lower molecular weight.Competing E2 elimination reaction favored by sterically hindered substrates or strong basicity of 2-methoxyethoxide.[1][2][3]1. Lower the reaction temperature: This can favor the SN2 pathway over E2. 2. Use a less hindered base: If possible, consider a bulkier, non-nucleophilic base to generate the alkoxide of your primary alcohol, then react it with a less hindered electrophile. 3. Change the substrate: If feasible, redesign the synthesis to use 2-methoxyethoxide with a primary alkyl halide.[9][10]
Issue 2: Formation of 2-Methoxyethyl Ester Byproduct in Esterification Reactions
Symptom Possible Cause Troubleshooting Steps
Presence of an additional ester peak in LC-MS or NMR, corresponding to the 2-methoxyethyl ester.Transesterification with this compound as the solvent.[4][5][6]1. Use a non-alcoholic solvent: Switch to an inert solvent like THF, DCM, or toluene (B28343) to prevent transesterification. 2. Use the reactant alcohol as the solvent: If your desired alcohol is a liquid, using it as the solvent can drive the equilibrium towards the desired product. 3. Remove this compound: If it's a co-product that needs to be removed to drive the reaction, consider using molecular sieves or performing the reaction under vacuum if the desired product is not volatile.[11]

Experimental Protocols

Protocol 1: General GC-MS Method for Reaction Mixture Analysis

This protocol provides a general method for the analysis of a reaction mixture containing this compound and potential byproducts. Optimization will be required based on the specific analytes.

  • Sample Preparation:

    • Quench the reaction and perform a work-up to isolate the organic components.

    • Dissolve approximately 1-5 mg of the crude reaction mixture in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[12]

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[12]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating a range of polar and non-polar compounds.[13]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.[14]

      • Scan Range: m/z 35-550.

      • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) for tentative identification.[15]

    • Confirm the identity of suspected byproducts by synthesizing authentic standards and comparing their retention times and mass spectra.

Protocol 2: HPLC Method Development for Polar Byproduct Separation

This protocol outlines a starting point for developing an HPLC method to separate this compound from more polar byproducts like 2-methoxyacetic acid.

  • Initial Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for reversed-phase HPLC. For very polar compounds, a polar-endcapped C18 or a HILIC column might be necessary.[16][17]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.

  • Gradient Elution Program:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • Start with 5% B for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 5% B over 1 minute.

      • Equilibrate at 5% B for 4 minutes.

  • Method Optimization:

    • Adjust Gradient: If peaks are co-eluting, adjust the gradient slope to improve resolution.

    • Change Mobile Phase pH: For acidic or basic analytes, adjusting the pH of the aqueous mobile phase with a suitable buffer can significantly alter retention and selectivity.[18]

    • Try a Different Column: If adequate separation is not achieved on a C18 column, screen other column chemistries such as Phenyl, Cyano, or HILIC.[17]

Protocol 3: NMR Spectroscopy for Structural Elucidation of Byproducts
  • Sample Preparation:

    • Isolate the byproduct of interest using preparative HPLC or column chromatography.

    • Dissolve 5-10 mg of the purified byproduct in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Interpretation:

      • Chemical Shift: Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm region.[19][20][21]

      • Integration: The relative area under each peak corresponds to the number of protons.

      • Splitting Pattern (Multiplicity): The n+1 rule can be used to determine the number of neighboring protons.[22]

  • ¹³C NMR and 2D NMR Analysis:

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[20]

    • If the structure is complex, 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to identify H-C correlations) can be invaluable for unambiguous structure determination.

Visualizations

Byproduct_Identification_Workflow A Reaction Mixture B Initial Analysis (TLC, Crude NMR/GC-MS) A->B C Byproduct Detected? B->C D Isolate Byproduct (Column Chromatography, Prep-HPLC) C->D  Yes I No Byproduct Detected C->I  No E Structural Elucidation (NMR, MS, IR) D->E F Identify Byproduct Structure E->F G Optimize Reaction Conditions (Temperature, Solvent, Reagents) F->G H Reaction Optimization Complete G->H

Caption: Experimental workflow for byproduct identification and reaction optimization.

Williamson_Ether_Synthesis_Side_Reaction sub Secondary Alkyl Halide R-CH(X)-CH₂-R' branch sub->branch nuc 2-Methoxyethoxide CH₃OCH₂CH₂O⁻ nuc->branch sn2_path SN2 Pathway (Desired) ether Desired Ether Product R-CH(OCH₂CH₂OCH₃)-CH₂-R' sn2_path->ether e2_path E2 Pathway (Byproduct) alkene Alkene Byproduct R-CH=CH-R' e2_path->alkene alcohol This compound CH₃OCH₂CH₂OH e2_path->alcohol branch->sn2_path branch->e2_path

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

References

Technical Support Center: Stabilizing Nanoparticle Suspensions in 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticle suspensions in 2-Methoxyethanol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stabilization of nanoparticle suspensions in this compound.

Q1: Why are my nanoparticles aggregating in this compound?

A1: Nanoparticle aggregation in any solvent, including this compound, is a common issue driven by the inherent thermodynamic instability of high-surface-area nanoparticles. In the absence of sufficient repulsive forces, nanoparticles will clump together to minimize their surface energy. Several factors can contribute to aggregation in this compound:

  • Inadequate Stabilization: The chosen stabilizing agent (ligand, surfactant, or polymer) may not be effective in this compound. The stabilizer needs to provide a strong enough repulsive force, either electrostatic or steric, to overcome the attractive van der Waals forces between nanoparticles.

  • Poor Solvent Quality for Stabilizer: If the stabilizing molecules themselves are not well-solvated by this compound, they may collapse on the nanoparticle surface, failing to provide an effective stabilizing barrier.

  • Changes in pH or Ionic Strength: Although less common in organic solvents compared to aqueous systems, trace amounts of water or impurities can alter the local chemical environment and affect the effectiveness of certain stabilizers, particularly those relying on electrostatic repulsion.

  • High Nanoparticle Concentration: At higher concentrations, the frequency of collisions between nanoparticles increases, making aggregation more likely even with a stabilizer present.

  • Temperature Fluctuations: Changes in temperature can affect solvent properties and the conformation of stabilizing molecules, potentially leading to instability.

Q2: What are the primary mechanisms for stabilizing nanoparticles in a solvent like this compound?

A2: The two primary mechanisms for stabilizing nanoparticle suspensions are:

  • Steric Stabilization: This involves the adsorption of macromolecules (polymers or long-chain surfactants) onto the nanoparticle surface. These molecules form a protective layer that physically prevents the nanoparticles from getting close enough to aggregate. For steric stabilization to be effective, the adsorbed layer must be thick enough and the polymer chains must be well-solvated by this compound. Examples of steric stabilizers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).

  • Electrostatic Stabilization: This mechanism relies on the presence of surface charges on the nanoparticles, which create repulsive forces between them. In a solvent like this compound, which has a moderate dielectric constant, electrostatic stabilization can be less effective than in highly polar solvents like water. However, it can still play a role, especially when using ionic surfactants or ligands that can impart a charge to the nanoparticle surface. The stability of electrostatically stabilized nanoparticles can be assessed by measuring their zeta potential.[1][2][3]

Q3: How do I choose a suitable stabilizer for my nanoparticles in this compound?

A3: The choice of stabilizer depends on several factors:

  • Nanoparticle Material: The surface chemistry of your nanoparticles will determine which types of stabilizers will bind effectively. For example, metal oxides may have hydroxyl groups on their surface that can interact with specific functional groups on the stabilizer.

  • Desired Application: The stabilizer should not interfere with the intended application of the nanoparticles. For example, in catalytic applications, the stabilizer should not block the active sites on the nanoparticle surface.

  • Solubility in this compound: The stabilizer itself must be soluble in this compound.

  • Stabilization Mechanism: Consider whether steric or electrostatic stabilization (or a combination) is more appropriate for your system. In a solvent like this compound, steric stabilizers are often more reliable.

Commonly used stabilizers that could be effective in this compound include:

  • Polymers: Polyvinylpyrrolidone (PVP), Poly(methyl methacrylate) (PMMA), and Polyethylene glycol (PEG) are often used to provide steric stabilization.[4][5]

  • Surfactants: Non-ionic surfactants with good solubility in polar organic solvents can be effective. Cationic surfactants like Cetyltrimethylammonium bromide (CTAB) and anionic surfactants like Sodium dodecyl sulfate (B86663) (SDS) have been used to stabilize nanoparticles in various media, but their effectiveness in this compound would need to be experimentally verified.[4]

  • Small Molecule Ligands: Molecules with a functional group that can bind to the nanoparticle surface and a tail that is soluble in this compound can act as stabilizers. Thiol-containing molecules are commonly used for gold and other noble metal nanoparticles.

Q4: What is ligand exchange and how can it help stabilize my nanoparticles in this compound?

A4: Ligand exchange is a process where the original stabilizing ligands on the surface of a nanoparticle are replaced with new ligands.[6][7][8] This is a powerful technique for transferring nanoparticles from one solvent to another. For example, if your nanoparticles are initially synthesized in an organic solvent and stabilized with hydrophobic ligands, you can perform a ligand exchange with ligands that are soluble in this compound to make the nanoparticles dispersible in that solvent.[6]

The success of a ligand exchange reaction depends on the relative binding affinities of the original and new ligands to the nanoparticle surface and the reaction conditions.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when stabilizing nanoparticle suspensions in this compound.

Problem Possible Causes Recommended Solutions
Immediate and severe aggregation upon dispersion. 1. Incompatible stabilizer. 2. Insufficient stabilizer concentration. 3. Poor initial dispersion.1. Select a different stabilizer. Consider polymers like PVP or PEG for steric stabilization. If using a surfactant, ensure it is soluble in this compound. 2. Increase stabilizer concentration. Create a stock solution of the stabilizer in this compound and add it to the nanoparticle powder before or during sonication. 3. Improve dispersion method. Use probe sonication in an ice bath to provide sufficient energy to break up agglomerates. Start with a small amount of solvent to create a paste before diluting to the final concentration.
Suspension is initially stable but aggregates over time (hours to days). 1. Insufficient long-term stabilizer effectiveness. 2. Ostwald ripening (for very small nanoparticles). 3. Changes in temperature or exposure to light.1. Use a higher molecular weight polymer. Longer polymer chains can provide a more robust steric barrier. 2. Optimize stabilizer concentration. Too little stabilizer will not provide full coverage, while too much can sometimes induce depletion flocculation. 3. Store suspensions in a stable environment. Keep them in the dark and at a constant temperature.
Formation of a gel or highly viscous suspension. 1. Excessive nanoparticle concentration. 2. Strong interparticle attractions that are not fully screened. 3. Bridging flocculation caused by the stabilizer.1. Reduce the nanoparticle concentration. 2. Improve stabilization. This may involve using a more effective stabilizer or a higher concentration of the current one. 3. Check stabilizer concentration. Bridging can occur if the polymer concentration is too low to saturate the nanoparticle surfaces, allowing one polymer chain to attach to multiple nanoparticles.
Inconsistent results between batches. 1. Variations in nanoparticle synthesis. 2. Inconsistent dispersion protocol. 3. Purity of this compound.1. Ensure consistent nanoparticle synthesis. Characterize each batch of nanoparticles before attempting to disperse them. 2. Standardize the dispersion protocol. Use the same sonication time, power, and temperature for each batch. 3. Use high-purity, anhydrous this compound. Water content can significantly affect the stability of some nanoparticle suspensions.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the stabilization and characterization of nanoparticle suspensions in this compound.

Protocol 1: General Procedure for Dispersing Nanoparticles in this compound using Ultrasonication

  • Materials:

    • Nanoparticle powder

    • This compound (high purity, anhydrous)

    • Stabilizer (e.g., PVP, 10 mg/mL stock solution in this compound)

    • Glass vial

    • Probe sonicator

    • Ice bath

  • Procedure:

    • Weigh out the desired amount of nanoparticle powder into a clean, dry glass vial.

    • Add a small amount of the stabilizer stock solution to the powder to create a paste. Gently mix with a spatula.

    • Add the remaining volume of this compound to achieve the desired final concentration.

    • Place the vial in an ice bath to dissipate heat generated during sonication.

    • Insert the probe of the sonicator into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the vial.

    • Sonicate the suspension at a specific power setting for a defined period (e.g., 10 minutes). The optimal sonication time and power will depend on the specific nanoparticles and should be determined experimentally.

    • After sonication, visually inspect the suspension for any visible aggregates.

    • Characterize the dispersion using techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurement to assess the particle size distribution and stability.

Protocol 2: Characterization of Nanoparticle Suspension Stability

  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the nanoparticle suspension in this compound to a suitable concentration for DLS analysis (this will depend on the instrument).

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A stable suspension will have a narrow size distribution and a low PDI.

    • Monitor the hydrodynamic diameter over time to assess the long-term stability of the suspension. An increase in the average particle size is indicative of aggregation.[9][10]

  • Zeta Potential Measurement:

    • Dilute the nanoparticle suspension in this compound in a compatible cuvette for zeta potential measurement.

    • Measure the zeta potential of the nanoparticles. For electrostatically stabilized systems, a zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally considered to indicate good stability.[3] Note that the interpretation of zeta potential in organic solvents can be more complex than in aqueous systems.[11]

  • UV-Vis Spectroscopy:

    • For plasmonic nanoparticles (e.g., gold, silver), the surface plasmon resonance (SPR) peak in the UV-Vis spectrum is sensitive to aggregation.

    • Acquire the UV-Vis spectrum of the nanoparticle suspension.

    • A broadening or red-shifting of the SPR peak, or the appearance of a second peak at a longer wavelength, indicates aggregation.

Section 4: Data Presentation

The following tables provide a framework for summarizing quantitative data from nanoparticle stabilization experiments in this compound.

Table 1: Comparison of Different Stabilizers

StabilizerConcentration (wt%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Observation (after 24h)
None->1000>0.7N/AComplete Sedimentation
PVP (10k MW)1.01500.2-5Stable, no visible aggregates
CTAB0.52500.4+25Slight Sedimentation
Oleic Acid1.05000.6-10Significant Aggregation

Table 2: Effect of Stabilizer Concentration (PVP, 10k MW)

Concentration (wt%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.18000.8-2
0.52000.3-4
1.01500.2-5
2.01600.25-6

Section 5: Visualizations

Diagram 1: General Workflow for Preparing a Stable Nanoparticle Suspension

G cluster_prep Preparation cluster_disp Dispersion cluster_char Characterization cluster_trouble Troubleshooting NP Nanoparticle Powder Mix Mix to Paste NP->Mix Solvent This compound Solvent->Mix Stabilizer Stabilizer Stabilizer->Mix Sonicate Ultrasonication Mix->Sonicate DLS DLS Sonicate->DLS Zeta Zeta Potential Sonicate->Zeta UVVis UV-Vis Sonicate->UVVis Stable Stable Suspension DLS->Stable Narrow Size Distribution Aggregate Aggregation DLS->Aggregate Broad Size Distribution Zeta->Stable Sufficiently High Zeta Potential Zeta->Aggregate Low Zeta Potential UVVis->Stable Stable Spectrum UVVis->Aggregate Peak Shift/ Broadening Adjust Adjust Parameters Aggregate->Adjust Iterate Adjust->NP

Caption: Workflow for preparing and characterizing stable nanoparticle suspensions.

Diagram 2: Decision Tree for Troubleshooting Nanoparticle Aggregation

G cluster_immediate Immediate Aggregation? cluster_stabilizer Stabilizer Check cluster_concentration Concentration Check Start Nanoparticle Aggregation Observed Q_Immediate Immediate? Start->Q_Immediate A_Yes_Immediate Increase Stabilizer Conc. Improve Sonication Q_Immediate->A_Yes_Immediate Yes A_No_Immediate Time-Dependent Aggregation Q_Immediate->A_No_Immediate No Q_Stabilizer Using Steric Stabilizer? A_No_Immediate->Q_Stabilizer A_Yes_Steric Increase MW of Polymer Q_Stabilizer->A_Yes_Steric Yes A_No_Steric Consider Steric Stabilization Q_Stabilizer->A_No_Steric No Q_Conc High NP Conc.? A_Yes_Steric->Q_Conc A_No_Steric->Q_Conc A_Yes_Conc Dilute Suspension Q_Conc->A_Yes_Conc Yes A_No_Conc Investigate Solvent Purity Q_Conc->A_No_Conc No

Caption: Decision tree for troubleshooting common nanoparticle aggregation issues.

References

Validation & Comparative

A Comparative Guide to 2-Methoxyethanol and DMF as Solvents in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a solvent system is a critical determinant in the synthesis of high-quality perovskite films for optoelectronic applications. Among the various solvents employed, 2-Methoxyethanol (2-ME) and N,N-Dimethylformamide (DMF) have emerged as two of the most common choices, each imparting distinct characteristics to the resulting perovskite layer. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers in making an informed decision for their specific application.

The choice between 2-ME and DMF hinges on the desired film morphology and device performance. DMF, a high-boiling point and low-volatility solvent, tends to produce larger perovskite crystallites.[1] While large grains can be beneficial, the slow drying process of DMF can also lead to increased surface roughness and the formation of pinholes, which can be detrimental to device performance.[1] In contrast, 2-ME is a more volatile solvent, which facilitates the formation of smaller, more uniform crystals. This improved morphology leads to better surface coverage, reduced current leakage, and consequently, an increase in the open-circuit voltage and fill factor of solar cells.[1]

Solvent engineering, often involving mixtures of solvents, is a common strategy to fine-tune the properties of the perovskite film. For instance, DMF is frequently used with dimethyl sulfoxide (B87167) (DMSO) to enhance the film's morphology.[2] The polarity of the aprotic solvent used plays a significant role in its coordination with lead salts, influencing the formation of intermediate compounds that dictate the final layer's defect density and crystal orientation.[2]

Quantitative Performance Comparison

The selection of solvent directly impacts the performance of perovskite-based devices. The following table summarizes key performance metrics from studies comparing 2-ME and DMF.

Performance MetricThis compound (2-ME)N,N-Dimethylformamide (DMF)Reference
Power Conversion Efficiency (PCE) 15.3%14.1%[1]
Crystal Size Smaller, more uniformLarger, less uniform[1]
Film Morphology Improved surface coverage, reduced pinholesIncreased surface roughness, potential for pinholes[1]
Leakage Current ReducedHigher[1]
Open-Circuit Voltage (Voc) IncreasedLower[1]
Fill Factor (FF) IncreasedLower[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for preparing perovskite precursor solutions using both 2-ME and DMF.

Protocol 1: Perovskite Precursor Solution using this compound (Antisolvent-Free)

This protocol is adapted from a method for preparing a methylammonium (B1206745) lead iodide (MAPbI₃) precursor solution.[3]

  • Precursor Preparation: Inside a nitrogen-filled glovebox, dissolve an equimolar ratio of lead iodide (PbI₂) and methylammonium iodide (MAI) in this compound to achieve a concentration of 0.8 M.

  • Additive Incorporation: Add N-methyl-2-pyrrolidone (NMP) at a concentration of 40 mol% relative to MAPbI₃.

  • Mixing: Stir the solution for 3 hours to ensure complete dissolution and complex formation.

Protocol 2: Perovskite Precursor Solution using DMF/DMSO Mixture

This protocol describes the preparation of a mixed-halide perovskite precursor solution.[2]

  • Precursor Dissolution: Dissolve methylammonium iodide (MAI), formamidinium iodide (FAI), lead iodide (PbI₂), lead chloride (PbCl₂), and potassium iodide (KI) in a solvent mixture of DMF and DMSO with a volume ratio of 8.2:1.

  • Antisolvent: Use chlorobenzene (B131634) as the antisolvent during the spin-coating process to induce rapid crystallization.

Protocol 3: Two-Step Deposition using DMF Additive

This protocol utilizes DMF as an additive in the second step of a sequential deposition method.[4][5]

  • Step 1 (PbI₂ Deposition): Spin-coat a solution of PbI₂ in DMF on the substrate.

  • Step 2 (Perovskite Conversion): Prepare a solution of formamidinium iodide (FAI) and methylammonium iodide (MAI) in isopropanol (B130326) (IPA). Add a small amount of DMF to this solution. Spin-coat the FAI/MAI/IPA solution onto the PbI₂-coated substrate to facilitate the conversion to the perovskite phase. The presence of DMF in the second step can improve the film morphology and reduce crystal defects.[5]

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflows for perovskite synthesis using 2-ME and DMF.

Perovskite_Synthesis_Workflow cluster_2ME This compound (2-ME) Workflow cluster_DMF DMF Workflow ME_Precursors Mix Precursors (e.g., PbI₂, MAI) in 2-ME ME_Additive Add Additive (e.g., NMP) ME_Precursors->ME_Additive ME_Stir Stir Solution ME_Additive->ME_Stir ME_SpinCoat Spin-Coat Precursor Solution (Antisolvent-Free) ME_Stir->ME_SpinCoat ME_Anneal Anneal Film ME_SpinCoat->ME_Anneal ME_Film Uniform, Small-Grain Perovskite Film ME_Anneal->ME_Film DMF_Precursors Mix Precursors (e.g., PbI₂, MAI) in DMF/DMSO DMF_Stir Stir Solution DMF_Precursors->DMF_Stir DMF_SpinCoat Spin-Coat Precursor Solution DMF_Stir->DMF_SpinCoat DMF_Antisolvent Apply Antisolvent (e.g., Chlorobenzene) DMF_SpinCoat->DMF_Antisolvent DMF_Anneal Anneal Film DMF_Antisolvent->DMF_Anneal DMF_Film Large-Grain Perovskite Film DMF_Anneal->DMF_Film Solvent_Influence_Pathway cluster_solvents Solvent Choice cluster_intermediates Intermediate Phase cluster_crystallization Crystallization Process cluster_film Final Perovskite Film DMF DMF (Low Volatility) DMF_Intermediate Stable Lead-Solvent Complex (e.g., MAI·PbI₂·DMSO) DMF->DMF_Intermediate TwoME This compound (High Volatility) TwoME_Intermediate Rapid Supersaturation TwoME->TwoME_Intermediate DMF_Crystallization Slow Crystal Growth (Antisolvent Induced) DMF_Intermediate->DMF_Crystallization TwoME_Crystallization Fast Nucleation & Controlled Growth TwoME_Intermediate->TwoME_Crystallization DMF_Film Large, Less Uniform Grains Potential for Pinholes DMF_Crystallization->DMF_Film TwoME_Film Small, Uniform Grains Improved Coverage TwoME_Crystallization->TwoME_Film

References

A Comparative Analysis of the Toxicological Profiles of 2-Methoxyethanol and 2-Ethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of two closely related industrial solvents, 2-Methoxyethanol (2-ME) and 2-Ethoxyethanol (B86334) (2-EE). Both belong to the glycol ether family and have seen widespread use, but their adverse health effects, particularly on reproduction and development, have led to significant scrutiny and regulation. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies of pivotal studies to inform risk assessment and guide the selection of safer alternatives.

Executive Summary

This compound and 2-Ethoxyethanol are recognized reproductive and developmental toxicants.[1][2] Their toxicity is primarily mediated by their respective acidic metabolites, methoxyacetic acid (MAA) and ethoxyacetic acid (EAA).[3][4] Experimental data from various animal models consistently demonstrate that this compound exhibits greater potency in inducing adverse effects compared to 2-Ethoxyethanol. The primary targets of toxicity for both compounds include the reproductive, developmental, and hematopoietic systems.

Mechanism of Toxicity

The toxicity of both 2-ME and 2-EE is dependent on their metabolism to alkoxyacetic acids. This metabolic activation is a critical step in their toxic action.

dot

cluster_2ME This compound (2-ME) Metabolism cluster_2EE 2-Ethoxyethanol (2-EE) Metabolism 2-ME 2-ME Methoxyacetaldehyde Methoxyacetaldehyde 2-ME->Methoxyacetaldehyde Alcohol Dehydrogenase Methoxyacetic Acid (MAA) Methoxyacetic Acid (MAA) Methoxyacetaldehyde->Methoxyacetic Acid (MAA) Aldehyde Dehydrogenase Toxic Metabolites Toxic Metabolites Methoxyacetic Acid (MAA)->Toxic Metabolites 2-EE 2-EE Ethoxyacetaldehyde Ethoxyacetaldehyde 2-EE->Ethoxyacetaldehyde Alcohol Dehydrogenase Ethoxyacetic Acid (EAA) Ethoxyacetic Acid (EAA) Ethoxyacetaldehyde->Ethoxyacetic Acid (EAA) Aldehyde Dehydrogenase Ethoxyacetic Acid (EAA)->Toxic Metabolites

Metabolic activation of 2-ME and 2-EE.

Comparative Toxicity Data

The following tables summarize quantitative data from various studies, highlighting the comparative toxicity of this compound and 2-Ethoxyethanol across different toxicological endpoints.

Reproductive Toxicity in Male Animals

Both compounds are known to cause testicular damage, leading to reduced fertility. The data below illustrates the greater potency of 2-ME.

EndpointSpeciesThis compound (2-ME)2-Ethoxyethanol (2-EE)Reference
Testicular Atrophy RatInfertility observed after 13 weeks of exposure at 300 ppm.[2]Testicular changes found at 186 mg/kg/day (oral).[2][2]
Sperm Count Reduction RatDecline in epididymal sperm count with dermal application of 625 mg/kg/day.Sperm counts significantly depressed by week 5 at 936 mg/kg/day (oral).[5][5]
Abnormal Sperm Morphology MouseIncreased abnormal sperm head morphology at 500 ppm.[2]Increase in abnormal sperm shapes at 936 mg/kg/day (oral).[5][2][5]
NOAEL (Testicular Effects) RatNot reached in a 13-week drinking water study; effects seen at the lowest dose of 750 ppm.[6]5000 ppm in a 13-week drinking water study.[6][6]
Developmental Toxicity

Developmental toxicity is a critical concern for both solvents, with 2-ME again showing more severe effects at lower doses.

EndpointSpeciesThis compound (2-ME)2-Ethoxyethanol (2-EE)Reference
Embryolethality Rat100% embryolethality after a single intravenous dose of 500 mg/kg on gestational day 10.[1][7]Complete embryomortality in pregnant rats exposed to three times the current Federal permissible exposure limit.[8][1][7][8]
Fetal Malformations Rat100% fetal defect rate at 500 mg/kg (intravenous) on gestational day 13.[1][7]Increased incidence of fetal malformations at 200-300 ppm (inhalation).[4][1][4][7]
Skeletal Variations MouseObserved at doses as low as 31.25 mg/kg/day (gavage).Increased incidence at 100-300 ppm (inhalation) in rats.[4][4]
NOAEL (Developmental Toxicity) Rat250 mg/kg for a single dermal dose on gestational day 12.[9]50 ppm (inhalation) for both maternal and developmental toxicity.[10][9][10]
Hematological Toxicity

Both compounds can adversely affect the hematopoietic system, leading to anemia.

EndpointSpeciesThis compound (2-ME)2-Ethoxyethanol (2-EE)Reference
Anemia RatProgressive anemia with cellular depletion of bone marrow after 13 weeks of treatment.[6]Anemia observed, but with evidence of an adaptive hematopoietic response.[6][6]
Red Blood Cell (RBC) Count RatStatistically significant decrease in RBCs at 0.75 mM/kg/day after 18 days of exposure.[11]Less pronounced hematological changes compared to 2-butoxyethanol (B58217) at the beginning of exposure.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key experiments cited in this guide.

Developmental Toxicity Study (Inhalation)

This protocol outlines a typical experimental design to assess the potential of a substance to cause developmental toxicity when administered via inhalation.

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start Start: Acclimatization of Pregnant Animals (e.g., Rats, Rabbits) groups Random Assignment to Exposure Groups (e.g., 0, 50, 100, 200, 300 ppm) start->groups exposure Daily Inhalation Exposure (e.g., 6 hours/day) During Organogenesis (e.g., Gestational Days 6-15 for rats) groups->exposure monitoring Maternal Monitoring (Body Weight, Clinical Signs, Food Consumption) exposure->monitoring termination Termination Prior to Parturition (e.g., Gestational Day 21 for rats) monitoring->termination exam Uterine Examination (Implantations, Resorptions, Live/Dead Fetuses) termination->exam fetal_eval Fetal Evaluation exam->fetal_eval external External Examination (Gross Malformations) fetal_eval->external visceral Visceral Examination (Soft Tissue Abnormalities) fetal_eval->visceral skeletal Skeletal Examination (Staining and Evaluation of Skeleton) fetal_eval->skeletal data Data Analysis (Statistical Comparison between Groups) external->data visceral->data skeletal->data end End: Determination of NOAEL and LOAEL data->end

Generalized workflow for a developmental toxicity study.
Male Reproductive Toxicity Study (Oral Gavage)

This protocol describes a common approach to evaluating the effects of a substance on the male reproductive system.

Objective: To assess the effects of 2-ME or 2-EE on male reproductive parameters. Species: Adult male rats. Dosing:

  • Animals are randomly assigned to control and treatment groups.

  • The test substance is administered daily via oral gavage for a specified period (e.g., 5 days/week for 6 weeks). Doses are based on previous range-finding studies. Parameters Monitored:

  • Semen Analysis: Semen samples are collected at regular intervals. Parameters evaluated include sperm count, motility, and morphology.

  • Organ Weights: At the end of the study, animals are euthanized, and the weights of testes and epididymides are recorded.

  • Histopathology: Testicular tissue is preserved, sectioned, and stained for microscopic examination to identify any pathological changes in the seminiferous tubules and germ cells. Data Analysis: Statistical comparisons are made between the control and treatment groups for all measured parameters to determine dose-response relationships and identify no-observed-adverse-effect levels (NOAELs).

Signaling Pathways in Testicular Toxicity

The testicular toxicity of this compound's metabolite, methoxyacetic acid (MAA), is thought to involve multiple cellular mechanisms, including the disruption of androgen signaling and the induction of apoptosis in germ cells.

dot

cluster_signaling Intracellular Signaling cluster_gene_expression Altered Gene Expression in Leydig Cells cluster_cellular_effects Cellular Effects in Testis MAA Methoxyacetic Acid (MAA) PI3K PI3-Kinase Pathway Activation MAA->PI3K Cyp17a1 ↑ Cyp17a1 MAA->Cyp17a1 Shbg ↑ Shbg MAA->Shbg Igfbp3 ↓ Igfbp3 MAA->Igfbp3 Apoptosis Germ Cell Apoptosis MAA->Apoptosis AR_activity Increased Androgen Receptor (AR) Transcriptional Activity PI3K->AR_activity Androgen_dys Altered Androgen Synthesis and Action AR_activity->Androgen_dys Cyp17a1->Androgen_dys Shbg->Androgen_dys Igfbp3->Androgen_dys Testicular_Toxicity Testicular Toxicity Androgen_dys->Testicular_Toxicity Apoptosis->Testicular_Toxicity

Proposed signaling pathway for MAA-induced testicular toxicity.

Conclusion

The available experimental data clearly indicate that both this compound and 2-Ethoxyethanol are potent reproductive and developmental toxicants. However, this compound consistently demonstrates a higher toxic potential than 2-Ethoxyethanol across various endpoints and animal models. Their toxicity is mediated by their alkoxyacetic acid metabolites. The information and protocols provided in this guide are intended to assist researchers and professionals in understanding the comparative risks associated with these compounds and in making informed decisions regarding their use and the development of safer alternatives.

References

A Comparative Guide to Ethylene Glycol and 2-Methoxyethanol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in the synthesis of nanoparticles, profoundly influencing their size, morphology, stability, and purity. Among the various solvents employed, polyols, particularly ethylene (B1197577) glycol, have been extensively studied and utilized. 2-Methoxyethanol, a glycol ether, presents an alternative with different physicochemical properties. This guide provides an objective comparison of ethylene glycol and this compound in the context of nanoparticle synthesis, supported by available experimental data and detailed methodologies.

Performance Comparison: Ethylene Glycol vs. This compound

Ethylene glycol is a widely used solvent in the polyol synthesis method, acting as both a solvent and a reducing agent at elevated temperatures. In contrast, the use of this compound for nanoparticle synthesis is less documented, with available studies suggesting potential limitations in terms of nanoparticle stability.

A key study on the synthesis of gold nanoparticles (AuNPs) using the chemical liquid deposition method found that nanoparticles solvated with this compound exhibited lower stability compared to those prepared in 1,3-butylenglycol and 2-ethoxyethanol[1][2][3][4]. While this study did not include a direct comparison with ethylene glycol, it highlights a potential drawback of using this compound.

The stability of nanoparticle suspensions is crucial for their application. For instance, in drug delivery, unstable nanoparticles can aggregate, leading to loss of function and potential toxicity. The lower stability observed for AuNPs in this compound may be attributed to its different solvent properties, such as its lower dielectric constant and viscosity compared to ethylene glycol, which can affect particle capping and dispersion.

In the synthesis of zinc oxide (ZnO) thin films, this compound has been shown to influence the crystal growth, suggesting its role as a reaction medium can be significant. However, comprehensive studies detailing its performance in the synthesis of various metallic and metal oxide nanoparticles are limited.

Quantitative Data Summary

The following table summarizes the available quantitative data for nanoparticle synthesis using ethylene glycol and this compound. It is important to note the scarcity of data for this compound, which limits a direct and comprehensive comparison.

ParameterEthylene GlycolThis compoundNanoparticle SystemReference
Nanoparticle Size 17 ± 2 nm4.61 - 48.8 nm (wide distribution)Silver (Ag)[5][6]
~10 nm-Gold (Au)[7]
Morphology Spherical, NanowiresSpherical (as part of a composite)Silver (Ag), Gold (Au)[5][6][7]
Stability Generally stable with appropriate capping agentsLower stability observed for AuNPsGold (Au)[1][2][3][4]
Toxicity -Higher toxicity compared to other glycol ethers-[8]

Data for this compound in AuNP synthesis is from a study that did not include ethylene glycol for direct comparison. The wide size distribution suggests poor control over nanoparticle growth.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for understanding the nuances of nanoparticle synthesis in different solvent systems.

Synthesis of Silver Nanoparticles in Ethylene Glycol (Polyol Method)

This protocol is adapted from a study on the synthesis of spherical silver nanoparticles[5][6].

Materials:

Procedure:

  • A solution of PVP in ethylene glycol is prepared and heated to the desired reaction temperature (e.g., 100-150°C) in a reaction flask equipped with a condenser and a magnetic stirrer.

  • An aqueous solution of silver nitrate is prepared separately.

  • The silver nitrate solution is injected into the hot PVP-ethylene glycol solution at a constant rate using a syringe pump.

  • The reaction mixture is maintained at the set temperature for a specific duration (e.g., 30 minutes) to allow for nanoparticle formation and growth.

  • After the reaction, the solution is cooled to room temperature.

  • The silver nanoparticles are separated from the solution by centrifugation.

  • The collected nanoparticles are washed repeatedly with ethanol to remove any residual reactants and byproducts.

  • The purified silver nanoparticles are then dried at room temperature.

Synthesis of Gold Nanoparticles in this compound (Chemical Liquid Deposition Method)

This protocol is based on a study that prepared gold nanoparticles supported on chitosan[1][2][3][4].

Materials:

  • Gold (Au) metal

  • This compound

  • Chitosan

  • Liquid nitrogen

Procedure:

  • A solvated metal atom dispersed (SMAD) method is employed.

  • Gold metal is evaporated under high vacuum.

  • The gold vapor is co-condensed with this compound vapor at liquid nitrogen temperature (77 K) to form a frozen matrix.

  • This matrix is then allowed to warm to room temperature, leading to the formation of a colloidal solution of gold nanoparticles in this compound.

  • The resulting gold nanoparticle colloid is then supported on chitosan.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of nanoparticle formation is crucial for controlling the synthesis process and tailoring the properties of the resulting nanoparticles.

Polyol Synthesis in Ethylene Glycol

In the polyol process using ethylene glycol, the solvent itself acts as a reducing agent at elevated temperatures. The proposed mechanism involves the oxidation of ethylene glycol to glycolaldehyde, which is a potent reducing agent capable of reducing metal ions to their zero-valent state. The subsequent nucleation and growth of nanoparticles are then controlled by factors such as reaction temperature, precursor concentration, and the presence of capping agents like PVP.

Polyol_Synthesis_EG cluster_0 Heating cluster_1 Reduction & Nucleation cluster_2 Growth & Stabilization EG Ethylene Glycol (Solvent) Heat High Temperature (>140°C) EG->Heat Oxidation GA Glycolaldehyde (Reducing Agent) Heat->GA Metal_Ion Metal Precursor (e.g., Ag⁺) GA->Metal_Ion Reduces Metal_Atom Metal Atom (Ag⁰) Metal_Ion->Metal_Atom Nuclei Nanoparticle Nuclei Metal_Atom->Nuclei Aggregation Nanoparticle Stabilized Nanoparticle Nuclei->Nanoparticle Growth PVP PVP (Capping Agent) PVP->Nanoparticle Adsorbs on surface

Caption: Proposed mechanism of nanoparticle synthesis in ethylene glycol via the polyol process.

Nanoparticle Synthesis in this compound

The mechanism of nanoparticle formation in this compound is not as well-defined as in ethylene glycol. Based on its chemical structure (a glycol ether), it may also act as a reducing agent at high temperatures, although its efficacy and the specific reaction pathways are not well-documented. The following diagram illustrates a general workflow for solvent-based nanoparticle synthesis, which can be considered a plausible, though not experimentally verified, pathway for this compound.

Nanoparticle_Synthesis_2ME Start Start: Precursor & Solvent Precursor Metal Precursor Start->Precursor Solvent This compound Start->Solvent Mix Mixing Precursor->Mix Solvent->Mix Energy Energy Input (e.g., Heat) Mix->Energy Reduction Reduction of Metal Ions Energy->Reduction Nucleation Nucleation Reduction->Nucleation Growth Particle Growth Nucleation->Growth Stabilization Stabilization (if capping agent is used) Growth->Stabilization Final_NP Final Nanoparticles Stabilization->Final_NP

Caption: A general workflow for nanoparticle synthesis in a solvent like this compound.

Conclusion

Ethylene glycol is a well-established and versatile solvent for the synthesis of a wide range of nanoparticles, offering good control over their size and morphology. The underlying reaction mechanisms in the polyol process are relatively well understood, providing a solid foundation for rational synthesis design.

In contrast, the use of this compound in nanoparticle synthesis is less explored. The limited available data suggests potential challenges, particularly concerning the stability of the resulting nanoparticles. Furthermore, the higher toxicity of this compound compared to other glycol ethers is a significant consideration, especially for biomedical applications[8].

For researchers and drug development professionals, ethylene glycol remains the more reliable and well-characterized choice for polyol-based nanoparticle synthesis. Further research is needed to fully evaluate the potential of this compound as a viable alternative and to understand its role in the nucleation and growth of nanoparticles. When considering this compound, careful evaluation of nanoparticle stability and potential toxicity is paramount.

References

Shifting to Greener Solvents in Sol-Gel Synthesis: A Comparative Guide to Alternatives for 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sol-gel process offers a versatile method for creating a wide range of materials. However, the use of hazardous solvents like 2-Methoxyethanol (2-ME) raises significant environmental, health, and safety concerns. This guide provides a comprehensive comparison of greener, more sustainable solvent alternatives, supported by experimental data, to facilitate the transition to safer laboratory practices without compromising material quality.

This compound, a commonly used solvent in sol-gel processes due to its excellent miscibility and ability to control hydrolysis and condensation rates, is classified as a reproductive toxin and is known to cause developmental and hematological effects. Its use is increasingly restricted, prompting the need for viable, less hazardous alternatives. This guide focuses on the performance of ethanol (B145695), 2-propanol, 1-butanol, and ethylene (B1197577) glycol as greener substitutes in the synthesis of various metal oxide nanoparticles and thin films.

Comparative Analysis of Solvent Performance

The choice of solvent in a sol-gel process significantly influences the final properties of the synthesized material. Key parameters affected include gelation time, particle size and morphology, film thickness, and thermal stability. The following tables summarize experimental data from various studies, offering a comparative look at how these green alternatives perform against each other and, where available, against this compound.

Table 1: Effect of Solvents on Gelation Time and Particle Size
SolventMaterialPrecursorGelation TimeAverage Particle Size (nm)Reference
This compound ZnOZinc Acetate (B1210297) DihydrateNot Reported~20-30[1]
Ethanol SiO₂TEOSShorter20.7[2]
TiO₂Titanium IsopropoxideNot Reported14.5[3]
ZnOZinc Acetate DihydrateNot Reported~30-40[4]
2-Propanol SiO₂TEOSLongerNot Reported[2]
TiO₂Titanium IsopropoxideNot Reported11.4[3]
V₂O₅Vanadium (V) oxytriisopropoxideNot ReportedNot Reported[5]
1-Butanol TiO₂Titanium IsopropoxideNot ReportedSmaller than Ethanol[6]
Ethylene Glycol ZnOZinc Acetate DihydrateNot Reported109 ± 29[4]

Note: Direct comparison of gelation times across different studies is challenging due to variations in experimental conditions. However, within a single study, trends can be observed. Longer chain alcohols generally lead to longer gelation times.

Table 2: Influence of Solvents on Thin Film Properties
SolventMaterialFilm ThicknessSurface Roughness (nm)Transmittance (%)Reference
This compound ZnOThinner3.131>90[1]
Ethanol ZnOThicker~5-10~80-85[1]
2-Propanol ZnOThicker~10-15~80[1]
1-Butanol Not availableNot availableNot availableNot available
Ethylene Glycol Not availableNot availableNot availableNot available

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for sol-gel synthesis using various solvents.

Protocol 1: Synthesis of Silica (B1680970) (SiO₂) Nanoparticles using Ethanol

Materials:

Procedure:

  • In a flask, mix 5 mL of ethanol and 5 mL of deionized water with continuous stirring at room temperature.[7]

  • Add ammonium hydroxide dropwise to the solution to achieve an alkaline pH (around 10-11).[7]

  • In a separate container, prepare a solution of TEOS in ethanol.

  • Add the TEOS solution dropwise to the water/ethanol/ammonia mixture under vigorous stirring.

  • Continue stirring for a specified period (e.g., 2 hours) to allow for hydrolysis and condensation reactions.

  • The resulting silica nanoparticles can be collected by centrifugation and washed with ethanol and water.

Protocol 2: Synthesis of Titanium Dioxide (TiO₂) Nanoparticles using 2-Propanol

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • 2-Propanol

  • Nitric acid (as a catalyst)

Procedure:

  • Prepare a solution of TTIP in 2-propanol.

  • In a separate beaker, prepare a solution of deionized water in 2-propanol.

  • Add the water/2-propanol solution dropwise to the TTIP solution under vigorous stirring.

  • Add a few drops of nitric acid to catalyze the hydrolysis reaction.

  • Allow the solution to age to form a gel.

  • The gel is then dried and calcined at a specific temperature (e.g., 500 °C) to obtain crystalline TiO₂ nanoparticles.[3]

Protocol 3: Synthesis of Zinc Oxide (ZnO) Thin Films using this compound

Materials:

  • Zinc acetate dihydrate

  • This compound

  • Monoethanolamine (MEA) as a stabilizer

Procedure:

  • Dissolve zinc acetate dihydrate in this compound with monoethanolamine at a 1:1 molar ratio of MEA to zinc acetate.[1]

  • Stir the solution at 60 °C for 2 hours to obtain a clear and homogeneous solution.

  • Age the solution at room temperature for 24 hours.

  • Deposit the solution onto a substrate using a spin coater.

  • Preheat the coated film at 300 °C for 10 minutes to evaporate the solvent and remove organic residuals.

  • Repeat the coating and preheating steps to achieve the desired thickness.

  • Finally, anneal the film at a higher temperature (e.g., 600 °C) to improve crystallinity.[1]

Visualizing the Sol-Gel Process and Solvent Effects

To better understand the relationships within the sol-gel process and the influence of solvent choice, the following diagrams are provided.

Sol_Gel_Process cluster_Solution Solution Preparation cluster_Reactions Chemical Reactions Precursor Metal Alkoxide Precursor Hydrolysis Hydrolysis Precursor->Hydrolysis Solvent Solvent (e.g., Ethanol, 2-Propanol) Solvent->Hydrolysis Catalyst Catalyst (Acid or Base) Catalyst->Hydrolysis Water Water Water->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gel Gel (3D Network) Sol->Gel Gelation Final_Material Final Material (Nanoparticles, Film) Gel->Final_Material Drying & Aging

A simplified workflow of the sol-gel process.

Solvent_Properties_Effect cluster_Properties Solvent Properties cluster_Parameters Sol-Gel Process Parameters BoilingPoint Boiling Point GelationTime Gelation Time BoilingPoint->GelationTime Influences Viscosity Viscosity ParticleSize Particle Size Viscosity->ParticleSize Affects FilmThickness Film Thickness Viscosity->FilmThickness Influences Polarity Polarity / Dielectric Constant Polarity->ParticleSize Affects ChainLength Alkyl Chain Length ChainLength->GelationTime Influences ChainLength->ParticleSize Affects Crystallinity Crystallinity

References

A Comparative Guide to Solvents for High-Performance Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a solvent is a critical, yet often complex, decision in the solution-based fabrication of thin films for electronic and optoelectronic devices. The solvent's physical and chemical properties—such as boiling point, vapor pressure, polarity, and its interaction with the solute—profoundly influence the crystallization kinetics, film morphology, and ultimately, the performance of the final device. This guide provides an objective comparison of various solvents used in the deposition of two prominent classes of materials: organic photovoltaics (OPVs) and perovskite solar cells (PSCs), supported by experimental data.

Section 1: Solvents in Organic Photovoltaic (OPV) Device Fabrication

In OPV fabrication, the solvent's primary role is to dissolve the donor and acceptor materials (e.g., a polymer and a fullerene derivative) and control the active layer's morphology during the drying process. The rate of solvent evaporation, influenced by its boiling point and vapor pressure, is a key parameter that dictates the time available for molecular self-assembly and phase separation, which are crucial for efficient charge generation and transport.

Data Presentation: OPV Solvent Performance

The following table summarizes the performance of OPV devices fabricated using different solvents for two distinct donor-acceptor systems. It highlights how solvent choice impacts key photovoltaic parameters.

Donor:Acceptor SystemSolventBoiling Point (°C)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Source
P3HT:PCBM Chloroform (CF)61~2.5-3.00.588.5-9.055-60[1]
Chlorobenzene (B131634) (CB)132~3.5-4.00.609.0-9.560-65[1]
Dichlorobenzene (DCB)180~3.8-4.20.619.5-10.063-68[1]
PTQ10:Y12 1,2-xylene14412.40.8621.368[2][3]
2-MeTHF (Green Solvent)8014.50.8624.668[2][3]
TPD-3F:FCC-Cl o-xylene (Ox)1449.4---[4]
o-xylene:Diphenyl Ether (DPE)144 / 25910.3---[4]

Note: Performance metrics can vary based on specific experimental conditions and device architecture. The data presented is for comparative purposes.

The data indicates that solvents with higher boiling points, such as dichlorobenzene, tend to yield better performance for P3HT:PCBM systems.[5] This is often attributed to the slower evaporation rate, which allows for more ordered polymer chain arrangement and improved crystallinity.[5] However, recent advancements in material design have enabled the use of more environmentally friendly, lower-boiling-point solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF) to achieve high efficiency, demonstrating that a simple correlation with boiling point is not universally applicable.[2][3] The use of high-boiling-point solvent additives, like DPE, can also significantly enhance film uniformity and device performance.[4]

Experimental Protocol: OPV Active Layer Deposition (Spin Coating)

This protocol describes a typical procedure for depositing a P3HT:PCBM active layer.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed at 140°C for 10 minutes in a nitrogen-filled glovebox.

  • Solution Preparation: Poly(3-hexylthiophene) (P3HT) and[6][6]-phenyl-C61-butyric acid methyl ester (PCBM) are dissolved in a chosen solvent (e.g., dichlorobenzene) at a specific concentration (e.g., 20-25 mg/mL) and weight ratio (e.g., 1:0.8). The solution is stirred overnight at a slightly elevated temperature (e.g., 50°C) to ensure complete dissolution.

  • Active Layer Deposition: The P3HT:PCBM solution is spin-coated atop the HTL inside the glovebox. Spin speed and time are optimized to achieve a desired film thickness (e.g., 100-120 nm).[1][7]

  • Thermal Annealing: The substrate with the active layer is annealed on a hotplate at a specific temperature (e.g., 150°C) for a set duration (e.g., 10 minutes) to promote optimal morphology.[1]

  • Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited via thermal evaporation through a shadow mask to define the device area.

Visualization of Solvent Influence on Film Morphology

G cluster_0 Solvent Properties cluster_1 Deposition Dynamics cluster_2 Final Film Characteristics cluster_3 Device Performance BoilingPoint Boiling Point & Vapor Pressure EvapRate Evaporation Rate BoilingPoint->EvapRate Solubility Solute Solubility Morphology Phase Separation & Domain Size Solubility->Morphology Polarity Polarity & Surface Tension Wetting Wetting & Spreading Polarity->Wetting OrderingTime Molecular Ordering Time EvapRate->OrderingTime OrderingTime->Morphology Crystallinity Crystallinity OrderingTime->Crystallinity Roughness Surface Roughness Wetting->Roughness Performance Efficiency & Stability Morphology->Performance Crystallinity->Performance Roughness->Performance

Solvent properties influencing final device performance.

Section 2: Solvents in Perovskite Solar Cell (PSC) Fabrication

For solution-processed perovskites, solvents are crucial for dissolving the precursor salts (e.g., lead iodide and methylammonium (B1206745) iodide) and forming intermediate phases that guide the crystallization of the final, high-quality perovskite film.[8] Solvents with strong Lewis basicity, such as Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF), can form stable complexes with the lead precursor, which allows for greater control over the crystallization process during annealing or anti-solvent treatment.[8][9]

Data Presentation: Perovskite Solvent Performance

This table compares common solvents used for methylammonium lead iodide (MAPbI₃) perovskite films, highlighting their properties and the resulting film characteristics.

SolventBoiling Point (°C)Key PropertyResulting Film MorphologyCrystallinitySource
DMF 153Strong PolaritySmall, irregular grains with some pinholesModerate[9][10]
DMSO 189High Donor Number, forms PbI₂-DMSO intermediateLarge, uniform, and compact grainsHigh[9][10]
GBL 204Weak coordinationNeedle-like structures, incomplete coverageLow[9][11]
DMF:DMSO (Mixture) -Balanced coordination and volatilityDense films with large grain sizesVery High[9]

Note: Film quality is highly dependent on the deposition technique (e.g., one-step vs. two-step, use of anti-solvents).

The results show that single solvents can lead to vastly different film qualities.[9] While DMF is a common solvent, films prepared solely with it can suffer from rapid crystallization, leading to smaller grains.[10] DMSO, with its strong coordination to lead iodide, helps to slow down the crystallization process, resulting in higher-quality films with larger grains.[9] Often, a mixture of solvents, such as DMF and DMSO, is used to balance precursor solubility and crystallization kinetics, yielding superior film morphology and device performance.[9]

Experimental Protocol: Perovskite Film Deposition (One-Step with Anti-Solvent)

This protocol outlines a common method for depositing a perovskite active layer.

  • Substrate & HTL Preparation: Substrates are prepared similarly to the OPV process, typically with an electron transport layer (e.g., SnO₂) or hole transport layer (e.g., PEDOT:PSS) deposited first.

  • Precursor Solution Preparation: Perovskite precursors (e.g., FAPbI₃ and MAPbBr₃) are dissolved in a binary solvent system (e.g., DMF:DMSO at a 4:1 volume ratio) to a specific molar concentration (e.g., 1.2 M). The solution is stirred for several hours in an inert atmosphere.

  • Spin Coating & Anti-Solvent Quenching: Inside a nitrogen-filled glovebox, the perovskite precursor solution is spin-coated onto the substrate.[12] During the final seconds of the spin-coating process, a stream of an anti-solvent (e.g., chlorobenzene or toluene), which is miscible with the host solvent but does not dissolve the perovskite precursors, is dripped onto the center of the spinning substrate.[12][13] This rapidly induces supersaturation, leading to the formation of a uniform, pinhole-free film.

  • Thermal Annealing: The film is immediately transferred to a hotplate and annealed at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 10-30 minutes) to complete the crystallization into the final perovskite phase.[12]

  • Device Completion: Subsequent charge transport layers and a metal contact are deposited to complete the solar cell structure.

Visualization of Thin Film Deposition Workflow

G A Substrate Cleaning B Transport Layer Deposition A->B D Solution Coating (e.g., Spin, Blade) B->D C Precursor Ink Preparation C->D E Solvent Removal (Drying / Quenching) D->E F Thermal Annealing E->F G Top Contact Deposition F->G H Device Characterization G->H

General workflow for solution-based thin film deposition.

References

Efficiency Showdown: A Comparative Guide to Solvents in Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

The choice of solvent in the fabrication of perovskite and organic solar cells plays a pivotal role in determining the ultimate efficiency and performance of the device. This guide offers a comparative analysis of commonly used solvents, supported by experimental data, to assist researchers and scientists in materials science and drug development in their pursuit of next-generation photovoltaic technologies.

The morphology, crystallinity, and defect density of the active layer in a solar cell are critically influenced by the solvent or solvent system used during its deposition. These factors directly impact the key performance parameters of the solar cell: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). This guide delves into the quantitative impact of different solvents on these parameters and provides detailed experimental protocols for device fabrication and characterization.

Performance Metrics: A Quantitative Comparison

The following table summarizes the performance of perovskite and organic solar cells fabricated with various solvents and solvent mixtures, as reported in recent literature.

Solar Cell TypeActive LayerSolvent(s)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PerovskiteCH₃NH₃PbI₃DMF---0[1]
PerovskiteCH₃NH₃PbI₃GBL---1.74[1]
PerovskiteCH₃NH₃PbI₃DMSO---8.37[1]
PerovskiteCH₃NH₃PbI₃DMSO:GBL---9.77[1]
PerovskiteCH₃NH₃PbI₃DMSO:DMF---7.64[1]
PerovskiteCH₃NH₃PbI₃DMSO:DMF:GBL (5:2:3)0.7718.027810.84[1]
PerovskiteMA₀.₅FA₀.₅Pb₀.₈Sn₀.₂I₃DMF:DMSO (4:1)0.5821.3258.37.21[2]
PerovskiteMA₀.₅FA₀.₅Pb₀.₂Sn₀.₂I₃DMF:DMSO (3:2)0.6122.1561.28.27[2]
PerovskiteMA₀.₅FA₀.₅Pb₀.₂Sn₀.₂I₃DMF:DMSO (2:3)0.6322.8963.59.15[2]
PerovskiteMA₀.₅FA₀.₅Pb₀.₂Sn₀.₂I₃DMF:DMSO (1:4)0.6523.5465.110.02[2]
PerovskiteMA₀.₅FA₀.₅Pb₀.₂Sn₀.₂I₃DMF:DMSO (0:5)0.6222.5862.48.71[2]
OrganicPTQ10:Y122-Methyltetrahydrofuran (B130290) (2MeTHF)0.8624.66814.5[3]
OrganicPTQ10:Y121,2-Xylene-21.3-12.4[3]
OrganicFO6-T:Y122-Methyltetrahydrofuran (2MeTHF)0.7926.35811.4[4]
OrganicFO6-T:Y121,2-Xylene0.8221.36110.8[4]
OrganicFO6-T:Y12Cyclopentyl methyl ether (CPME)---3.3[4]

Note: The performance of solar cells can vary depending on the complete device architecture and fabrication conditions. The data presented here is for comparative purposes based on the cited literature.

The Role of Solvents in Film Formation

The choice of solvent directly influences the crystallization kinetics of the perovskite layer. Solvents with high boiling points and strong coordinating ability, such as Dimethyl Sulfoxide (DMSO), can form intermediate phases with the lead halide precursors.[5] This retards the rapid crystallization process, leading to the formation of more uniform and crystalline perovskite films with larger grain sizes and fewer defects.[1] In contrast, solvents like N,N-Dimethylformamide (DMF) have lower boiling points and weaker coordination, which can result in faster crystallization and potentially less uniform films.[1][6]

Mixed solvent systems are often employed to fine-tune the crystallization process and optimize film morphology. For instance, a mixture of DMSO and γ-butyrolactone (GBL) has been shown to produce highly uniform and dense perovskite layers, leading to improved solar cell performance.[1][5] Similarly, in organic solar cells, the use of "green solvents" like 2-methyltetrahydrofuran (2MeTHF) is being explored to replace hazardous halogenated solvents without compromising efficiency.[3][4]

Experimental Protocols

This section outlines a general procedure for the fabrication and characterization of solution-processed perovskite and organic solar cells.

Device Fabrication: A Step-by-Step Guide

The fabrication of these solar cells typically involves the sequential deposition of several layers onto a transparent conductive substrate, such as fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass. The spin-coating technique is a widely used method for depositing the active layer from a solution.[7][8]

1. Substrate Cleaning:

  • The FTO/ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[9]

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for a specific duration to enhance the wettability of the surface.[10]

2. Deposition of Charge Transport Layers:

  • An electron transport layer (ETL), such as a compact layer of TiO₂ or SnO₂, is deposited onto the substrate.[10]

  • Subsequently, a hole transport layer (HTL), like Spiro-OMeTAD for perovskite solar cells or PEDOT:PSS for organic solar cells, is deposited.[9][10]

3. Active Layer Deposition (Spin-Coating):

  • The perovskite or organic active layer solution is prepared by dissolving the precursor materials in the desired solvent or solvent mixture.

  • A specific volume of the solution is dispensed onto the substrate.

  • The substrate is then spun at a specific speed for a set duration to form a thin film.[11]

  • For perovskite solar cells, an anti-solvent dripping step during spinning is often employed to induce rapid crystallization and form a uniform film.[10]

4. Annealing:

  • The substrate with the deposited layers is annealed at a specific temperature and for a certain duration to improve the crystallinity and morphology of the active layer.[9]

5. Electrode Deposition:

  • Finally, a metal back electrode (e.g., gold or silver) is deposited on top of the device stack through thermal evaporation.[9]

Solar_Cell_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_solvent Solvent Engineering cluster_finalization Device Finalization sub_cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) etl Electron Transport Layer (e.g., TiO₂, SnO₂) sub_cleaning->etl 1. active_layer Active Layer (Spin-Coating) Perovskite or Organic Material etl->active_layer 2. htl Hole Transport Layer (e.g., Spiro-OMeTAD, PEDOT:PSS) active_layer->htl 3. annealing Annealing htl->annealing 4. solvent_choice Solvent Selection (e.g., DMF, DMSO, Green Solvents) solvent_choice->active_layer Influences Film Quality electrode Back Electrode Deposition (Thermal Evaporation) annealing->electrode 5. characterization Device Characterization electrode->characterization 6.

Fig. 1: A generalized workflow for the fabrication of solution-processed solar cells.
Device Characterization

The performance of the fabricated solar cells is evaluated using a set of standard characterization techniques.

  • Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key performance parameters (Voc, Jsc, FF, and PCE) of a solar cell. The measurement is performed under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).[12]

  • External Quantum Efficiency (EQE): EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.[12]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and cross-section of the fabricated solar cell, providing insights into the quality and thickness of the different layers.[13]

  • X-ray Diffraction (XRD): XRD analysis is employed to determine the crystal structure and crystallinity of the perovskite active layer.[1]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution images of the surface topography, allowing for the quantification of surface roughness.[13]

  • Impedance Spectroscopy (IS): IS is a powerful technique to study the charge transport and recombination dynamics within the solar cell.[14]

Conclusion

The selection of an appropriate solvent or solvent system is a critical factor in the fabrication of high-efficiency perovskite and organic solar cells. As demonstrated by the presented data, solvents significantly influence the morphology and crystallinity of the active layer, which in turn dictates the device's performance. While traditional solvents like DMF and DMSO have been extensively used, the development of green solvent systems is crucial for the environmentally friendly and scalable production of these promising photovoltaic technologies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to optimize their fabrication processes and contribute to the advancement of solar energy conversion.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methoxyethanol, a flammable and toxic solvent, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect personnel and avoid regulatory infractions. This guide provides essential safety and logistical information for the proper management of this compound waste.

Immediate Safety and Handling Precautions:

Before handling this compound, it is crucial to be familiar with its hazards. It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It may also damage fertility or the unborn child.[1] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

Key Disposal Data and Regulatory Information

All waste containing this compound must be treated as hazardous waste. Disposal must be conducted in accordance with local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

ParameterGuidelineCitation
EPA Hazardous Waste Code Due to its flammability, this compound is classified as a D001 hazardous waste. Spent solvent mixtures containing 2-ethoxyethanol (B86334) (a related compound) are listed under F005.[3][4]
Container Compatibility Waste should be stored in its original container or a compatible, properly labeled container. Plastic containers may be permissible if approved for flammable liquids.[1][5]
Waste Segregation Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department and waste disposal contractor.[6]
Disposal Method Disposal should be carried out by a licensed professional waste disposal service. Methods may include incineration in a licensed facility.[2][7]
Drain Disposal Prohibited. Do not dispose of this compound down the sink or into any sewer system.[2][8]
Transportation Transportation of this compound waste is regulated by the Department of Transportation (DOT). It is classified as a flammable liquid, UN number 1188.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the proper disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Designate a specific, labeled container for this compound waste.

  • The container should be made of a compatible material and have a secure, tight-fitting lid.

  • Keep the waste container closed at all times, except when adding waste.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Include the hazard characteristics (e.g., "Flammable," "Toxic").

  • Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating researcher or lab.

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Requesting Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, arrange for its disposal.

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.

  • Do not attempt to transport the hazardous waste yourself.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and disposed of, as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G This compound Disposal Workflow A Waste Generation (in laboratory) B Collect in Designated Waste Container A->B C Properly Label Container (Hazardous Waste, Chemical Name) B->C D Store in Satellite Accumulation Area (SAA) C->D E Request Waste Pickup (Contact EHS) D->E F Licensed Contractor Picks Up Waste E->F G Transport to Approved Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

This compound Disposal Workflow

References

Personal protective equipment for handling 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 2-Methoxyethanol. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Understanding the Hazards

This compound is a flammable liquid and vapor that poses significant health risks.[1][2][3] It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Crucially, this chemical may damage fertility or the unborn child and can cause organ damage with single or prolonged exposure.[1][2][3] It is imperative to handle this substance with extreme caution and to use the personal protective equipment (PPE) outlined below.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. All PPE should be inspected before use and replaced if damaged.

Summary of Recommended PPE

PPE CategorySpecification
Eye and Face Protection Safety goggles with side protection are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in combination with goggles.[5]
Hand Protection Chemical-resistant gloves are required. Nitrile gloves are a suitable option for handling this compound.[6] Always check the manufacturer's glove compatibility chart for breakthrough times and replace gloves immediately after contamination.
Body Protection A flame-retardant and antistatic lab coat or protective clothing is essential.[1] Ensure clothing is clean and worn daily. Contaminated clothing must be removed immediately and laundered separately.[7]
Respiratory Protection Respiratory protection is required when vapors or aerosols are generated.[1] An air-purifying respirator with an organic vapor (OV) cartridge is recommended.[8][9] In case of insufficient ventilation, a supplied-air respirator may be necessary.[10] A formal respiratory protection program, including fit testing, must be in place.[11]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safe handling from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Ensure well-ventilated area (fume hood) gather_ppe Gather and inspect all required PPE prep_area->gather_ppe don_ppe Don appropriate PPE gather_ppe->don_ppe obtain_chemical Obtain this compound (use non-sparking tools) don_ppe->obtain_chemical Proceed to handling dispense Dispense chemical carefully (ground and bond containers) obtain_chemical->dispense close_container Securely close all containers immediately after use dispense->close_container wipe_area Clean work area close_container->wipe_area Proceed to cleanup doff_ppe Doff PPE in the correct order wipe_area->doff_ppe wash_hands Wash hands and face thoroughly doff_ppe->wash_hands collect_waste Collect all this compound waste in a labeled, sealed container wash_hands->collect_waste Proceed to disposal dispose_waste Dispose of as hazardous waste (follow institutional guidelines) collect_waste->dispose_waste

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

    • Ensure all necessary PPE is available and has been inspected for any defects.

    • Don the required PPE in the following order: lab coat, respirator, eye protection, and gloves.

  • Handling:

    • Keep containers of this compound tightly closed when not in use.[1][4]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]

    • Use only non-sparking tools when opening and handling containers.

    • Avoid all personal contact with the chemical, including inhalation of vapors.[7] Do not eat, drink, or smoke in the handling area.[1][12]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[12]

    • Remove all sources of ignition.[7][12]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[12]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[12]

    • Ventilate and wash the spill area after cleanup is complete.[12]

  • Post-Handling and Cleanup:

    • Thoroughly clean the work area after handling is complete.

    • Doff PPE carefully to avoid contaminating yourself. Remove gloves first, followed by eye protection, respirator, and lab coat.

    • Wash hands and face thoroughly with soap and water after working with the substance.[1][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Collection:

    • All this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent materials), must be collected in a designated, properly labeled, and sealed hazardous waste container.[13]

    • Do not mix this compound waste with other waste streams.[14]

  • Disposal:

    • Dispose of the hazardous waste container in accordance with all local, regional, national, and international regulations.[4][13]

    • Never empty this compound into drains or release it into the environment.[4][14]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By strictly adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2-Methoxyethanol
Reactant of Route 2
2-Methoxyethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。